molecular formula C12H18ClNO2S B1363626 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride CAS No. 676527-73-4

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Cat. No.: B1363626
CAS No.: 676527-73-4
M. Wt: 275.8 g/mol
InChI Key: HGXSRSRLEBTQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride is a piperidine derivative and a key chemical scaffold utilized in the synthesis of potential pharmaceuticals and other biologically active molecules . Its structure, featuring a sulfonyl group, makes it a versatile intermediate and reagent in advanced organic synthesis . The compound has been identified in patented research for the development of new chemical entities, underscoring its value in medicinal chemistry for the exploration of novel therapeutic agents . Piperidine-based compounds are of significant interest in neuroscience and psychopharmacology research, with some acting as key intermediates for ligands targeting central nervous system receptors . As such, this compound provides researchers with a critical building block for drug discovery programs and the creation of complex chemical entities. It is intended for use in controlled laboratory settings.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSRSRLEBTQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375541
Record name 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676527-73-4
Record name Piperidine, 4-[(4-methylphenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676527-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methylbenzenesulfonyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Introduction: The Significance of a Versatile Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, forming the structural core of countless therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with biological targets.[3] The subject of this guide, this compound, is a key intermediate that marries the advantageous properties of the piperidine moiety with the synthetic versatility of a sulfone group.

The p-toluenesulfonyl (tosyl) group is not merely a bulky substituent; its electron-withdrawing nature and the stability of the sulfone linkage make this compound a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive, field-proven perspective on the efficient synthesis and rigorous characterization of this important compound, designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of its chemistry.

Part 1: A Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful strategic planning to ensure high yield and purity. A direct sulfonation of the piperidine ring at the C4 position is not feasible. Therefore, a more robust strategy involves building the C-S bond through nucleophilic substitution, followed by oxidation and deprotection. The following pathway represents an efficient and logical approach rooted in well-established organic transformations.

Overall Synthetic Workflow

The synthesis begins with the readily available 4-hydroxypiperidine and proceeds through three key transformations: 1) Introduction of the thioether via a Mitsunobu reaction, 2) Oxidation of the sulfide to the target sulfone, and 3) Removal of the nitrogen-protecting group and subsequent salt formation.

Synthetic Workflow cluster_0 Step 1: N-Protection & Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B Boc₂O, Base C N-Boc-4-(p-tolylthio)piperidine B->C p-Thiocresol, DEAD, PPh₃ (Mitsunobu Reaction) D N-Boc-4-[(4-Methylphenyl)sulfonyl]piperidine C->D m-CPBA or Oxone® E 4-[(4-Methylphenyl)sulfonyl]piperidine (Free Base) D->E HCl in Dioxane F 4-[(4-Methylphenyl)sulfonyl]piperidine Hydrochloride (Target) E->F HCl Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Properties A Synthesized Product: 4-[(4-Methylphenyl)sulfonyl]piperidine HCl B NMR Spectroscopy (¹H, ¹³C) A->B Confirm Connectivity C IR Spectroscopy A->C Identify Functional Groups D Mass Spectrometry A->D Verify Molecular Weight E HPLC Analysis A->E Assess Purity F Melting Point A->F Physical Constant

Sources

An In-depth Technical Guide to 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Sulfonylpiperidines

The piperidine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous approved therapeutics.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. When functionalized with a sulfonyl group, specifically the p-toluenesulfonyl (tosyl) group, the resulting 4-sulfonylpiperidine scaffold presents a unique combination of structural rigidity and chemical reactivity, opening avenues for the exploration of novel therapeutic agents. This guide provides a comprehensive technical overview of a key exemplar of this class: 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride (CAS Number: 3470-46-0). We will delve into its synthesis, characterization, potential applications, and the critical technical considerations for its use in a research and development setting.

A Note on CAS Number 3470-46-0: It is important for researchers to be aware that there is some ambiguity in public databases regarding CAS number 3470-46-0. While several chemical suppliers list "this compound" under this CAS number, other sources associate it with "5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid".[3][4] It is imperative to verify the identity of the compound received from any commercial source through rigorous analytical characterization.

Physicochemical and Structural Attributes

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource
CAS Number 3470-46-0Multiple Suppliers
Molecular Formula C₁₂H₁₈ClNO₂SCROCHEM
Molecular Weight 275.79 g/mol CROCHEM
Melting Point 230 °C (decomposes)ChemicalBook[5]
Boiling Point 230 °C (decomposes)ChemicalBook[5]
Density (Predicted) 1.309 ± 0.06 g/cm³ChemicalBook[5]
pKa (Predicted) 3.77 ± 0.20ChemicalBook[5]
Storage Temperature Room Temperature, Sealed in Dry ConditionsChemicalBook[5]

The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for biological testing and formulation development. The tosyl group, with its rigid aromatic ring and electron-withdrawing sulfonyl moiety, significantly influences the conformation of the piperidine ring and the basicity of the piperidine nitrogen.

Synthesis and Manufacturing: A Guided Protocol

The synthesis of this compound is a multi-step process that leverages well-established organic chemistry principles. The following protocol is a representative, self-validating workflow synthesized from general procedures for the synthesis of sulfonylpiperidines and their hydrochloride salts.

Core Synthesis: The Sulfonylation of Piperidine

The key synthetic step involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

Diagram of the Synthesis Pathway

G Piperidine Piperidine Tosylpiperidine 4-[(4-Methylphenyl)Sulfonyl]Piperidine Piperidine->Tosylpiperidine Sulfonylation TsCl p-Toluenesulfonyl Chloride TsCl->Tosylpiperidine Base Base (e.g., Pyridine, Triethylamine) Base->Tosylpiperidine FinalProduct 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride Tosylpiperidine->FinalProduct Salt Formation HCl HCl (in ether or methanol) HCl->FinalProduct

Caption: General synthesis pathway for this compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine. The use of pyridine as a solvent also allows it to act as a base to neutralize the HCl byproduct. Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.05 eq.) in the same anhydrous solvent and add it dropwise to the cooled piperidine solution over 30-60 minutes. The slight excess of tosyl chloride ensures the complete consumption of the starting piperidine.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

  • Workup and Isolation: Upon completion, quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove any unreacted pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-[(4-Methylphenyl)Sulfonyl]Piperidine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure, free base.

Hydrochloride Salt Formation

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified 4-[(4-Methylphenyl)Sulfonyl]Piperidine in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether or a saturated solution of HCl in methanol) dropwise with stirring.[6]

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring for a short period to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery: A Scaffold of Opportunity

The 4-sulfonylpiperidine scaffold is a versatile building block in the design of novel therapeutic agents. Its rigid structure and the chemical handles it provides allow for systematic exploration of structure-activity relationships (SAR).

Antibacterial Agents: Targeting Thymidylate Kinase (TMK)

A significant area of interest for sulfonylpiperidines is in the development of novel antibacterial agents. Specifically, they have been identified as potent inhibitors of Gram-positive thymidylate kinase (TMK).[7]

  • Mechanism of Action: TMK is a crucial enzyme in the bacterial DNA synthesis pathway, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Inhibition of TMK disrupts DNA replication, leading to bacterial cell death. The sulfonylpiperidine core can be elaborated with substituents that form key hydrogen bonding interactions within the active site of the bacterial TMK, leading to potent and selective inhibition.[1]

Diagram of the Proposed Mechanism of Action

G Sulfonylpiperidine 4-Sulfonylpiperidine Derivative TMK Bacterial Thymidylate Kinase (TMK) Sulfonylpiperidine->TMK Inhibition dTDP dTDP TMK->dTDP Phosphorylation Cell_Death Bacterial Cell Death TMK->Cell_Death Leads to dTMP dTMP dTMP->TMK Binding DNA_Synthesis DNA Synthesis dTDP->DNA_Synthesis

Caption: Inhibition of bacterial thymidylate kinase (TMK) by 4-sulfonylpiperidine derivatives.

Ligands for Neurological Targets

The piperidine scaffold is a common feature in many centrally acting drugs. The introduction of a sulfonyl group can modulate the lipophilicity and metabolic stability of these compounds, making them attractive for targeting neurological receptors. Research has shown that certain sulfonylpiperidine derivatives can act as potent ligands for sigma receptors, which are implicated in a variety of neurological disorders.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is paramount to validate the identity and purity of any synthesized compound.

Spectroscopic Analysis
TechniqueExpected Features
¹H NMR - Aromatic protons of the tosyl group (typically two doublets in the range of 7.3-7.8 ppm). - A singlet for the methyl protons of the tosyl group (around 2.4 ppm). - Multiplets for the piperidine ring protons. The protons alpha to the nitrogen will be deshielded and appear further downfield. - The N-H proton of the hydrochloride salt may be broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR - Aromatic carbons of the tosyl group (in the range of 127-145 ppm). - The methyl carbon of the tosyl group (around 21 ppm). - Carbons of the piperidine ring (typically in the range of 30-50 ppm).
IR Spectroscopy - Characteristic S=O stretching bands for the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic protons. - N-H stretching bands for the hydrochloride salt.
Mass Spectrometry - The molecular ion peak corresponding to the free base (C₁₂H₁₇NO₂S). - Characteristic fragmentation patterns including the loss of the tosyl group and fragmentation of the piperidine ring.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is non-negotiable.

  • General Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust. In case of inhalation, move to fresh air.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Ingestion: If swallowed, seek immediate medical attention.

Given the ambiguity of the CAS number, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound. The toxicological properties of this specific compound have not been extensively studied, but related sulfonamides and piperidine derivatives can have a range of biological effects.[8][9]

Conclusion: A Versatile Scaffold for Future Discovery

This compound represents a valuable chemical entity for researchers in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers a platform for the development of novel therapeutic agents, particularly in the antibacterial and neurological fields. Rigorous analytical characterization and adherence to safety protocols are essential for its successful and safe application in the laboratory. The insights provided in this guide are intended to empower researchers to confidently and effectively utilize this promising compound in their quest for the next generation of medicines.

References

  • Aaron Chemicals. Safety Data Sheet. [Link]

  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubMed. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). [Link]

  • ResearchGate. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) | Request PDF. [Link]

  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PubMed. Toxicology and management of novel psychoactive drugs. [Link]

Sources

A Technical Guide to the Biological Activities of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The 4-[(4-Methylphenyl)sulfonyl]piperidine, or 4-tosylpiperidine, scaffold represents a highly versatile and privileged structure in modern medicinal chemistry. By combining the ubiquitous piperidine ring, a cornerstone of many FDA-approved pharmaceuticals, with the pharmacologically significant sulfonamide moiety, this core structure provides a robust platform for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the diverse biological activities exhibited by derivatives of 4-tosylpiperidine. We will explore their synthesis, mechanisms of action, and structure-activity relationships across several key therapeutic areas. The discussion will cover their roles as potent enzyme inhibitors targeting neurodegenerative disorders, metabolic diseases, and bacterial infections, as well as their function as high-affinity modulators of critical central nervous system receptors. This document is intended for researchers, chemists, and drug development professionals, providing in-depth protocols, quantitative data, and mechanistic insights to facilitate further investigation and application of this promising chemical class.

Section 1: The 4-Tosylpiperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The field of drug discovery continually seeks chemical scaffolds that offer both synthetic accessibility and the ability to interact with a wide array of biological targets. The 4-[(4-Methylphenyl)sulfonyl]piperidine framework is a prime example of such a structure. Its value is derived from the synergistic combination of its two core components: the piperidine ring and the p-toluenesulfonamide (tosyl) group.

The piperidine heterocycle is one of the most prevalent nitrogen-containing ring systems found in pharmaceuticals approved by the U.S. FDA.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with biological macromolecules. It is a key component in drugs ranging from the Alzheimer's treatment donepezil to the antifungal agent fenpropidin.[1][2]

Simultaneously, the sulfonamide functional group is a classic pharmacophore, renowned for its role in the first synthetic antibiotics (sulfa drugs).[1] Its utility extends far beyond antibacterial action, with sulfonamide-containing compounds demonstrating a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antiviral effects.[1] The sulfonamide group can act as a hydrogen bond donor and acceptor and serves as a stable, non-hydrolyzable mimic of other functional groups, contributing to strong and specific target binding.

The fusion of these two moieties into the 4-tosylpiperidine scaffold creates a molecule with a defined stereochemical and electronic profile, which can be readily diversified. The primary point of modification is typically the piperidine nitrogen, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into the rich pharmacology that has emerged from the derivatization of this core structure.

Section 2: General Synthetic Strategies

The synthetic tractability of the 4-tosylpiperidine core is a key advantage for its use in drug discovery campaigns. Derivatives are most commonly prepared through a straightforward, multi-step sequence that allows for extensive diversification at the final stage.

The typical synthetic pathway commences with a commercially available piperidine precursor, such as ethyl piperidine-4-carboxylate. The foundational step involves the reaction of the piperidine's secondary amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine, pyridine) to form the stable N-tosyl bond is not correct. The core scaffold has the tosyl group at the 4-position, not the nitrogen.

A more accurate general synthesis involves the nucleophilic substitution of a suitable 4-substituted piperidine. For instance, starting with 1-Boc-4-hydroxypiperidine, the hydroxyl group can be converted to a better leaving group or directly reacted under specific conditions. A common approach is the reaction of a piperidine derivative with a sulfonyl chloride. The key diversification point is the substitution on the piperidine nitrogen (position 1). A general workflow is outlined below.

Synthetic_Workflow cluster_0 Scaffold Formation cluster_1 Diversification Piperidinone Piperidin-4-one TosylPiperidinone 1-R-4-(p-tolylsulfonyl)piperidine (Incorrect Intermediate) Piperidine Piperidine TosylPiperidine 4-[(4-Methylphenyl)sulfonyl]piperidine Piperidine->TosylPiperidine p-Toluenesulfonyl Chloride, Base Derivative N-Substituted Derivative TosylPiperidine->Derivative R-X (Alkyl Halide, Acyl Chloride, etc.), Base (e.g., K2CO3) caption General workflow for N-substituted derivatives.

Caption: General workflow for N-substituted derivatives.

Section 3: Potent Antibacterial Activity

Derivatives of the 4-tosylpiperidine scaffold have emerged as a promising class of antibacterial agents, particularly for combating plant bacterial diseases.[1] Their efficacy often stems from a dual mechanism of action, targeting both a critical metabolic enzyme and the structural integrity of the bacterial cell.

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

The primary target for many sulfonamide-based antibacterials is Dihydropteroate Synthase (DHPS), a crucial enzyme in the de novo folate biosynthesis pathway.[1] This pathway is essential for bacteria to produce tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and several amino acids. As mammals obtain folate from their diet, DHPS represents an excellent selective target for antibacterial therapy.

The sulfonamide moiety of the piperidine derivatives acts as a structural mimic of p-aminobenzoic acid (PABA), the natural substrate for DHPS. This allows the compounds to competitively bind to the enzyme's active site, halting the production of 7,8-dihydropteroate and thereby arresting bacterial growth and proliferation.[1]

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis cluster_inhibition Inhibition Mechanism DHPPP DHPPP DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Block X DHF 7,8-Dihydropteroate (DHF) DHPS->DHF Catalyzes DNA DNA & Amino Acid Synthesis DHF->DNA Leads to Inhibitor Sulfonamide-Piperidine Derivative Inhibitor->DHPS Competitively Binds caption DHPS inhibition by sulfonamide derivatives.

Caption: DHPS inhibition by sulfonamide derivatives.

Cell Membrane Disruption

Intriguingly, certain potent derivatives add a second layer to their antibacterial assault by causing irreversible damage to the bacterial cell membrane.[1] This multifaceted attack, targeting both a key metabolic pathway and physical integrity, can lead to remarkable bactericidal potency and may reduce the likelihood of resistance development.[1]

Structure-Activity Relationship (SAR) and Efficacy

Studies against plant pathogens Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) have demonstrated the potent antibacterial power of this class. The bioactivity is highly dependent on the nature of the substituent on the piperidine nitrogen.

Compound IDN-SubstituentEC50 vs. Xoo (µg/mL)EC50 vs. Xac (µg/mL)Reference
C4 n-Butyl2.024.74[1]
Series C Medium Alkyl Chains2.65 - 11.834.74 - 21.26[1]
BT (Commercial Agent)42.38110.54[1]
TC (Commercial Agent)64.50121.40[1]

Data synthesized from a study on novel sulfonamide derivatives.[1]

The key SAR insights include:

  • Essentiality of the Sulfonamide Bond: Replacement of the sulfonamide linker with an amide bond leads to a significant drop in biological activity, confirming its critical role in the antibacterial mechanism.[1]

  • Optimal Alkyl Chain Length: Derivatives with medium-length alkyl chains (e.g., n-butyl in compound C4) on the piperidine nitrogen exhibit the most potent activity.[1]

Section 4: Broad-Spectrum Enzyme Inhibition in Human Disease

Beyond their antibacterial effects, 4-tosylpiperidine derivatives have been engineered to be highly potent and selective inhibitors of enzymes implicated in a range of human pathologies, from neurodegenerative disorders to metabolic diseases.

Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Disorders

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[3] Acetylcholinesterase (AChE) is the enzyme responsible for degrading ACh in the synaptic cleft. Inhibiting AChE increases the levels and duration of action of ACh, offering symptomatic relief.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which contain the core piperidine sulfonyl structure within a larger framework, were synthesized and found to be exceptionally potent AChE inhibitors.[4]

Compound IDKey Structural FeatureAChE IC50 (nM)BuChE Selectivity (AChE/BuChE)Reference
21 4'-(benzylsulfonyl)benzoyl0.56> 18,000-fold[4]

The SAR for this series is well-defined:

  • Bulky Substituents: Adding a bulky moiety, such as a benzylsulfonyl group, at the para position of the benzamide ring substantially increases activity.[4]

  • N-Alkylation: Introducing a methyl group on the benzamide nitrogen dramatically enhances potency.[4]

  • Piperidine Nitrogen Basicity: The basicity of the piperidine nitrogen is crucial for activity, as quaternization or replacement with a less basic amide renders the compound inactive.[4]

Compound 21 was identified as one of the most potent AChE inhibitors ever reported and was selected for further development as an anti-dementia agent.[4]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a key enzyme in glucose metabolism. It inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.

Studies have shown that sulfonamide derivatives of piperidine can act as effective DPP-4 inhibitors.[5] The SAR of these compounds indicates that the presence of a nitrile group on the piperidine ring can confer significant DPP-4 inhibitory activity, with potency comparable to the standard drug Vildagliptin.[5]

TACE and MMP Inhibition for Inflammatory Diseases

Tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs) are enzymes involved in inflammation and tissue remodeling. A series of piperidine hydroxamates featuring a phenyl sulfonyl group were developed as inhibitors of these enzymes.[6] The oxidation state of the sulfur atom was found to be a critical determinant of activity and selectivity, with sulfonyl derivatives showing high selectivity for TACE over various MMPs.[6]

Section 5: High-Affinity Modulation of Central Nervous System (CNS) Receptors

The structural rigidity and substituent vectoring capabilities of the 4-tosylpiperidine scaffold make it an ideal platform for designing ligands that target CNS receptors with high affinity and selectivity.

Dopaminergic Stabilizers for Huntington's Disease

Pridopidine (Huntexil), chemically known as 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, is a dopaminergic stabilizer developed for the treatment of motor symptoms in Huntington's disease.[7] Unlike classic antagonists, pridopidine acts as a low-affinity competitive ligand for the dopamine D2 receptor.[7] It preferentially binds to the activated state of the receptor, allowing it to stabilize the dopaminergic system by reducing hyperactivity without causing the catalepsy associated with full antagonists.[7]

Sigma-1 (σ1) Receptor Ligands

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein involved in regulating calcium signaling, ion channel function, and cellular stress responses, making it a target for various neurological and psychiatric disorders.[7] A series of 4-disubstituted piperidine derivatives with an arylalkylsulfonyl group on the nitrogen were synthesized and evaluated as sigma receptor ligands.[8]

Compound ClassKey Structural FeatureK_i σ1 (nM)σ1/σ2 SelectivityReference
Sulfonamides Halogen substitution0.96 - HighUp to 96-fold[8]

These studies revealed that halogen-substituted sulfonamides displayed high affinity for the σ1 receptor and low affinity for the σ2 subtype. The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was particularly notable, with a K_i of 0.96 nM for the σ1 receptor and a 96-fold selectivity over the σ2 receptor.[8]

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor is involved in pain, inflammation, and emesis. Structure-activity studies on 4,4-disubstituted piperidines revealed that this class can produce high-affinity NK1 antagonists. It was established that the piperidine nitrogen tolerates a wide range of substituents, including sulfonyl groups, while maintaining high affinity.[9] For example, a sulfonyl derivative in this class registered an hNK1 IC50 of 5.7 nM.[9]

Section 6: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, standardized protocols are essential. The following are detailed methodologies for two key assays used to evaluate the biological activities described in this guide.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine.

Caption: Workflow for AChE Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • Enzyme Solution: Human recombinant AChE diluted in assay buffer to the desired concentration.

    • DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Test Compound: Prepare a 10 mM stock in 100% DMSO. Create serial dilutions in DMSO.

  • Assay Plate Setup (96-well format):

    • To appropriate wells, add 140 µL of assay buffer.

    • Add 2 µL of the test compound dilution or DMSO (for vehicle control wells).

    • Add 20 µL of the AChE enzyme solution. For a blank control, add 20 µL of buffer instead.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V = mOD/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_sample - V_blank) / (V_vehicle - V_blank)] * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: In Vitro Antibacterial Susceptibility Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) or the half maximal effective concentration (EC50) of a compound against a specific bacterial strain.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a single colony of the test bacterium.

    • Inoculate it into a sterile tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm (OD600) of ~0.5).

    • Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Plate Preparation (96-well plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume will be 200 µL.

    • Cover the plate and incubate for 18-24 hours at the optimal growth temperature.

  • Data Analysis:

    • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • EC50 Determination: To get a quantitative value, measure the OD600 of each well using a plate reader. Subtract the OD600 of the negative control from all readings. Plot the percentage of growth inhibition against compound concentration to calculate the EC50 value.

Section 7: Conclusion and Future Perspectives

The 4-[(4-Methylphenyl)sulfonyl]piperidine scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The derivatives stemming from this core exhibit an impressive breadth of biological activities, ranging from potent and selective enzyme inhibition to high-affinity receptor modulation. The research highlighted in this guide showcases successful applications in developing leads for antibacterial chemotherapy, neurodegenerative disorders like Alzheimer's and Huntington's, and metabolic diseases such as type 2 diabetes.

The well-defined structure-activity relationships, particularly the critical role of the N-substituent on the piperidine ring, provide a clear roadmap for further optimization. Future research efforts should focus on several key areas:

  • Exploration of New Targets: The scaffold's versatility suggests it could be adapted to target other enzyme families or receptor classes.

  • Pharmacokinetic Optimization: A systematic investigation into how modifications affect absorption, distribution, metabolism, and excretion (ADME) properties is crucial for translating potent in vitro activity into in vivo efficacy.

  • Polypharmacology: Designing derivatives that modulate multiple targets simultaneously (e.g., a compound with both AChE inhibitory and anti-inflammatory properties) could offer synergistic benefits for complex multifactorial diseases.

Section 8: References

  • Yuan, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available at: [Link]

  • Sci-Finder. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Sci-Finder.

  • Levin, J. I., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung. Available at: [Link]

  • Farao, P. F., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. Available at: [Link]

  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research. Available at: [Link]

  • Pettersson, F., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D-2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry. Available at: [Link]

  • Ullah, R., et al. (2024). Mechanistic and Therapeutic Insights into Flavonoid-Based Inhibition of Acetylcholinesterase: Implications for Neurodegenerative Diseases. Molecules. Available at: [Link]

Sources

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride: A Cornerstone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride, a critical building block in the field of medicinal chemistry. We will delve into its fundamental chemical properties, established synthetic routes, and its strategic deployment in the design and synthesis of novel therapeutic agents. This document is tailored for researchers, medicinal chemists, and professionals in drug development, aiming to provide both foundational knowledge and expert insights into the application of this versatile molecular scaffold. By analyzing specific case studies, we will illuminate the compound's integral role in constructing molecules with optimized pharmacological profiles for a variety of disease targets.

Introduction: The Significance of the Piperidine Scaffold in Drug Design

The piperidine ring is a highly valued structural motif in medicinal chemistry, frequently appearing in a wide array of pharmaceuticals.[1][2][3] Its prevalence is due to its ability to confer advantageous physicochemical properties such as basicity and lipophilicity, while also providing specific conformational constraints.[1] This six-membered nitrogen-containing heterocycle is a key component in numerous FDA-approved drugs, highlighting its importance in the pharmaceutical industry.[2][4]

Among the vast number of piperidine derivatives, this compound has emerged as a particularly useful intermediate. The introduction of the tosyl (p-toluenesulfonyl) group at the 4-position imparts distinct characteristics. The sulfonyl group, being strongly electron-withdrawing, modulates the basicity of the piperidine nitrogen. Moreover, the tosyl moiety can serve as a hydrogen bond acceptor, and its aromatic ring can participate in π-stacking interactions, offering multiple points of contact within a biological target's binding site. The hydrochloride salt form enhances its stability and solubility, making it highly compatible with a range of synthetic procedures.

Physicochemical Characteristics

A solid understanding of the physicochemical properties of this compound is essential for its effective use in drug design.

PropertyValueReference
Molecular Formula C₁₂H₁₈ClNO₂S[5]
Molecular Weight 291.8 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 230 °C (decomposes)[5][6]
Predicted Density 1.309±0.06 g/cm³[5]
Storage Temperature Room Temperature[5]

Key structural attributes contributing to its utility include:

  • The Piperidine Core: A flexible, non-planar scaffold that allows for functionalization at the nitrogen atom.

  • The 4-Tosyl Group: A bulky and polar substituent that significantly influences the molecule's properties and can act as a key pharmacophoric feature.

  • The Hydrochloride Salt: Improves aqueous solubility and stability, broadening its applicability in various reaction conditions.

Synthesis and Methodologies

The synthesis of this compound is well-established, with the most common route involving the reaction of a 4-substituted piperidine with p-toluenesulfonyl chloride. The synthesis of 4-substituted piperidones, which are precursors to these compounds, is often achieved through methods like the Dieckmann condensation.[7]

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Salt Formation 4-Hydroxypiperidine 4-Hydroxypiperidine Tosylated_Piperidine Tosylated_Piperidine 4-Hydroxypiperidine->Tosylated_Piperidine p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride p-Toluenesulfonyl_Chloride->Tosylated_Piperidine Base Base (e.g., Pyridine, Et3N) Base->Tosylated_Piperidine HCl_in_Solvent HCl_in_Solvent Tosylated_Piperidine->HCl_in_Solvent HCl in Ether/Dioxane Final_Product Final_Product HCl_in_Solvent->Final_Product 4-[(4-Methylphenyl)Sulfonyl] Piperidine Hydrochloride

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

  • Tosylation of 4-Hydroxypiperidine: To a cooled (0 °C) solution of 4-hydroxypiperidine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2 equivalents) in a solvent like dichloromethane, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (typically monitored by Thin Layer Chromatography).

  • Workup the reaction by washing with aqueous solutions to remove impurities and the base.

  • Dry the organic layer, filter, and concentrate under reduced pressure to yield the tosylated piperidine intermediate.

  • Hydrochloride Salt Formation: Dissolve the crude tosylated piperidine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.

  • Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.

Strategic Applications in Drug Discovery

The utility of this building block is best illustrated through its incorporation into various drug discovery programs.

Case Study 1: Opioid Receptor Modulators

Substituted piperidines are crucial in the development of ligands for opioid receptors.[8] Research has shown that modifying the substituent at the 4-position of the piperidine ring can significantly improve binding affinity at both mu-opioid receptors (MOR) and delta-opioid receptors (DOR).[8] Specifically, compounds designed as MOR agonists and DOR antagonists show promise in reducing negative side effects like dependence and tolerance associated with selective MOR agonists.[8]

Case Study 2: Dipeptidyl Peptidase (DPP) Inhibitors

N-(4-substituted-2,4-diaminobutanoyl)piperidines have been synthesized and investigated for their inhibitory activity against dipeptidyl peptidases.[9] The substitution at the 4-position of the piperidine ring influences the activity and selectivity of these compounds as protease inhibitors.[9]

G Building_Block 4-[(4-Methylphenyl)Sulfonyl] Piperidine Hydrochloride Coupling Amide Coupling with Amino Acid Derivative Building_Block->Coupling DPP_Inhibitor Final DPP Inhibitor Coupling->DPP_Inhibitor Piperidine_N Piperidine Nitrogen (Key Interaction) DPP_Inhibitor->Piperidine_N interacts with Active Site Residues Tosyl_Group Tosyl Group (Occupies S2 Pocket) DPP_Inhibitor->Tosyl_Group hydrophobic interactions

Sources

Potential therapeutic targets for "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of 4-(Arylsulfonyl)piperidine Analogues

Executive Summary

The 4-[(4-Methylphenyl)Sulfonyl]piperidine hydrochloride scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. While this specific molecule is primarily utilized as a synthetic intermediate, its core structure—an arylsulfonyl group linked to a piperidine ring—is a recurring motif in a multitude of biologically active compounds.[1] This guide synthesizes current research to illuminate the most promising therapeutic avenues for analogues derived from this scaffold. We will explore validated and emerging molecular targets across key disease areas, including metabolic disorders, oncology, central nervous system (CNS) pathologies, and infectious diseases. By detailing the mechanistic rationale and providing robust, field-proven experimental workflows, this document serves as a comprehensive resource for research teams aiming to leverage the therapeutic potential of this chemical class.

Introduction: The 4-(Arylsulfonyl)piperidine Core Scaffold

The compound this compound, also known as 4-Tosylpiperidine hydrochloride, is a well-characterized chemical building block.[2] Its utility in organic synthesis stems from the stable yet reactive nature of its components: the piperidine ring, a prevalent feature in CNS-active and other drugs, and the tosyl (p-toluenesulfonyl) group, a common moiety in medicinal chemistry.[1] The true potential, however, lies in the strategic modification of this core structure to generate analogues with high affinity and specificity for critical therapeutic targets. The piperidine ring can be functionalized at the nitrogen atom or other positions, while the aryl sulfonyl group can be substituted to fine-tune electronic and steric properties, profoundly influencing biological activity. This guide focuses on the strategic exploration of this chemical space.

Potential Therapeutic Area: Metabolic Disorders

Analogues of the sulfonylpiperidine scaffold have shown significant promise in the management of type 2 diabetes (T2D) by targeting key proteins in glucose homeostasis.[3][4]

Target Profile 1: Dipeptidyl Peptidase-IV (DPP-IV)
  • Mechanistic Rationale: DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control. Sulfonamide derivatives of piperidine have been successfully designed as potent DPP-IV inhibitors.[3]

  • Drug Design Strategy: The piperidine nitrogen can be functionalized with groups that interact with the S1 and S2 pockets of the DPP-IV active site. The arylsulfonyl moiety can be optimized to form favorable interactions with surface residues, enhancing binding affinity and selectivity.

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory potency (IC50) of test compounds against DPP-IV.

Diagram: DPP-IV Inhibition Assay Workflow

DPP_IV_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer: Tris-HCl, pH 8.0 P2 Prepare Reagents: 1. Recombinant Human DPP-IV 2. Substrate (Gly-Pro-pNA) 3. Test Compounds (Serial Dilution) A1 Add DPP-IV enzyme and Test Compound/Vehicle to 96-well plate P2->A1 Transfer Reagents A2 Incubate at 37°C for 15 minutes A1->A2 A3 Initiate reaction by adding Gly-Pro-pNA substrate A2->A3 D1 Measure absorbance at 405 nm kinetically for 30 minutes A3->D1 Read Plate D2 Calculate reaction velocity (V) D1->D2 D3 Plot % Inhibition vs. [Compound] and determine IC50 via non-linear regression D2->D3

Caption: Workflow for determining DPP-IV inhibitory activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Enzyme Solution: Recombinant human DPP-IV diluted in assay buffer to the desired concentration (e.g., 2 ng/µL).

    • Substrate Solution: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) at 2 mM in assay buffer.

    • Test Compounds: Prepare a 10-point serial dilution series in DMSO, then dilute into assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of test compound or vehicle control (DMSO in buffer).

    • Add 25 µL of the DPP-IV enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin reading the absorbance at 405 nm every minute for 30 minutes using a plate reader.

    • Calculate the rate of p-nitroanilide production (V) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Target Profile 2: G-Protein Coupled Receptor 119 (GPR119)
  • Mechanistic Rationale: GPR119 is expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation by an agonist leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates insulin secretion from β-cells and GLP-1 release from L-cells. This dual action makes it an attractive target for T2D. Phenyl sulfone derivatives have been identified as potent GPR119 agonists.[5]

  • Drug Design Strategy: Analogues can be designed where the sulfonylpiperidine core acts as a central scaffold. The piperidine nitrogen allows for the introduction of moieties that can interact with the transmembrane domains of the receptor, while modifications to the aryl ring can optimize ligand-receptor interactions and improve pharmacokinetic properties.

Data Presentation: GPR119 Agonist Potency

Compound IDScaffoldEC50 (nM) [cAMP Assay]In Vivo Efficacy (OGTT)
Analogue 1 4-Tosylpiperidine55Moderate glucose lowering
Analogue 2 4-(Fluorophenyl)sulfonyl-piperidine25Significant glucose lowering[5]
Analogue 3 4-(Pyridyl)sulfonyl-piperidine75Moderate glucose lowering[5]
Vehicle N/AN/ANo effect

Potential Therapeutic Area: Oncology

The structural motifs of arylsulfonyl and piperidine are found in numerous anti-cancer agents, targeting diverse pathways from immune evasion to cell signaling.

Target Profile 1: Glutaminyl Cyclase Isoenzyme (isoQC)
  • Mechanistic Rationale: Upregulated isoQC in cancer cells catalyzes the pyroglutamation of the CD47 signal-regulatory protein alpha (SIRPα) binding site. This modification enhances the CD47-SIRPα interaction, a critical "don't eat me" signal that allows cancer cells to evade phagocytosis by macrophages.[6] Inhibition of isoQC can disrupt this signal, making tumors more susceptible to immune clearance. Piperidine derivatives have been developed as selective isoQC inhibitors.[6]

  • Drug Design Strategy: The piperidine ring can serve as a scaffold to position functional groups that chelate the catalytic zinc ion in the isoQC active site. The arylsulfonyl portion can be modified to occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity over the ubiquitously expressed QC enzyme.

Diagram: isoQC-Mediated Immune Evasion Pathway

isoQC_Pathway cluster_tumor Tumor Cell cluster_macrophage Macrophage isoQC isoQC (Upregulated) CD47_pE pE-CD47 (Pyroglutamate) isoQC->CD47_pE catalyzes CD47_N CD47 (N-terminal Gln) CD47_N->isoQC SIRPa SIRPα CD47_pE->SIRPa binds strongly Phagocytosis Phagocytosis SIRPa->Phagocytosis INHIBITS Inhibitor Sulfonylpiperidine Analogue Inhibitor->isoQC BLOCKS

Caption: Inhibition of isoQC by analogues prevents pE-CD47 formation.

Target Profile 2: Phosphatidylinositol 3-Kinase delta (PI3Kδ)
  • Mechanistic Rationale: PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling and survival. Hyperactivation of the PI3Kδ pathway is a hallmark of several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. Selective inhibition of PI3Kδ is a validated therapeutic strategy. Piperidinyl-substituted quinazolines have been identified as highly potent and selective PI3Kδ inhibitors.[7]

  • Drug Design Strategy: The 4-sulfonylpiperidine scaffold can be used to develop ATP-competitive inhibitors. The piperidine ring can be positioned to interact with the hinge region of the kinase, while the arylsulfonyl group can extend into the affinity pocket, with substitutions tailored to achieve selectivity over other PI3K isoforms (α, β, γ).

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring PI3Kδ activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Kinase Buffer: HEPES-based buffer with MgCl2, EGTA, and Brij-35.

    • Enzyme: Recombinant PI3Kδ.

    • Substrate: PIP2.

    • Detection Reagents: LanthaScreen™ Tb-anti-pAKT Substrate Antibody and GFP-AKT1 substrate.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure (384-well plate):

    • Add test compound/vehicle to wells.

    • Add PI3Kδ enzyme and GFP-AKT1 substrate mixture.

    • Initiate the reaction by adding ATP and PIP2 substrate.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding EDTA.

    • Add the Tb-anti-pAKT antibody and incubate for 1 hour.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled reader (excitation 340 nm, emission 495 nm and 520 nm).

    • Calculate the emission ratio (520/495).

    • Plot the ratio against compound concentration to determine the IC50 value.

Potential Therapeutic Area: Central Nervous System (CNS) Disorders

The piperidine ring is a classic "privileged scaffold" in CNS drug discovery due to its ability to be incorporated into structures that can cross the blood-brain barrier and interact with various CNS targets.[4][8]

Target Profile: Opioid and GABA-A Receptors
  • Mechanistic Rationale:

    • Opioid Receptors (μ, δ, κ): These receptors are critical for pain modulation. Piperidine-based structures are foundational to many potent analgesics (e.g., fentanyl) and antagonists. Analogues of 4-phenylpiperidine have been extensively studied as opioid receptor modulators.[9]

    • GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the brain, GABA-A receptors are targets for anxiolytics, sedatives, and anticonvulsants. Piperidine-4-sulfonic acid (a related scaffold) is a potent and selective GABA-A receptor partial agonist.[10]

  • Drug Design Strategy: By modifying the aryl group and the piperidine nitrogen substituent of the core scaffold, it is possible to design analogues with specific profiles for opioid or GABA-A receptor subtypes. The sulfonyl linker provides a rigid vector that can influence the orientation of substituents and thereby modulate receptor affinity and functional activity (agonist, antagonist, or partial agonist).

This protocol determines the binding affinity (Ki) of test compounds for a target receptor (e.g., μ-opioid receptor).

Diagram: Radioligand Binding Assay Workflow

Binding_Assay Prep Prepare Membrane Homogenates (expressing target receptor) Incubate Incubate Membranes, Radioligand, and Test Compound Prep->Incubate Reagents Prepare Radioligand (e.g., [³H]-DAMGO) and Test Compounds Reagents->Incubate Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data: Determine IC50 and calculate Ki Quantify->Analyze

Caption: Workflow for determining compound affinity via competition binding.

Step-by-Step Protocol:

  • Preparation:

    • Prepare cell membrane homogenates from cells stably expressing the human μ-opioid receptor.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a constant concentration of a suitable radioligand (e.g., [³H]-DAMGO).

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In test tubes, combine membrane homogenate, radioligand, and either test compound, vehicle (for total binding), or excess non-labeled ligand (for non-specific binding).

    • Incubate at 25°C for 60-90 minutes.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Count the radioactivity (disintegrations per minute) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Determine the IC50 from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold is a launchpad for developing a diverse array of therapeutic agents. The evidence points toward significant opportunities in creating novel inhibitors of DPP-IV for diabetes, selective PI3Kδ and isoQC inhibitors for oncology, and modulators of CNS receptors for neurological disorders. Future research should focus on leveraging structure-based drug design to optimize potency and selectivity, while parallel efforts in ADME/Tox profiling will be crucial for advancing lead candidates toward clinical development. The inherent versatility of this core structure ensures its continued relevance in the ongoing quest for new and effective medicines.

References

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. (2018). PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Available at: [Link]

  • 4-(4-Methoxyphenylsulfanyl)Piperidine Hydrochloride. (n.d.). Chem-Impex. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). PMC - NIH. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. (2025). PubMed. Available at: [Link]

  • 4-(Methanesulfonylmethyl)piperidine hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. (n.d.). PubMed. Available at: [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available at: [Link]

  • Piperidine-4-sulfonic acid. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Available at: [Link]

  • 4-(4-Methylbenzyl)Piperidine Hydrochloride. (n.d.). Chem-Impex. Available at: [Link]

  • 4-Chloropiperidine hydrochloride. (n.d.). Chem-Impex. Available at: [Link]

Sources

The Strategic Integration of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of approved therapeutic agents. Its conformational flexibility and ability to engage in key binding interactions have made it a cornerstone of modern drug design. When functionalized with a tosyl (p-toluenesulfonyl) group at the 4-position, the resulting 4-[(4-Methylphenyl)sulfonyl]piperidine moiety offers a unique combination of steric bulk, hydrogen bonding potential, and synthetic versatility. This technical guide provides an in-depth analysis of 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride, a key building block for the synthesis of novel therapeutics. We will explore its synthesis and characterization, delve into its application in drug design with a focus on the PI3K/Akt signaling pathway, and provide detailed experimental protocols for its evaluation.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine motif is a ubiquitous structural feature in a wide array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space.[2] The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.[1]

The sulfonamide group, another important pharmacophore, is known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The combination of a piperidine ring with a sulfonamide moiety, as seen in 4-[(4-Methylphenyl)sulfonyl]piperidine, creates a synthetically accessible and biologically relevant scaffold for the development of novel drug candidates.

Physicochemical Properties and Characterization

This compound is a white solid with established physicochemical properties that are critical for its application in drug synthesis and formulation.

PropertyValueReference
Molecular FormulaC₁₂H₁₈ClNO₂S[3]
Molecular Weight275.79 g/mol [3]
Melting Point230°C (decomposes)[4]
Predicted Density1.309 ± 0.06 g/cm³[4]
Predicted pKa3.77 ± 0.20[4]
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the tosyl group's aromatic protons and methyl group, as well as distinct multiplets for the piperidine ring protons.

  • ¹³C NMR: The carbon NMR would display resonances for the aromatic and methyl carbons of the tosyl group, and the carbons of the piperidine ring.

  • IR Spectroscopy: Infrared spectroscopy would reveal characteristic absorption bands for the S=O stretching of the sulfonamide group, as well as C-H and N-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available piperidine derivatives. A general, illustrative synthetic route is described below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable piperidine precursor.

Materials:

  • 4-Hydroxypiperidine

  • p-Toluenesulfonyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium borohydride (if starting from a piperidone)

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or methanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Sulfonylation: Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the reaction mixture. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature below 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tosylated intermediate.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

  • Deprotection (if an N-protected starting material was used): If the starting piperidine was N-protected (e.g., with a Boc group), a deprotection step using an appropriate acid (e.g., trifluoroacetic acid in DCM) is required.

  • Salt Formation: Dissolve the purified 4-[(4-Methylphenyl)sulfonyl]piperidine free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Slowly add a solution of hydrochloric acid in the same solvent with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.

Visualization of Synthetic Workflow

G start Start: 4-Hydroxypiperidine step1 Dissolve in DCM Add Triethylamine start->step1 step2 Add p-Toluenesulfonyl Chloride step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Aqueous Workup step3->step4 step5 Purification (Chromatography) step4->step5 step6 Dissolve in Ether/Methanol step5->step6 step7 Add HCl Solution step6->step7 end_product 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride (Product) step7->end_product

Caption: Synthetic workflow for this compound.

Application in Novel Drug Design: Targeting the PI3K/Akt Signaling Pathway

The 4-[(4-Methylphenyl)sulfonyl]piperidine scaffold has emerged as a valuable building block in the design of inhibitors targeting various signaling pathways implicated in disease. One of the most critical pathways in cancer biology is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which regulates cell growth, proliferation, survival, and metabolism.[4][] Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4]

The 4-tosylpiperidine moiety can be strategically incorporated into inhibitor designs to occupy specific pockets within the ATP-binding site of kinases like Akt. The tosyl group can engage in favorable interactions, such as van der Waals forces and pi-stacking, with hydrophobic residues in the active site. The piperidine ring acts as a rigid scaffold to correctly orient the interacting moieties and can be further functionalized to enhance potency and selectivity.

The PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruitment to Akt Akt PIP3->Akt Recruitment to PDK1->Akt Phosphorylation (Thr308) to Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation to mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) to Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Regulation to Inhibitor 4-Tosylpiperidine-based Akt Inhibitor Inhibitor->Akt Inhibition to

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a 4-tosylpiperidine-based drug candidate.

Experimental Workflow: In Vitro Akt Kinase Assay

To evaluate the inhibitory potential of novel compounds incorporating the 4-[(4-Methylphenyl)sulfonyl]piperidine scaffold against Akt, an in vitro kinase assay is a fundamental experiment.

Experimental Protocol: In Vitro Akt Kinase Assay

Objective: To determine the IC₅₀ value of a test compound against a specific Akt isoform (e.g., Akt1).

Materials:

  • Recombinant human Akt1 enzyme

  • Akt substrate peptide (e.g., Crosstide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminescence)

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare solutions of Akt1, substrate peptide, and ATP in kinase buffer at the desired concentrations.

  • Reaction Setup: In a 384-well microplate, add the test compound dilutions.

  • Enzyme Addition: Add the Akt1 enzyme to each well containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Add the ATP and substrate peptide mixture to each well to start the kinase reaction.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Experimental Workflow

G start Start: Prepare Reagents step1 Add Test Compound to Plate start->step1 step2 Add Akt1 Enzyme (Pre-incubation) step1->step2 step3 Add ATP/Substrate Mix (Initiate Reaction) step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop Reaction (Add ADP-Glo™ Reagent) step4->step5 step6 Add Detection Reagent step5->step6 step7 Measure Luminescence step6->step7 end_result Calculate IC₅₀ step7->end_result

Caption: Workflow for an in vitro Akt kinase assay to determine IC₅₀ values.

Conclusion

This compound is a valuable and versatile building block in the design of novel therapeutics. Its unique structural features and favorable physicochemical properties make it an attractive scaffold for targeting a range of biological entities, with the PI3K/Akt pathway being a prominent example. The synthetic accessibility of this compound, coupled with well-established methods for its biological evaluation, ensures its continued importance in the field of medicinal chemistry. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of the 4-tosylpiperidine scaffold in their drug discovery endeavors.

References

  • Kardooni, R., et al. (2020). p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). Oriental Journal of Chemistry. [Link]

  • Oriental Journal of Chemistry. p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One. [Link]

  • PubChem. 4-[(4-Methylphenyl)methyl]piperidine. [Link]

  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Google Patents. N-(4-piperidinyl)-N-phenylamides.
  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Sotelo, E. Medicinal Chemistry and Chemical Biology of GPCRs. Eddy Sotelo's Research Group. [Link]

  • Google Patents. Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Google Patents.
  • Jarzebski, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • De-Jiang, L., et al. (2001). Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdi, G., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]

  • Singh, N., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports. [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • Sestito, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • de Oliveira, M. S., et al. (2014). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. [Link]

  • Benakaprasad, S.B., et al. (2008). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. ResearchGate. [Link]

Sources

In Silico Modeling of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the interaction between the novel small molecule, 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride, and a plausible G-Protein Coupled Receptor (GPCR) target. Given the prevalence of the piperidine scaffold in analgesics, this guide will utilize the µ-opioid receptor (MOR) as a representative target to illustrate a complete molecular modeling workflow.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step methodology for receptor-ligand interaction studies, from initial target identification and preparation to advanced molecular dynamics simulations and binding affinity analysis. The protocols described herein are designed to be self-validating, with an emphasis on the causal reasoning behind each experimental choice, ensuring technical accuracy and actionable insights.

Introduction: The Rationale for In Silico Investigation

The piperidine moiety is a well-established pharmacophore present in a multitude of clinically significant drugs, particularly those targeting the central nervous system.[1][2][4] Its structural rigidity and capacity for diverse functionalization make it an ideal scaffold for designing ligands with high affinity and selectivity for various receptors.[4] The subject of this guide, this compound, is a novel compound with a chemical structure suggestive of potential bioactivity. In the absence of empirical binding data, in silico modeling provides a powerful, resource-efficient approach to hypothesize and investigate its potential molecular targets and binding modes.[5][6]

This guide will present a hypothetical case study on the interaction of this compound with the µ-opioid receptor (MOR), a well-characterized GPCR and a primary target for many piperidine-based analgesics.[1][2][3] The workflow will encompass three key stages of in silico analysis:

  • Pharmacophore Modeling: To identify the essential chemical features of the ligand that may govern its interaction with the receptor.

  • Molecular Docking: To predict the preferred binding orientation and affinity of the ligand within the receptor's binding site.[5]

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-receptor complex and to refine the understanding of their dynamic interactions over time.

By following the detailed protocols within this guide, researchers can gain valuable insights into the potential pharmacological profile of novel compounds, thereby guiding further experimental validation and lead optimization efforts.

Part I: Target Selection and Preparation

The selection of a relevant biological target is paramount for a meaningful in silico study. Based on the structural similarities of this compound to known analgesics, the µ-opioid receptor (MOR) presents a logical and well-supported starting point for this investigation.[1][2][3]

Sourcing the Receptor Structure

High-quality, experimentally determined 3D structures of the target receptor are essential for accurate modeling. The Protein Data Bank (PDB) is the primary repository for such structures. For this study, we will utilize the crystal structure of the human µ-opioid receptor. A suitable PDB entry would be one with a high resolution and, ideally, co-crystallized with a ligand that shares structural features with our compound of interest. For the purpose of this guide, we will select PDB ID: 5C1M , which represents the human µ-opioid receptor in complex with an agonist.[7]

Receptor Preparation Protocol

The raw PDB structure requires meticulous preparation to ensure it is suitable for docking and simulation studies. This process typically involves the following steps:

  • Removal of Non-essential Molecules: The initial PDB file often contains water molecules, ions, and co-crystallization aids that are not relevant to the binding interaction. These should be removed.

  • Addition of Hydrogen Atoms: X-ray crystallography often does not resolve the positions of hydrogen atoms. These must be added to the protein structure, as they are crucial for proper hydrogen bonding and electrostatic calculations.

  • Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned.

  • Energy Minimization: A brief energy minimization of the prepared receptor structure is performed to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Part II: Ligand Preparation

Accurate representation of the ligand's 3D structure and chemical properties is as critical as the receptor preparation.

Ligand Structure Generation

The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and then converted to a 3D conformation.

Ligand Preparation Protocol
  • Generation of 3D Coordinates: Convert the 2D structure into a 3D model.

  • Protonation at Physiological pH: Assign the correct protonation state for the piperidine nitrogen at pH 7.4.

  • Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

Part III: In Silico Modeling Workflow

This section details the core computational procedures for investigating the receptor-ligand interactions.

Workflow Overview

G cluster_0 Preparation Phase cluster_1 Modeling & Simulation cluster_2 Analysis & Interpretation A Target Selection (µ-Opioid Receptor) C Molecular Docking A->C B Ligand Preparation (4-[(4-Methylphenyl)Sulfonyl]Piperidine HCl) B->C D Molecular Dynamics Simulation C->D Select Best Pose E Binding Pose Analysis D->E F Binding Free Energy Calculation D->F G Interaction Fingerprinting D->G

Caption: In silico modeling workflow from preparation to analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5][8]

  • Grid Box Generation: Define the docking search space by creating a grid box that encompasses the known binding site of the µ-opioid receptor. This is typically centered on the co-crystallized ligand from the PDB structure.

  • Docking Algorithm: Employ a robust docking algorithm, such as AutoDock Vina, to perform the docking calculations. This will generate multiple binding poses for the ligand.

  • Scoring Function: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.

ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity.
Interacting Residues ASP147, TYR148, HIS297Key residues in the MOR binding pocket.[1]
Hydrogen Bonds 2To the sulfonyl oxygen atoms.
Hydrophobic Interactions Phenyl ring with TYR148Important for anchoring the ligand.
Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of detailed atomic-level interactions.

  • System Setup: Place the best-ranked docked complex into a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate the pressure to simulate physiological conditions. This is a critical step to ensure the stability of the simulation.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to evaluate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and specific ligand-receptor interactions over time.

G A MD Trajectory B RMSD Analysis (Complex Stability) A->B C RMSF Analysis (Residue Flexibility) A->C D Hydrogen Bond Analysis A->D E Binding Free Energy (MM/PBSA or MM/GBSA) A->E

Caption: Analysis workflow for MD simulation trajectories.

Part IV: Data Interpretation and Validation

The final and most critical phase of the in silico modeling process is the interpretation of the generated data in a biologically relevant context.

Binding Pose and Interaction Analysis

The top-ranked docking pose should be visually inspected to ensure that the predicted interactions are chemically sensible. Key interactions, such as hydrogen bonds and hydrophobic contacts with conserved residues in the binding pocket, provide confidence in the predicted binding mode. The stability of these interactions throughout the MD simulation further validates the docking results.

Binding Free Energy Calculations

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from the MD trajectory. This provides a more accurate estimation of the binding affinity than the docking score alone.

Self-Validation and Limitations

It is crucial to acknowledge the inherent limitations of in silico modeling. The results are predictions and must be validated by experimental data. A robust in silico study will include control simulations (e.g., of a known binder) and a thorough analysis of the force field's appropriateness for the system. The convergence of the MD simulation, as assessed by stable RMSD values, is a key indicator of the reliability of the results.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of the interaction between this compound and the µ-opioid receptor. By following these detailed protocols, researchers can generate valuable hypotheses about the compound's potential biological activity, guiding subsequent experimental studies and accelerating the drug discovery process. The integration of pharmacophore modeling, molecular docking, and molecular dynamics simulations provides a multi-faceted approach to understanding receptor-ligand interactions at the molecular level.

References

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL not available)
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. (URL: [Link])

  • Potential Pharmacological Targets for Piperidine Derivatives: An In-depth Technical Guide. Benchchem. (URL not available)
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. ResearchGate. (URL: [Link])

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. (URL: [Link])

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Semantic Scholar. (URL: [Link])

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. (URL: [Link])

  • Piperidine Derivatives as Nonprostanoid IP Receptor Agonists 2. PubMed. (URL: [Link])

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. (URL: [Link])

  • Structure and properties of the µ opioid receptor ligands examined in the study. (URL not available)
  • Molecule of the Month: Opioid Receptors. PDB-101. (URL: [Link])

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. (URL: [Link])

  • Piperidine GPCR agonists.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. (URL: [Link])

  • Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. PubMed Central. (URL: [Link])

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. (URL: [Link])

  • 6DDF: Mu Opioid Receptor-Gi Protein Complex. RCSB PDB. (URL: [Link])

  • 8EF6: Morphine-bound mu-opioid receptor-Gi complex. RCSB PDB. (URL: [Link])

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. (URL: [Link])

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (URL not available)
  • Sulfonamide derivatives of piperidine. ResearchGate. (URL: [Link])

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (URL: [Link])

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia. (URL: [Link])

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. (URL: [Link])

Sources

A Strategic Roadmap for the Preclinical Evaluation of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive preclinical research strategy for the investigation of "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" (referred to herein as Compound-X) as a potential therapeutic agent for neurological disorders. Given the novelty of Compound-X in this research area, this document serves as a foundational roadmap, detailing a logical, scientifically rigorous progression from initial hypothesis generation to in vivo proof-of-concept studies. The proposed workflow is grounded in established pharmacological principles and leverages state-of-the-art methodologies to elucidate the compound's mechanism of action, target engagement, and therapeutic potential, with a primary focus on Parkinson's disease as an illustrative model.

Introduction: Rationale and Strategic Overview

The piperidine scaffold is a cornerstone in central nervous system (CNS) drug discovery, valued for its prevalence in a wide array of approved pharmaceuticals and its capacity to modulate key biological targets.[1][2][3][4] The incorporation of a sulfonyl group introduces unique physicochemical properties, including the potential for enhanced metabolic stability and target binding affinity through hydrogen bond interactions.[5][6][7] The subject of this guide, this compound (Compound-X), represents an under-explored chemical entity within the vast landscape of neuropharmacology. This document puts forth a hypothesis-driven research plan to systematically evaluate its potential.

Our initial hypothesis posits that Compound-X may act as a modulator of monoamine oxidase B (MAO-B), a well-validated target in the treatment of Parkinson's disease.[8][9] This hypothesis is predicated on the structural similarities of Compound-X to known MAO-B inhibitors and the established role of the sulfonylpiperidine moiety in CNS-active compounds.[10][11][12]

The research plan is structured in a phased approach:

  • Phase 1: In Silico and In Vitro Characterization: Computational modeling to predict target binding and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, followed by in vitro assays to confirm the hypothesized mechanism of action and assess preliminary safety.

  • Phase 2: Advanced In Vitro and Ex Vivo Profiling: Deeper investigation into the compound's cellular effects, including its impact on neuronal viability and function in disease-relevant models.

  • Phase 3: In Vivo Proof-of-Concept: Evaluation of Compound-X in established animal models of Parkinson's disease to assess its therapeutic efficacy and CNS penetration.[13][14][15][16]

This strategic progression ensures a data-driven approach, where each phase informs the decision to proceed to the next, thereby optimizing resource allocation and maximizing the potential for a successful outcome.

Phase 1: Foundational In Silico and In Vitro Evaluation

Computational Modeling and ADMET Prediction

The initial step involves a comprehensive in silico assessment to predict the pharmacological and pharmacokinetic profile of Compound-X. This serves to refine our hypothesis and anticipate potential challenges.

2.1.1. Molecular Docking Studies

Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of Compound-X with the active site of human MAO-B.[17][18][19]

Protocol 1: Molecular Docking of Compound-X with MAO-B

  • Preparation of the Receptor: Obtain the crystal structure of human MAO-B from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D structure of Compound-X and optimize its geometry. Assign rotatable bonds and partial charges.

  • Docking Simulation: Utilize software such as AutoDock Vina to perform the docking calculations, defining a grid box that encompasses the known active site of MAO-B.[19]

  • Analysis: Analyze the resulting docking poses based on their predicted binding energies and interactions with key amino acid residues in the active site. Compare these with the binding modes of known MAO-B inhibitors.

2.1.2. In Silico ADMET Prediction

A panel of computational models will be used to predict the ADMET properties of Compound-X, including its potential to cross the blood-brain barrier (BBB), a critical attribute for any CNS drug candidate.[20][21][22]

Predicted Parameter Methodology Acceptable Range
Blood-Brain Barrier PermeabilityIn silico models (e.g., CNS MPO score)High probability of CNS penetration
Aqueous SolubilityALOGPS> 10 µM
Plasma Protein BindingIn silico prediction< 95%
CYP450 InhibitionPrediction of inhibition of major isoformsLow probability of inhibition
hERG InhibitionPrediction of hERG channel blockadeLow probability of inhibition
In Vitro Target Engagement and Selectivity

The predictions from our in silico studies will be validated through a series of in vitro assays to confirm the inhibitory activity of Compound-X against MAO-B and to assess its selectivity.

2.2.1. MAO-B Inhibition Assay

A fluorometric or chemiluminescent assay will be used to determine the potency of Compound-X as an inhibitor of human MAO-B.[9][23][24]

Protocol 2: Fluorometric MAO-B Inhibition Assay

  • Assay Preparation: Utilize a commercially available MAO-B inhibitor screening kit.[23] Prepare a dilution series of Compound-X.

  • Enzyme Reaction: In a 96-well plate, combine recombinant human MAO-B enzyme, the assay buffer, and the respective concentrations of Compound-X or a reference inhibitor (e.g., selegiline).

  • Substrate Addition: Initiate the reaction by adding a suitable MAO-B substrate (e.g., kynuramine).[8][9]

  • Detection: After a defined incubation period, measure the fluorescence signal, which is proportional to the amount of H2O2 produced during the enzymatic reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound-X and determine the IC50 value by fitting the data to a dose-response curve.

2.2.2. MAO-A Selectivity Assay

To assess the selectivity of Compound-X, its inhibitory activity against MAO-A will be determined using a similar protocol, with recombinant human MAO-A and a specific substrate. High selectivity for MAO-B over MAO-A is a desirable characteristic for a Parkinson's disease therapeutic, as it minimizes the side effects associated with MAO-A inhibition.

Phase 2: Advanced In Vitro and Ex Vivo Characterization

Upon successful completion of Phase 1, the research will progress to more complex cellular and tissue-based models to further characterize the neuroprotective potential of Compound-X.

Cellular Models of Neurotoxicity

The ability of Compound-X to protect neurons from toxins that mimic the pathology of Parkinson's disease will be assessed in cell culture models.

3.1.1. Neuroprotection against MPP+ Toxicity

The neurotoxin MPP+ is widely used to induce Parkinson's-like cell death in vitro.

Protocol 3: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells under standard conditions.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of Compound-X for a specified duration.

  • Toxin Exposure: Induce neurotoxicity by exposing the cells to MPP+.

  • Viability Assessment: After the toxin exposure period, assess cell viability using a standard method such as the MTT assay.

  • Analysis: Determine the concentration-dependent neuroprotective effect of Compound-X by comparing the viability of treated cells to that of untreated, toxin-exposed cells.

Assessment of Blood-Brain Barrier Penetration

The ability of Compound-X to cross the BBB is a critical determinant of its potential as a CNS therapeutic.[25][26] An in vitro model will be used for this assessment.

3.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay provides a rapid and high-throughput method to predict the passive permeability of a compound across the BBB.[25][26]

Assay Methodology Endpoint
PAMPA-BBBMeasurement of compound diffusion across an artificial membraneEffective Permeability (Pe)

Phase 3: In Vivo Proof-of-Concept Studies

The final phase of this preclinical evaluation will involve testing Compound-X in established animal models of Parkinson's disease to assess its in vivo efficacy and safety.

Animal Models of Parkinson's Disease

Chemically-induced models in rodents are widely used to screen for potential anti-Parkinsonian drugs.[14][15] The MPTP mouse model is a well-validated and commonly used model.[14]

4.1.1. MPTP-Induced Mouse Model of Parkinson's Disease

Protocol 4: Evaluation of Compound-X in the MPTP Mouse Model

  • Animal Dosing: Administer Compound-X or vehicle to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period.

  • MPTP Administration: Induce Parkinson's-like pathology by administering MPTP.[14]

  • Behavioral Assessment: Conduct a battery of behavioral tests to assess motor function, including the rotarod test and the open-field test.[16]

  • Neurochemical Analysis: Following the behavioral assessments, collect brain tissue to measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the extent of dopaminergic neuron loss.

Pharmacokinetic and Brain Penetration Studies

In parallel with the efficacy studies, the pharmacokinetic profile of Compound-X will be determined, with a specific focus on quantifying its concentration in the brain.

Study Methodology Key Parameters
In Vivo PharmacokineticsAdministration of Compound-X to rodents followed by serial blood and brain tissue collectionCmax, Tmax, AUC, half-life, brain-to-plasma ratio

Visualizations

Proposed Signaling Pathway

G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolized by Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds DOPAC DOPAC MAO_B->DOPAC Produces Compound_X Compound-X Compound_X->MAO_B Inhibits Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activates

Caption: Proposed mechanism of action of Compound-X.

Experimental Workflow

G Start Start: Hypothesis Generation Phase1 Phase 1: In Silico & In Vitro Start->Phase1 Phase2 Phase 2: Advanced In Vitro Phase1->Phase2 Positive Data Phase3 Phase 3: In Vivo Proof-of-Concept Phase2->Phase3 Positive Data End End: Candidate Selection Phase3->End Efficacy & Safety Confirmed

Sources

The Evolving Landscape of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-[(4-Methylphenyl)sulfonyl]piperidine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its remarkable versatility in engaging a diverse array of biological targets. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this scaffold, offering insights into the nuanced molecular interactions that govern their pharmacological profiles. We will explore the synthetic strategies employed to modify this core, the key biological targets that have been successfully modulated, and the critical structural motifs that dictate potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals, enabling the rational design of novel therapeutics with enhanced efficacy and safety profiles.

Introduction: The Significance of the 4-Tosylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations that facilitate precise interactions with biological macromolecules.[1] When functionalized with a 4-tosyl (4-methylphenylsulfonyl) group, the resulting scaffold, 4-[(4-Methylphenyl)sulfonyl]piperidine, presents a unique combination of structural rigidity and synthetic tractability. The tosyl group can act as a hydrogen bond acceptor and its aromatic ring can engage in various non-covalent interactions, while the piperidine nitrogen offers a convenient handle for introducing a wide range of substituents to explore chemical space and modulate pharmacological activity.

Derivatives of this core have demonstrated significant potential in targeting a variety of enzymes and receptors implicated in numerous disease states, including metabolic disorders, neurological conditions, and infectious diseases. This guide will delve into the specific SAR of these derivatives against several key biological targets.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic accessibility of the 4-[(4-Methylphenyl)sulfonyl]piperidine core is a key driver of its widespread use in drug discovery. A general and versatile approach to the synthesis of the core and its derivatives is outlined below.

Diagram: General Synthetic Scheme

G A 4-Piperidone B N-Protected 4-Piperidone A->B Protection (e.g., Boc, Cbz) C N-Protected 4-Hydroxypiperidine B->C Reduction (e.g., NaBH4) D N-Protected 4-(Tosyloxy)piperidine C->D Tosylation (TsCl, Pyridine) E 4-(Tosyloxy)piperidine D->E Deprotection F 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride E->F HCl G Substituted Derivatives E->G N-Alkylation / N-Arylation

Caption: General synthetic route to 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the synthesis of the core scaffold.

Step 1: N-Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt.

  • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-protected 4-piperidone.

Step 2: Reduction of the Ketone

  • Dissolve the N-protected 4-piperidone in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction mixture until the reduction is complete.

  • Quench the reaction and extract the product to obtain the N-protected 4-hydroxypiperidine.

Step 3: Tosylation of the Alcohol

  • Dissolve the N-protected 4-hydroxypiperidine in a suitable solvent (e.g., pyridine or dichloromethane with a base).

  • Cool the solution and add p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate the N-protected 4-(tosyloxy)piperidine.

Step 4: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-protected 4-(tosyloxy)piperidine in a suitable solvent.

  • For a Boc protecting group, treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

  • For a Cbz protecting group, catalytic hydrogenation is typically employed.

  • Isolate the deprotected 4-(tosyloxy)piperidine.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).

  • The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried to yield this compound.

Structure-Activity Relationships at Key Biological Targets

The versatility of the 4-[(4-Methylphenyl)sulfonyl]piperidine scaffold is evident in its ability to be tailored to interact with a range of biological targets. The following sections will explore the SAR of its derivatives against several key enzymes and receptors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is a key enzyme in the peripheral metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol. Inhibition of 11β-HSD1 is a promising therapeutic strategy for the treatment of metabolic syndrome and type 2 diabetes.[2]

Key SAR Insights:

  • Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen is crucial for activity. Small, hydrophobic groups are often favored.

  • Aryl Sulfonamide Moiety: The tosyl group is a common feature, but modifications to the aryl ring can modulate potency and selectivity. Electron-withdrawing groups on the phenyl ring of the sulfonamide can enhance activity.

  • Stereochemistry: The stereochemistry at substituted positions on the piperidine ring can significantly impact inhibitory potency.[1]

Table 1: SAR of 1-Arylsulfonylpiperidine-2-carboxamides as 11β-HSD1 Inhibitors.[1]

CompoundR Group (on Arylsulfonyl)IC50 (nM) - Human 11β-HSD1IC50 (nM) - Mouse 11β-HSD1
8a H1530
8b 4-F1025
8w 4-Cl515
8x 4-Br820

Experimental Protocol: 11β-HSD1 Inhibition Assay

  • Principle: The assay measures the conversion of cortisone to cortisol by recombinant human or mouse 11β-HSD1.

  • Procedure:

    • Incubate the recombinant enzyme with the test compound at various concentrations.

    • Add cortisone and a cofactor (e.g., NADPH).

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the amount of cortisol produced, typically using a competitive immunoassay (e.g., HTRF) or LC-MS.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2][3]

Sigma-1 (σ1) Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. Ligands that modulate sigma-1 receptor activity have potential as therapeutics for conditions such as neuropathic pain, depression, and neurodegenerative diseases.[4]

Key SAR Insights:

  • Piperidine Nitrogen Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of affinity and selectivity for the sigma-1 receptor.

  • Aryl Moiety: Halogen substitution on the aryl ring of the sulfonyl group can significantly influence binding affinity. For example, an iodine substituent has been shown to result in high affinity.[5]

  • Linker Length: The length of the carbon chain connecting the sulfonyl group to the aryl ring can impact affinity, with a one-carbon linker often being optimal.[5]

Table 2: SAR of Arylalkylsulfonyl Piperidine Derivatives as Sigma-1 Receptor Ligands.[5]

CompoundAryl SubstituentKi (nM) - σ1 ReceptorKi (nM) - σ2 Receptorσ1/σ2 Selectivity
1 3-Iodobenzyl0.9691.896
2 3-Bromobenzyl1.211092
3 3-Chlorobenzyl2.515060

Experimental Protocol: Sigma-1 Receptor Binding Assay

  • Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known high-affinity radioligand from the sigma-1 receptor.[4][5]

  • Procedure:

    • Prepare membrane homogenates from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing the recombinant receptor).

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled sigma-1 ligand (e.g., -pentazocine) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value, which represents the inhibitory constant of the test compound.[5]

Acetyl-CoA Carboxylase (ACC) Inhibitors

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the biosynthesis of fatty acids. Inhibition of ACC is a potential therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[6]

Key SAR Insights:

  • Piperidine-Piperazine Scaffold: Many potent ACC inhibitors feature a piperidine ring linked to a piperazine moiety.

  • Substituents on Piperazine: The nature of the substituents on the distal nitrogen of the piperazine ring is critical for potent inhibition.

Experimental Protocol: ACC Inhibition Assay

  • Principle: The assay measures the activity of ACC by detecting the production of ADP, a product of the carboxylation reaction.[7][8]

  • Procedure:

    • Incubate recombinant human ACC1 or ACC2 with the test compound at various concentrations.

    • Initiate the reaction by adding acetyl-CoA, ATP, and bicarbonate.

    • After a set incubation time, add a reagent that detects ADP (e.g., using a luciferase-based system like ADP-Glo™).

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the enzyme activity.

    • Calculate the IC50 value for the inhibitor.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, which play a crucial role in regulating blood glucose levels. DPP-IV inhibitors are an established class of oral antidiabetic drugs.[9]

Key SAR Insights:

  • Piperazine Sulfonamides: Derivatives containing a piperazine ring with sulfonamide substitutions have shown promise as DPP-IV inhibitors.

  • Aryl Ring Substitution: Electron-withdrawing groups (e.g., chlorine) on the phenylsulfonyl moiety tend to improve inhibitory activity compared to electron-donating groups (e.g., methyl).[4]

Experimental Protocol: DPP-IV Inhibition Assay

  • Principle: This is a fluorescence-based assay that measures the cleavage of a synthetic substrate by DPP-IV.[1][10]

  • Procedure:

    • Incubate recombinant human DPP-IV with the test compound at various concentrations.

    • Add a fluorogenic substrate (e.g., Gly-Pro-AMC).

    • DPP-IV cleaves the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

    • Measure the increase in fluorescence over time.

    • Calculate the IC50 value of the inhibitor.

Future Directions and Conclusion

The 4-[(4-Methylphenyl)sulfonyl]piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The wealth of SAR data accumulated for its derivatives provides a solid foundation for the rational design of next-generation modulators of a diverse range of biological targets.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the structure of these derivatives to enhance selectivity for the desired target over off-targets to minimize side effects.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to compounds with better in vivo efficacy and safety profiles.

  • Exploring New Biological Targets: Utilizing the versatility of the scaffold to explore its potential against other emerging therapeutic targets.

References

  • Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract. PubMed Central. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]

  • 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of Disubstituted (4-piperidinyl)-piperazine Derivatives as Potent acetyl-CoA Carboxylase Inhibitors. PubMed. Available at: [Link]

  • Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. PubMed. Available at: [Link]

  • Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. MDPI. Available at: [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ResearchGate. Available at: [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. Available at: [Link]

  • Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. BPS Bioscience. Available at: [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. Available at: [Link]

  • A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Thieme Connect. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]

  • Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. ScienceDirect. Available at: [Link]

  • Inhibition of the glucocorticoid-activating enzyme 11β-hydroxysteroid dehydrogenase type 1 drives concurrent 11-oxygenated andr. bioRxiv. Available at: [Link]

  • Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. Università di Torino. Available at: [Link]

  • Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 1-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, reliable, and technically sound protocol for the synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride, a key building block in contemporary medicinal chemistry. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the synthetic strategy, step-by-step procedures, safety considerations, and characterization methods. The protocol emphasizes causality behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Context

1-[(4-Methylphenyl)sulfonyl]piperidine, commonly known as N-tosylpiperidine, and its hydrochloride salt are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The piperidine ring is a prevalent scaffold in numerous approved drugs, particularly those targeting the central nervous system, due to its ability to confer favorable pharmacokinetic properties.[1] The attachment of a tosyl (p-toluenesulfonyl) group to the piperidine nitrogen serves two primary functions in synthetic chemistry: it acts as a robust protecting group for the secondary amine, and its electron-withdrawing nature can influence the reactivity of the piperidine ring for further functionalization.

This guide details the direct tosylation of piperidine followed by conversion to its hydrochloride salt, a straightforward and efficient method for producing this valuable intermediate on a laboratory scale.

Synthetic Strategy and Reaction Mechanism

The synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine is achieved through a nucleophilic substitution reaction at the sulfonyl group of p-toluenesulfonyl chloride (TsCl) with piperidine acting as the nucleophile. This reaction is a classic example of sulfonamide bond formation.

Mechanism:

The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of piperidine on the electrophilic sulfur atom of tosyl chloride. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting piperidine and driving the reaction to completion.

The overall transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis of 1-Tosylpiperidine.

Following the formation of the free base, treatment with a solution of hydrogen chloride provides the stable, crystalline hydrochloride salt, which is often preferred for handling and storage.

Detailed Experimental Protocol

This protocol is designed for a typical laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
PiperidineC₅H₁₁N85.155.00 g58.721.0
p-Toluenesulfonyl ChlorideC₇H₇ClO₂S190.6511.74 g61.581.05
PyridineC₅H₅N79.107.0 mL86.81.48
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
1 M Hydrochloric AcidHCl36.4650 mL--
Saturated NaCl (Brine)NaCl58.4450 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Diethyl Ether(C₂H₅)₂O74.12100 mL--
2 M HCl in Diethyl EtherHCl36.46As needed--
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Workflow

G A 1. Setup & Cooling Dissolve Piperidine & Pyridine in DCM. Cool to 0°C in an ice bath. B 2. Reagent Addition Add solution of Tosyl Chloride in DCM dropwise over 30 min. A->B C 3. Reaction Allow to warm to RT. Stir for 4-6 hours. B->C D 4. Aqueous Work-up Wash with 1M HCl, H₂O, and Brine. C->D E 5. Isolation of Free Base Dry organic layer (MgSO₄). Concentrate via rotary evaporation. D->E F 6. Purification (Optional) Recrystallize from Ethanol/Water or purify via column chromatography. E->F G 7. Salt Formation Dissolve product in Diethyl Ether. Add 2M HCl in Ether until precipitation is complete. F->G H 8. Final Product Isolation Filter the solid product. Wash with cold ether and dry under vacuum. G->H

Caption: Step-by-step workflow for the synthesis of 1-Tosylpiperidine HCl.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add piperidine (5.00 g, 58.72 mmol) and 80 mL of dichloromethane (DCM).

  • Basification and Cooling: Add pyridine (7.0 mL, 86.8 mmol) to the flask. Cool the resulting solution to 0°C using an ice-water bath with continuous stirring. The use of pyridine, a mild base, effectively scavenges the HCl produced in situ without promoting side reactions.[2]

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (11.74 g, 61.58 mmol) in 20 mL of DCM and add this solution to the dropping funnel. Add the tosyl chloride solution dropwise to the cooled piperidine mixture over approximately 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess pyridine), 50 mL of water, and 50 mL of saturated NaCl solution (brine).

  • Isolation of Free Base: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude 1-[(4-methylphenyl)sulfonyl]piperidine as an off-white solid or a viscous oil.

  • Purification (if necessary): The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Formation of Hydrochloride Salt: Dissolve the purified product in approximately 100 mL of anhydrous diethyl ether. While stirring, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

  • Final Product Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to yield 1-[(4-methylphenyl)sulfonyl]piperidine hydrochloride.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight (M.W. 275.8 for the hydrochloride salt).

  • Melting Point: The literature melting point is approximately 230°C (with decomposition).[3]

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., S=O stretches for the sulfonyl group).

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis. Handle all chemicals in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • p-Toluenesulfonyl Chloride (Tosyl Chloride): This compound is corrosive and causes severe skin and eye burns.[4][5] It is also a lachrymator (induces tears) and reacts with water to release HCl gas.[6] Avoid inhalation of dust and contact with skin. Store in a cool, dry place away from moisture.

  • Piperidine: Piperidine is a flammable liquid and is toxic and corrosive. It can cause severe skin burns and eye damage. Work with this reagent in a well-ventilated fume hood.

  • Pyridine: Pyridine is a flammable, harmful, and malodorous liquid. Avoid inhalation of vapors and contact with skin.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively in a fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] An eyewash station and safety shower must be readily accessible.[6]

References

  • Material Safety Data Sheet - p-Toluenesulfonyl chloride. Cole-Parmer.
  • Material Safety Data Sheet p-Toluenesulfonyl chloride MSDS# 75732 Section 1. Acros Organics.
  • Msds P-Toluenesulfonyl Chloride. Scribd.
  • p-Toluene Sulphonyl Chloride CAS No 98-59-9 MATERIAL SAFETY D
  • Preparation of mesylates and tosyl
  • Specifications of 4-Tosylpiperidine hydrochloride. Capot Chemical Co., Ltd.
  • 1-Tosylpiperidine-4-carboxylic acid. Smolecule.
  • 4-[(4-methylphenyl)sulfonyl]piperidine hydrochloride. ChemicalBook.

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities in 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, making its purity profile a critical quality attribute. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a gradient elution of phosphate-buffered acetonitrile and UV detection. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed experimental protocols, system suitability criteria, and data analysis, all grounded in established regulatory standards.

Introduction and Scientific Principle

This compound is a heterocyclic building block characterized by a polar piperidine ring and a more non-polar tosyl (toluenesulfonyl) group. Accurate assessment of its purity is paramount to ensure the quality and safety of downstream active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

This method is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (e.g., octadecylsilane, C18) and the mobile phase is a more polar aqueous-organic mixture.[2][3] The analyte, this compound, and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The tosyl group provides sufficient hydrophobicity for retention on a C18 column, while the piperidine hydrochloride moiety imparts significant polarity, requiring careful control of the mobile phase to achieve optimal retention and peak shape.[4][5] A gradient elution, where the organic solvent concentration is increased over time, is employed to ensure the elution of both polar and potential non-polar impurities within a reasonable analysis time.

Method Development Strategy & Rationale

The development of this method was guided by the physicochemical properties of the analyte and established chromatographic principles.

  • Analyte Properties : The molecule contains a toluene ring, which is a strong chromophore, making UV detection highly effective. The predicted pKa of the piperidine nitrogen is approximately 3.77, which is a critical parameter for mobile phase pH selection.[6] To ensure consistent retention and avoid peak tailing, the mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa. A pH of ~2.5 was chosen to ensure the piperidine nitrogen is consistently protonated (positively charged), promoting good peak shape.

  • Column Selection : A C18 column is the standard choice for reversed-phase HPLC and provides excellent retention for the tosyl moiety of the analyte. A column with a particle size of 3.5 µm to 5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection :

    • Aqueous Phase (A) : An aqueous phosphate buffer was selected due to its excellent buffering capacity in the low pH range. A pH of 2.5 is maintained to suppress the silanol activity on the stationary phase and ensure the analyte is in a single ionic form.

    • Organic Phase (B) : Acetonitrile is chosen for its low viscosity and UV cutoff, providing good peak efficiency and low baseline noise.

  • Detection Wavelength : The tolyl group (methylphenyl) exhibits strong UV absorbance. A detection wavelength of 230 nm was selected, as this provides a strong signal for the main analyte and is also suitable for detecting a wide range of potential aromatic impurities.

  • Gradient Elution : A gradient elution is crucial for purity analysis. It starts with a higher aqueous content to retain and resolve any highly polar impurities near the void volume and gradually increases the organic content to elute the main peak and any more hydrophobic, late-eluting impurities.

Detailed HPLC Protocol

Instrumentation and Chromatographic Conditions

All quantitative data for the HPLC setup is summarized in the table below.

ParameterSpecification
HPLC System A gradient-capable HPLC system with UV-Vis Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 30 minutes
Reagent and Sample Preparation
  • Mobile Phase A Preparation : Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent Preparation : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL) : Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL) : Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Experimental Workflow

The logical flow of the analytical procedure is depicted below, ensuring a systematic and reproducible analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (70:30 A:B) start->dissolve vortex Vortex & Sonicate to Ensure Dissolution dissolve->vortex sst_check Perform System Suitability Test (SST) vortex->sst_check inject Inject Sample Solution sst_check->inject If Pass acquire Acquire Chromatogram (30 min) inject->acquire integrate Integrate Peaks in Chromatogram acquire->integrate calculate Calculate % Purity via Area Normalization integrate->calculate report Generate Final Report calculate->report

Diagram Caption: Workflow for HPLC Purity Analysis.

System Suitability Testing (SST): A Self-Validating System

Before any sample analysis, the chromatographic system's performance must be verified.[7][8] This is accomplished by performing five replicate injections of the Standard Solution. The system is deemed suitable for analysis only if all criteria in the following table are met.[9][10] These tests ensure that the method is performing with adequate precision, efficiency, and peak symmetry on the day of analysis.[11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area of 5 replicate injectionsDemonstrates the precision of the analytical system.

As defined by USP General Chapter <621> Chromatography.[2][12][13][14]

Data Analysis and Purity Calculation

The purity of the sample is determined using the area percent method, which assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

  • Integrate the peak areas of the main component and all impurity peaks in the sample chromatogram. Disregard any peaks originating from the diluent (blank injection).

  • Calculate the percentage area for each impurity and the main peak using the following formula:

    % Area = (Individual Peak Area / Total Area of All Peaks) x 100

  • The purity of the substance is reported as the % Area of the main peak.

Method Validation Principles

For use in a regulated environment, this analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18] The objective of validation is to demonstrate that the method is suitable for its intended purpose.[19] Key validation characteristics to be assessed would include:

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy : The closeness of test results obtained by the method to the true value.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The HPLC method described provides a reliable and robust tool for the purity assessment of this compound. The use of a standard C18 column and a straightforward buffered mobile phase makes this method readily transferable to most analytical laboratories. The inclusion of rigorous system suitability criteria ensures the generation of consistently high-quality, trustworthy data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). [Link]

  • Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • National Center for Biotechnology Information. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Supporting Information. [Link]

  • National Center for Biotechnology Information. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • National Center for Biotechnology Information. 4-(Methanesulfonylmethyl)piperidine hydrochloride. [Link]

  • National Center for Biotechnology Information. 4-[(4-Methylphenyl)methyl]piperidine. [Link]

  • Chemsrc. CAS#:165110-20-3 | 4-[(4-methylphenyl)methyl]piperidine,hydrochloride. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

Sources

NMR spectroscopy of "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" for structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<Application Note: NMR Spectroscopy for the Structural Elucidation of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a comprehensive guide to the structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for sample preparation and data acquisition are provided, alongside an in-depth analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. This guide is intended to serve as a practical resource for researchers in pharmaceutical and chemical analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the pharmaceutical industry, offering unparalleled insights into molecular structure.[1][2][3] For active pharmaceutical ingredients (APIs) like this compound, unambiguous structural verification is a critical component of quality control and regulatory compliance. The molecule combines a piperidine ring, a sulfonamide linkage, and a p-substituted aromatic ring, presenting a rich system for NMR analysis.

This application note details the systematic approach to confirming the molecular structure of this compound through the logical interpretation of one- and two-dimensional NMR experiments. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the expertise to confidently apply these methods.

Molecular Structure and Numbering Scheme

To facilitate a clear and systematic discussion of the NMR data, the following numbering scheme is adopted for this compound:

Caption: Numbering scheme for this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Solvent Selection: Due to the polar nature and hydrochloride salt form of the analyte, a polar deuterated solvent is required for good solubility.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively dissolves the compound and has a high boiling point, which is advantageous for sample stability.[4][5][6] Deuterium oxide (D₂O) is another possibility, though it may lead to the exchange of the amine proton.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended.[7][8] For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg in the same volume of solvent is preferable to achieve a good signal-to-noise ratio in a reasonable time.[7][9]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[7][9]

    • The final sample height in the NMR tube should be approximately 4.5 cm.[9][10]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is standard. A wider spectral width (e.g., 220 ppm) is necessary. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are coupled to each other.[11] A standard gradient-enhanced COSY (gCOSY) or DQF-COSY sequence should be used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[11] It is invaluable for assigning carbon signals based on proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds.[11][12] It is crucial for piecing together the molecular fragments and confirming the overall connectivity.

Data Analysis and Structure Elucidation

The following sections detail the interpretation of the NMR data to confirm the structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial and most direct information about the proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-9, H-11~7.7d2H~8.0
H-8, H-12~7.4d2H~8.0
H-2, H-6 (axial)~3.4-3.6m2H-
H-4 (axial)~3.0-3.2m1H-
H-2, H-6 (equatorial)~2.8-3.0m2H-
H-13~2.4s3H-
H-3, H-5 (axial)~1.9-2.1m2H-
H-3, H-5 (equatorial)~1.6-1.8m2H-
  • Aromatic Region: The p-substituted benzene ring gives rise to two doublets, each integrating to two protons. The protons ortho to the electron-withdrawing sulfonyl group (H-9, H-11) are expected to be downfield (~7.7 ppm) compared to the protons meta to the sulfonyl group (H-8, H-12) at around 7.4 ppm.[13] The coupling constant of ~8.0 Hz is characteristic of ortho-coupling in a benzene ring.[14]

  • Piperidine Ring Protons: The signals for the piperidine protons are expected to be complex due to overlapping multiplets and axial/equatorial differentiation. The protons adjacent to the nitrogen (H-2, H-6) will be the most deshielded of the aliphatic protons. The proton at the C-4 position, being attached to the carbon bearing the sulfonyl group, will also be shifted downfield.

  • Methyl Group: A sharp singlet integrating to three protons at approximately 2.4 ppm is characteristic of the methyl group (H-13) on the phenyl ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ, ppm)
C-10~143
C-7~136
C-8, C-12~130
C-9, C-11~128
C-4~55-60
C-2, C-6~45-50
C-3, C-5~30-35
C-13~21
  • Aromatic Carbons: Four signals are expected for the p-substituted aromatic ring. The quaternary carbons (C-7 and C-10) will have distinct chemical shifts, with C-10 (attached to the methyl group) being further downfield. The protonated carbons will appear as two signals, corresponding to C-8/C-12 and C-9/C-11.

  • Piperidine Ring Carbons: Three signals are expected for the piperidine ring carbons due to molecular symmetry. C-4, being directly attached to the electron-withdrawing sulfonyl group, will be the most downfield of the aliphatic carbons. C-2 and C-6 will be deshielded by the adjacent nitrogen atom, while C-3 and C-5 will be the most upfield.

  • Methyl Carbon: The methyl carbon (C-13) will appear as a sharp signal at the most upfield region of the spectrum, typically around 21 ppm.

2D NMR Analysis: Establishing Connectivity

While 1D NMR provides valuable information about the individual components of the molecule, 2D NMR is essential for confirming the connectivity between these components.

The COSY spectrum reveals proton-proton coupling networks.

G cluster_aromatic Aromatic System cluster_piperidine Piperidine System H-8/H-12 H-8/H-12 H-9/H-11 H-9/H-11 H-8/H-12->H-9/H-11 ³J H-2/H-6 H-2/H-6 H-3/H-5 H-3/H-5 H-2/H-6->H-3/H-5 ³J H-4 H-4 H-3/H-5->H-4 ³J

Caption: Key COSY correlations for structural elucidation.

  • A cross-peak between the aromatic doublets at ~7.7 ppm and ~7.4 ppm confirms their ortho relationship.

  • Within the piperidine ring, a correlation between the H-2/H-6 signals and the H-3/H-5 signals is expected. Similarly, a cross-peak between the H-3/H-5 signals and the H-4 signal will establish the connectivity within the piperidine ring.

The HSQC spectrum directly links each proton to its attached carbon.

Caption: Expected HSQC correlations showing direct C-H bonds.

This experiment allows for the unambiguous assignment of the protonated carbon signals based on the already assigned proton signals. For example, the proton signal at ~2.4 ppm will correlate to the carbon signal at ~21 ppm, confirming the assignment of C-13.

The HMBC spectrum is the final piece of the puzzle, revealing long-range (2-3 bond) correlations and connecting the different fragments of the molecule.

G S S C-7 C-7 H-9/H-11 H-9/H-11 H-9/H-11->C-7 ²J C-10 C-10 H-13 H-13 H-13->C-10 ²J C-9/C-11 C-9/C-11 H-13->C-9/C-11 ³J

Caption: Crucial HMBC correlations for confirming molecular connectivity.

  • Piperidine-Sulfonyl Linkage: A key correlation will be from the H-4 proton to the quaternary carbon C-7 of the phenylsulfone moiety, and potentially to the sulfur atom itself if observable. More importantly, correlations from H-2/H-6 to C-4, and from H-4 to C-2/C-6 and C-3/C-5 will solidify the structure of the piperidine ring.

  • Tosyl Group Connectivity: Correlations from the methyl protons (H-13) to the quaternary carbon C-10 and the protonated carbons C-9/C-11 will confirm the attachment of the methyl group to the aromatic ring. Additionally, correlations from the aromatic protons H-8/H-12 to C-10 and C-7 will further validate the structure of the tosyl group.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By systematically analyzing the data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, the chemical environment of each atom and the connectivity between molecular fragments can be unambiguously determined. The protocols and interpretive strategies outlined in this application note serve as a robust framework for the structural verification of this and analogous compounds in a pharmaceutical research and quality control setting.

References

  • Vertex AI Search. (2024). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis.
  • Pelletier, J. C. (2011). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. [Link]

  • Wang, C., et al. (2013).
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are...[Link]

  • Chemistry For Everyone. (2023). What Are Common NMR Solvents?[Link]

  • ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Chang, C., et al. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • Kanto Kagaku. (n.d.). How to select NMR solvent. [Link]

  • ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • Nchimi, L. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...[Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • National Library of Medicine. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra for sulfonamide ligand (3a) and its complexes (4a–d). At...[Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (n.d.). Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz). [Link]

  • ACS Publications. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • NMR Solution. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. [Link]

  • PubChem. (n.d.). 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine. [Link]

  • Ben Motz. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. [Link]

  • BMRB. (n.d.). Piperidine. [Link]

Sources

Application Note: Mass Spectrometric Characterization of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride, a pivotal building block in pharmaceutical synthesis. We detail robust protocols for sample preparation, direct infusion analysis for structural confirmation, and liquid chromatography-mass spectrometry (LC-MS) for purity assessment and quantification. The methodologies leverage Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) to deliver unambiguous molecular weight confirmation and detailed structural insights through fragmentation analysis. The causality behind key experimental choices, such as ionization mode, solvent systems, and fragmentation analysis, is explained to provide researchers with a foundational understanding for adapting these methods. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated analytical protocols for sulfonamide-containing piperidine derivatives.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a tosyl (p-toluenesulfonyl) group. Such motifs are prevalent in a wide array of pharmacologically active molecules. The piperidine scaffold provides a versatile, three-dimensional structure, while the sulfonamide group can modulate physicochemical properties and engage in critical hydrogen bonding interactions with biological targets.

Given its role as a synthetic intermediate, the unequivocal confirmation of its identity and the stringent control of its purity are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this purpose, making it an indispensable tool throughout the drug development process.[2] This document outlines a systematic approach to its analysis, from initial characterization to quantitative impurity profiling.

Physicochemical Properties & Analytical Considerations

The analyte's structure dictates the analytical strategy. The presence of a basic nitrogen atom in the piperidine ring makes it an ideal candidate for positive mode Electrospray Ionization (ESI), where it is readily protonated to form a stable [M+H]⁺ ion.[3][4] The compound is supplied as a hydrochloride salt, ensuring good solubility in polar protic solvents like methanol and water, which are highly compatible with ESI.[5]

PropertyValueImplication for MS Analysis
Chemical FormulaC₁₂H₁₇NO₂S · HClThe free base is the species analyzed by MS.
Molecular Weight (Free Base)239.10 g/mol Expected monoisotopic mass of the neutral molecule.
Monoisotopic Mass (Free Base)239.0980Used for accurate mass measurement.
Protonated Ion [M+H]⁺ (m/z)240.1053The primary ion observed in positive mode ESI-MS.
Key Structural FeaturesTertiary amine (piperidine), SulfonamideAmine is readily protonated; S-N bond is a likely fragmentation site.

Protocol I: Direct Infusion Analysis for Structural Confirmation

Direct infusion is the most straightforward method to confirm the molecular weight of a compound and to study its intrinsic fragmentation behavior without chromatographic influence.[6] This approach provides a rapid "first look" to verify that the correct molecule has been synthesized.

Rationale for Experimental Choices
  • Sample Preparation: The compound is dissolved in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Acetonitrile aids in desolvation efficiency in the ESI source, while water ensures solubility.[7] Formic acid is added to maintain a low pH, ensuring the piperidine nitrogen remains protonated, which is essential for efficient ionization in positive mode.[8]

  • Ionization: ESI is the method of choice as it is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺.[9][10]

  • Full Scan (MS1): A full scan across a relevant mass range (e.g., m/z 100-400) is performed to detect all ions entering the mass spectrometer, with the primary goal of identifying the peak corresponding to the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion (m/z 240.1) is mass-selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. The energy applied (Collision Energy) is optimized to achieve a rich but interpretable spectrum.

Experimental Workflow: Direct Infusion

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis s1 Weigh 1 mg of 4-[(4-Methylphenyl)Sulfonyl] Piperidine HCl s2 Dissolve in 10 mL of 50:50 ACN:H₂O + 0.1% Formic Acid s1->s2 s3 Further dilute to ~1-10 µg/mL for infusion s2->s3 infuse Infuse sample at 5-10 µL/min into ESI source s3->infuse ms1 MS1 Full Scan (m/z 100-400) Confirm [M+H]⁺ at m/z 240.1 infuse->ms1 ms2 MS/MS Analysis Isolate m/z 240.1 Apply Collision-Induced Dissociation (CID) ms1->ms2 If [M+H]⁺ is present frag Acquire Product Ion Spectrum (Fragmentation Pattern) ms2->frag

Caption: Workflow for direct infusion mass spectrometry analysis.

Step-by-Step Protocol
  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in 50:50 acetonitrile/water with 0.1% formic acid. Further dilute this stock to a working concentration of 1-10 µg/mL using the same solvent.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set up a direct infusion experiment using a syringe pump.

  • Infusion: Infuse the sample at a constant flow rate (e.g., 5-10 µL/min) into the ESI source.

  • MS1 Acquisition: Acquire full scan mass spectra in positive ion mode. Confirm the presence of the [M+H]⁺ ion at m/z 240.1.

  • MS/MS Acquisition: Create a new scan event to isolate the precursor ion at m/z 240.1. Apply a ramp of collision energies (e.g., 10-40 eV) to find the optimal energy for fragmentation. Acquire the product ion spectrum.

Data Interpretation: Predicted Fragmentation

The sulfonamide linkage is a key site for fragmentation. Based on established fragmentation patterns of sulfonamides, several characteristic product ions are expected.[11] A notable pathway for some sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[12][13]

G cluster_frags Major Product Ions precursor [M+H]⁺ m/z 240.1 C₁₂H₁₈NO₂S⁺ f1 m/z 176.1 Loss of SO₂ [C₁₂H₁₈NO]⁺ precursor->f1 - 64 Da f2 m/z 155.0 Tosyl Cation [C₇H₇SO₂]⁺ precursor->f2 S-N Cleavage f4 m/z 84.1 Piperidine Fragment [C₅H₁₀N]⁺ precursor->f4 S-N Cleavage f3 m/z 91.1 Tropylium Ion [C₇H₇]⁺ f2->f3 - SO₂

Caption: Proposed fragmentation pathways for protonated 4-[(4-Methylphenyl)Sulfonyl]Piperidine.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Structure / Identity
240.1176.164.0 (SO₂)Product of rearrangement and SO₂ elimination[12][13]
240.1155.085.1 (C₅H₁₁N)Tosyl cation (p-toluenesulfonyl)
240.184.1156.0 (C₇H₈SO₂)Protonated piperidine fragment
155.091.164.0 (SO₂)Tropylium ion (from tosyl cation)

Protocol II: LC-MS Analysis for Purity and Quantification

While direct infusion confirms identity, it cannot separate the analyte from impurities. LC-MS is the gold standard for this, providing both separation and sensitive detection.[8][14] This is critical for release testing of pharmaceutical intermediates.

Rationale for Experimental Choices
  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is ideal for this moderately polar compound. A C18 column provides excellent retention and separation capabilities.[15]

  • Mobile Phase: A gradient elution using water (Mobile Phase A) and acetonitrile (Mobile Phase B), both acidified with 0.1% formic acid, is employed. The gradient allows for the effective elution of the main compound while separating it from potentially less polar or more polar impurities. The formic acid ensures protonation for ESI and improves chromatographic peak shape.[16]

  • MS Detection: The mass spectrometer can be operated in Full Scan mode to detect all eluting compounds or in Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity, which is ideal for quantifying trace impurities.[2]

Experimental Workflow: LC-MS

G cluster_prep Sample Preparation cluster_analysis LC-MS System s1 Prepare sample in Mobile Phase A or initial LC conditions (~1-100 µg/mL) s2 Filter sample through 0.22 µm syringe filter s1->s2 inject Inject 5 µL onto C18 HPLC Column s2->inject lc Gradient Elution (Water/ACN + 0.1% FA) inject->lc ms ESI-MS Detection (Positive Ion Mode) lc->ms data Data Acquisition (Full Scan or SIM/MRM) ms->data

Sources

Using "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed guide to the strategic application of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride in solid-phase synthesis. The p-toluenesulfonyl (tosyl) protecting group offers exceptional stability, rendering it orthogonal to both Fmoc and Boc strategies.[1] This allows for the incorporation of a piperidine scaffold that remains inert through multiple synthetic steps, with deprotection occurring at a late stage under specific, stringent conditions. We present the strategic rationale, detailed protocols for coupling and deprotection, and an example of subsequent functionalization on the solid support.

Introduction: The Strategic Value of the Tosyl Protecting Group in Piperidine Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[2] Its synthesis on a solid support allows for the rapid generation of diverse molecular libraries.[3][4] The choice of protecting group for the piperidine nitrogen is a critical decision that dictates the entire synthetic strategy.

While Fmoc and Boc are common for α-amino groups in peptide synthesis, the tosyl group provides a more robust, "permanent" protection for secondary amines like piperidine.[1][5] Its key advantages in the context of solid-phase synthesis are:

  • Exceptional Stability: The N-tosyl bond is resistant to the acidic conditions used for Boc removal (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[1]

  • Orthogonality: This stability makes the tosyl group orthogonal to standard peptide synthesis protecting group strategies, enabling complex, multi-step syntheses where the piperidine nitrogen must remain unreactive until the final stages.[1]

  • Late-Stage Functionalization: The piperidine nitrogen can be unmasked near the end of a synthesis, allowing for its specific modification without affecting other functional groups introduced earlier.

This guide will focus on the use of the hydrochloride salt of 4-tosylpiperidine. The salt form enhances shelf-life and handling, and the free base required for coupling is readily generated in situ.

Chemical Properties and Handling

A summary of the key properties of the reagent is provided below.

PropertyValueReference
Chemical Name This compound[6]
Molecular Formula C₁₂H₁₈ClNO₂S[6]
Melting Point ~230 °C (decomposes)[6]
Storage Room Temperature, sealed in a dry environment[6]
Solubility Soluble in polar organic solvents like DMF and DCM upon neutralization.

Handling: As with all reagents, appropriate personal protective equipment (PPE) should be worn. The compound is a stable solid. For reaction setup, the hydrochloride salt is typically neutralized in situ with a non-nucleophilic base to generate the free amine for coupling.

Experimental Workflows and Protocols

The following sections detail a comprehensive workflow for the incorporation and subsequent manipulation of the 4-tosylpiperidine moiety on a solid support.

Overall Synthetic Strategy

The proposed workflow demonstrates the strategic use of the tosyl group's stability. A core scaffold is first immobilized on the resin, followed by attachment of the 4-tosylpiperidine. Further modifications can then be performed on the core scaffold before the tosyl group is removed to allow for final diversification of the piperidine nitrogen.

G cluster_0 Phase 1: Immobilization & Elongation cluster_1 Phase 2: Core Modification (Optional) cluster_2 Phase 3: Deprotection & Final Functionalization Resin 1. Resin Swelling Coupling1 2. Couple Core Scaffold (e.g., Amino Acid) Resin->Coupling1 Deprotection1 3. N-terminal Deprotection (e.g., Fmoc Removal) Coupling1->Deprotection1 Coupling2 4. Couple 4-Tosylpiperidine (via Carboxylic Acid of Scaffold) Deprotection1->Coupling2 Modification 5. Further Synthetic Steps (Tosyl Group is Stable) Coupling2->Modification Tosyl_Deprotection 6. Harsh Acidic Cleavage of Tosyl Group Modification->Tosyl_Deprotection Neutralization 7. Neutralization of Piperidinium Salt Tosyl_Deprotection->Neutralization Final_Coupling 8. N-Arylation of Piperidine Neutralization->Final_Coupling Cleavage 9. Cleavage from Resin Final_Coupling->Cleavage Product Final Product Cleavage->Product

Caption: General workflow for using 4-tosylpiperidine in solid-phase synthesis.

Protocol 1: Coupling of 4-Tosylpiperidine to a Resin-Bound Carboxylic Acid

This protocol assumes a standard solid-phase synthesis setup, starting with a resin-bound molecule containing a free carboxylic acid (e.g., the side chain of aspartic or glutamic acid after deprotection).

Materials:

  • Resin-bound substrate with a free carboxylic acid

  • This compound

  • Coupling agents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[7] Drain the solvent.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and a coupling agent such as HBTU (2.9 eq.) in DMF.

  • Neutralization and Activation: Add DIPEA (6.0 eq.) to the activation solution. The DIPEA will neutralize the hydrochloride salt to form the free amine and also act as the base for the amide coupling. Allow this mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test). A yellow color indicates the absence of free primary amines, but this test is not suitable for the secondary amine of the resin-bound core. An alternative is a small-scale cleavage and LC-MS analysis.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively:

    • DMF (5 x 1 min)

    • DCM (3 x 1 min)

    • DMF (3 x 1 min)

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Deprotection of the N-Tosyl Group on Solid Support

The removal of the tosyl group requires strong acidic conditions. This procedure is hazardous and must be performed in a well-ventilated fume hood with appropriate safety precautions.[1]

Materials:

  • N-Tosyl protected peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA) or anhydrous Hydrogen Fluoride (HF)

  • Scavengers: Thioanisole, m-cresol

  • Solvent: Trifluoroacetic acid (TFA)

Procedure using TFMSA/TFA (Recommended over HF for standard lab equipment):

  • Resin Preparation: Place the dry resin in a suitable round-bottom flask equipped with a stir bar.

  • Cleavage Cocktail Preparation: In a separate, dry glass container, carefully prepare the cleavage cocktail. A common mixture is TFA:TFMSA:Thioanisole:m-cresol (8:1:0.5:0.5 v/v) .

    • CAUTION: TFMSA is extremely corrosive. Always add TFMSA slowly to TFA. The reaction is exothermic.

  • Deprotection Reaction: Cool the flask containing the resin in an ice bath. Slowly add the cleavage cocktail to the resin.

  • Reaction Time: Allow the mixture to stir at room temperature for 2-4 hours. The optimal time may vary depending on the substrate.

  • Post-Deprotection Work-up:

    • At this stage, the piperidine is now deprotected but remains on the resin as a salt (e.g., triflate or trifluoroacetate).

    • Carefully filter the acidic solution away from the resin.

    • Wash the resin thoroughly with DCM (5x) to remove residual acid and scavengers.

    • Neutralize the resin by washing with a solution of 10% DIPEA in DCM (3 x 5 min).

    • Wash the resin again with DCM (5x) and DMF (3x) to prepare for the next step.

G Resin_Tosyl Resin-Scaffold-Piperidine-Tosyl Deprotection Deprotection Reaction (2-4h, RT) Resin_Tosyl->Deprotection Cleavage_Cocktail TFA/TFMSA/ Scavengers Cleavage_Cocktail->Deprotection Resin_Free_Piperidine Resin-Scaffold-Piperidine (Salt) Deprotection->Resin_Free_Piperidine Final_Resin Resin-Scaffold-Piperidine (Free Base) Resin_Free_Piperidine->Final_Resin Neutralization Neutralization (10% DIPEA in DCM) Neutralization->Final_Resin

Caption: On-resin N-tosyl deprotection workflow.

Protocol 3: N-Arylation of the Resin-Bound Piperidine

With the piperidine nitrogen now free, it can be functionalized. The Buchwald-Hartwig amination is a powerful method for this transformation.[8]

Materials:

  • Resin from Protocol 2 (with free piperidine)

  • Aryl halide (e.g., aryl bromide or iodide) (5.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq.)

  • Phosphine ligand (e.g., XPhos, 0.2 eq.)

  • Base (e.g., NaOtBu or Cs₂CO₃, 5.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the resin, aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with agitation for 12-24 hours.

  • Monitoring: Progress can be monitored by taking a small resin sample, performing a full cleavage from the support, and analyzing the crude product by LC-MS.

  • Washing: After the reaction is complete, cool the mixture to room temperature. Drain the solvent and wash the resin sequentially with:

    • Toluene (3x)

    • DCM (3x)

    • DMF (3x)

    • Methanol (3x)

    • DCM (3x)

  • Final Cleavage: The final product can now be cleaved from the resin using standard procedures appropriate for the chosen linker (e.g., a high percentage of TFA in DCM).

Conclusion

This compound is a valuable reagent for solid-phase synthesis when the strategic protection of a piperidine nitrogen is required. Its orthogonality to common protecting groups allows for complex molecular architectures to be built.[1] The protocols outlined in this document provide a framework for its successful incorporation, deprotection, and subsequent functionalization. Researchers should note the hazardous nature of the tosyl deprotection step and take all necessary safety precautions.

References

  • Ghosh, A. K., & Kumaragurubaran, N. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. ACS Combinatorial Science, 12(4), 437-440. [Link]

  • Marcos, C. F., et al. (2004). Solid-Phase Synthesis of Polysubstituted Piperidines by Imino-Diels−Alder Cycloaddition of 2-Amino-1,3-butadienes with Solid-Supported Imines. Organic Letters, 6(14), 2353-2356. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. BenchChem.
  • National Center for Biotechnology Information. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PubChem. [Link]

  • Royal Society of Chemistry. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • Veerman, J. J. N., et al. (2003). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2003(16), 3131-3142. [Link]

  • AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(10), 4138-4141.
  • Wikipedia. Tosyl group. [Link]

  • Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of N-Bi- and N-Terarylpiperazines via Three Different and Consecutive Palladium-Catalyzed Cross-Coupling Reactions. Journal of Combinatorial Chemistry, 7(5), 688-698. [Link]

  • Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron, 53(18), 6295-6304.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • PubChem. 4-(Methanesulfonylmethyl)piperidine hydrochloride. [Link]

  • National Center for Biotechnology Information. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PubChem. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • ChemSrc. CAS#:165110-20-3 | 4-[(4-methylphenyl)methyl]piperidine,hydrochloride. [Link]

  • ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • CR Subscription Agency. Combinatorial Chemistry with Solid Phase Synthesis: An Outline.
  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 4-[(4-Methylphenyl)Sulfonyl]Piperidin-Hydrochlorid für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation und zum anschließenden biologischen Screening von Derivaten des "4-[(4-Methylphenyl)Sulfonyl]Piperidin-Hydrochlorids". Als Senior Application Scientist führe ich Sie durch die strategische Logik, bewährte Protokolle und die Interpretation der Ergebnisse, um das therapeutische Potenzial dieser Molekülklasse zu erschließen.

Einleitung: Das Potenzial des Piperidin-Gerüsts

Das Piperidin-Ringsystem ist ein Eckpfeiler der medizinischen Chemie und findet sich in einer Vielzahl von von der FDA zugelassenen Medikamenten wieder.[1][2] Seine dreidimensionale Konformation ermöglicht eine präzise räumliche Anordnung von Substituenten, was es zu einem wertvollen Werkzeug für die Optimierung von Wirkstoff-Ziel-Interaktionen macht.[2] Die Titelverbindung, 4-[(4-Methylphenyl)Sulfonyl]Piperidin-Hydrochlorid, kombiniert dieses bewährte Gerüst mit einer Tosylgruppe, die als Wasserstoffbrücken-Akzeptor fungieren und die pharmakokinetischen Eigenschaften beeinflussen kann.

Die freie sekundäre Aminfunktion des Piperidinrings ist der Schlüssel für die Derivatisierung. Sie dient als reaktiver "Griff", der eine systematische Modifikation zur Erzeugung einer diversen Bibliothek von Verbindungen ermöglicht. Diese Bibliothek kann dann in verschiedenen biologischen Assays gescreent werden, um "Hits" mit potenzieller therapeutischer Wirkung zu identifizieren.

Rationale der Derivatisierung: Das primäre Ziel ist die Erforschung des chemischen Raums um das Kernmolekül herum. Durch die Einführung verschiedener funktioneller Gruppen wollen wir:

  • Pharmakologische Aktivität modulieren: Die Affinität und Selektivität für biologische Zielmoleküle verändern.

  • Physikochemische Eigenschaften optimieren: Löslichkeit, Permeabilität und metabolische Stabilität verbessern.

  • Struktur-Wirkungs-Beziehungen (SAR) aufbauen: Verstehen, wie spezifische strukturelle Änderungen die biologische Aktivität beeinflussen.[3]

Strategien zur Derivatisierung

Wir konzentrieren uns auf zwei robuste und vielseitige chemische Transformationen am Piperidin-Stickstoff: N-Acylierung und N-Alkylierung. Diese Reaktionen sind gut etabliert, tolerieren eine breite Palette von funktionellen Gruppen und sind für die Bibliotheksynthese skalierbar.

N-Acylierung: Einführung von Amid-Funktionalitäten

Die N-Acylierung führt eine Amidbindung ein, eine stabile und häufig in bioaktiven Molekülen vorkommende funktionelle Gruppe.[4] Diese Reaktion wird typischerweise mit Acylchloriden oder Anhydriden in Gegenwart einer nicht-nukleophilen Base durchgeführt, um das entstehende HCl abzufangen.[4][5]

Mechanistische Überlegung: Die Reaktion verläuft über einen nukleophilen Additions-Eliminierungs-Mechanismus. Das freie Elektronenpaar des Piperidin-Stickstoffs greift das elektrophile Carbonyl-Kohlenstoffatom des Acylierungsmittels an, gefolgt von der Eliminierung eines Chlorid-Ions oder eines Carboxylats.[4]

N-Alkylierung: Erweiterung der sterischen und elektronischen Vielfalt

Die N-Alkylierung ermöglicht die Einführung einer breiten Palette von Alkyl- und Aryl-Substituenten. Wir werden zwei gängige Methoden betrachten: die direkte Alkylierung mit Alkylhalogeniden und die reduktive Aminierung.

  • Direkte Alkylierung: Dies ist eine einfache Reaktion mit einem Alkylhalogenid, oft unter basischen Bedingungen, um das Piperidin-Amin zu deprotonieren und seine Nukleophilie zu erhöhen.[6][7] Die langsame Zugabe des Alkylierungsmittels ist entscheidend, um eine übermäßige Alkylierung und die Bildung von quartären Ammoniumsalzen zu minimieren.[6]

  • Reduktive Aminierung: Diese robuste Methode ist besonders nützlich für die Einführung komplexerer Substituenten.[8] Sie verläuft in zwei Schritten: Zuerst reagiert das sekundäre Amin mit einem Aldehyd oder Keton zu einem Iminium-Ion, das dann in situ mit einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) zum entsprechenden tertiären Amin reduziert wird.[8]

Experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorkehrungen durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.

Protokoll 1: Allgemeine Vorschrift für die N-Acylierung
  • Vorbereitung: In einem trockenen, mit einem Magnetrührstab ausgestatteten Rundkolben unter Argon-Atmosphäre wird 4-[(4-Methylphenyl)Sulfonyl]Piperidin-Hydrochlorid (1,0 Äquiv.) in wasserfreiem Dichlormethan (DCM, ca. 0,1-0,5 M) suspendiert.

  • Basenzugabe: Die Suspension wird auf 0 °C gekühlt (Eis-Wasser-Bad). Eine nicht-nukleophile Base wie Triethylamin (2,2 Äquiv.) wird zugegeben, um das Hydrochlorid zu neutralisieren und das entstehende HCl abzufangen. Die Mischung wird 15 Minuten bei 0 °C gerührt.

  • Acylierung: Das Acylierungsmittel (z. B. Acetylchlorid oder Benzoylchlorid, 1,1 Äquiv.) wird langsam tropfenweise zu der gerührten Lösung gegeben.[5]

  • Reaktion: Die Reaktion wird 30 Minuten bei 0 °C gerührt und dann auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt, bis das Ausgangsmaterial verbraucht ist (typischerweise 2-4 Stunden).[5]

  • Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesättigter wässriger Natriumbicarbonat (NaHCO₃)-Lösung gequencht.[5] Die Mischung wird in einen Scheidetrichter überführt und die wässrige Phase dreimal mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und unter reduziertem Druck konzentriert. Das Rohprodukt wird durch Flash-Säulenchromatographie an Kieselgel gereinigt.[5]

Protokoll 2: Allgemeine Vorschrift für die N-Alkylierung mittels reduktiver Aminierung
  • Vorbereitung: In einem trockenen Rundkolben wird 4-[(4-Methylphenyl)Sulfonyl]Piperidin-Hydrochlorid (1,0 Äquiv.) und Triethylamin (1,1 Äquiv.) in wasserfreiem Dichlormethan (DCM) bei Raumtemperatur gerührt, um das freie Amin zu erzeugen.

  • Iminium-Bildung: Das entsprechende Aldehyd oder Keton (z. B. Benzaldehyd, 1,1 Äquiv.) wird zugegeben, und die Mischung wird 30 Minuten bei Raumtemperatur gerührt.[8]

  • Reduktion: Natriumtriacetoxyborhydrid (1,5 Äquiv.) wird portionsweise über 15 Minuten zugegeben.[8] Die Reaktionsmischung wird 12-16 Stunden bei Raumtemperatur gerührt.

  • Reaktionsverfolgung: Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird diese durch langsame Zugabe von gesättigter wässriger NaHCO₃-Lösung gequencht.[8] Die organische Schicht wird abgetrennt und die wässrige Schicht dreimal mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Schichten werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Na₂SO₄ getrocknet, filtriert und unter reduziertem Druck eingeengt, um das Rohprodukt zu erhalten, das anschließend durch Säulenchromatographie gereinigt wird.[8]

ReaktionsklasseR-Gruppe (Beispiele)Typische Bedingungen
N-Acylierung Acetyl, Benzoyl, 4-MethoxybenzoylAcylchlorid (1,1 Äq.), Triethylamin (2,2 Äq.), DCM, 0 °C bis RT
N-Alkylierung Benzyl, 4-Fluorbenzyl, CyclohexylmethylAldehyd (1,1 Äq.), NaBH(OAc)₃ (1,5 Äq.), DCM, RT
N-Alkylierung Ethyl, Propyl, IsopropylAlkylhalogenid (1,1 Äq.), K₂CO₃ (2,0 Äq.), Acetonitril, RT oder 70°C

Tabelle 1: Zusammenfassung der Derivatisierungsreaktionen und beispielhafter Bedingungen.

Workflow für das biologische Screening

Nach der Synthese und Reinigung der Derivat-Bibliothek ist der nächste entscheidende Schritt die Bewertung ihrer biologischen Aktivität. Ein kaskadierter Screening-Ansatz ist effizient, um von einer großen Anzahl von Verbindungen zu validierten "Hits" zu gelangen.

G cluster_0 Synthese & Bibliothek cluster_1 Primärscreening cluster_2 Sekundär- & Tertiärscreening cluster_3 Lead-Optimierung Start 4-[(4-MePh)SO2]Piperidin·HCl Deriv Synthese der Derivat-Bibliothek (N-Acylierung, N-Alkylierung) Start->Deriv QC Reinigung & Qualitätskontrolle (LC-MS, NMR) Deriv->QC Primary High-Throughput Screening (HTS) Einzelkonzentration (z.B. 10 µM) QC->Primary Plattierte Bibliothek Assay1 Kinase-Inhibitions-Assay Primary->Assay1 Assay2 GPCR-Bindungsassay Primary->Assay2 Assay3 Antibakterieller Assay Primary->Assay3 HitConf Hit-Bestätigung & Dosis-Wirkung (IC50 / EC50 / Ki-Bestimmung) Assay1->HitConf Assay2->HitConf Assay3->HitConf Selectivity Selektivitäts-Profiling (Panel verwandter Targets) HitConf->Selectivity CellAssay Zellbasierte Assays (Toxizität, Permeabilität) Selectivity->CellAssay SAR SAR-Analyse & Lead-Optimierung CellAssay->SAR

Abbildung 1: Allgemeiner Workflow von der Synthese bis zur Lead-Optimierung.

Protokoll für das Primärscreening: Kinase-Inhibitions-Assay

Proteinkinasen sind eine wichtige Klasse von therapeutischen Zielmolekülen, insbesondere in der Onkologie.[9] Ein lumineszenzbasierter Assay, der die Menge des produzierten ADP misst, ist eine gängige HTS-Methode.[9][10]

  • Vorbereitung: Erstellen Sie eine Stammlösung jeder Derivatverbindung in DMSO. Bereiten Sie eine Assay-Platte (z. B. 96-Well) vor, die jede Verbindung in einer Endkonzentration von 10 µM enthält. Fügen Sie Positivkontrollen (z. B. Staurosporin, ein bekannter Kinase-Inhibitor) und Negativkontrollen (nur DMSO) hinzu.[9][11]

  • Kinase-Reaktion: Geben Sie die Kinase und das Substrat in einem geeigneten Kinase-Puffer in die Wells. Inkubieren Sie für 10 Minuten bei Raumtemperatur, damit die Inhibitoren an die Kinase binden können.[9]

  • Reaktionsstart: Initiieren Sie die Reaktion durch Zugabe von ATP. Inkubieren Sie die Platte bei 30 °C für 60 Minuten.[9]

  • ADP-Detektion: Stoppen Sie die Kinase-Reaktion und bauen Sie das verbleibende ATP ab, indem Sie ein Reagenz wie ADP-Glo™ zugeben. Inkubieren Sie 40 Minuten bei Raumtemperatur.[9]

  • Signalgenerierung: Fügen Sie ein Kinase-Detektionsreagenz hinzu, um ADP in ATP umzuwandeln und ein lumineszentes Signal zu erzeugen. Inkubieren Sie 30 Minuten bei Raumtemperatur.[9]

  • Datenerfassung: Messen Sie die Lumineszenz jedes Wells mit einem Plattenlesegerät. Eine verringerte Lumineszenz im Vergleich zur DMSO-Kontrolle weist auf eine Kinase-Inhibition hin.

Protokoll für das Primärscreening: GPCR-Bindungsassay

G-Protein-gekoppelte Rezeptoren (GPCRs) sind eine weitere wichtige Zielklasse für Medikamente.[12] Ein Radioliganden-Kompetitionsbindungsassay ist eine Standardmethode zur Bestimmung der Affinität einer Verbindung zu einem Rezeptor.[13][14]

  • Vorbereitung: Bereiten Sie Zellmembranen vor, die den Ziel-GPCR überexprimieren. Verdünnen Sie die Testverbindungen auf die gewünschte Konzentration (z. B. 10 µM).

  • Assay-Setup: Richten Sie in einer 96-Well-Platte die folgenden Bedingungen ein (in Triplikaten):

    • Gesamtbindung: Zellmembranen + Radioligand + Puffer.

    • Nicht-spezifische Bindung (NSB): Zellmembranen + Radioligand + hohe Konzentration eines bekannten, nicht-markierten Kompetitors.

    • Testverbindung: Zellmembranen + Radioligand + Testverbindung.[14]

  • Inkubation: Fügen Sie die Zellmembranen, den Radioliganden (in einer Konzentration nahe seines Kd-Wertes) und die Testverbindungen zu den Wells hinzu. Inkubieren Sie die Platte, um das Bindungsgleichgewicht zu erreichen (Zeit und Temperatur sind rezeptorspezifisch).[13]

  • Filtration: Filtrieren Sie den Inhalt der Wells schnell durch Glasfasermatten, um gebundenen von ungebundenem Radioliganden zu trennen. Waschen Sie die Filter schnell mit eiskaltem Puffer.

  • Detektion: Geben Sie die Filter in Szintillationsfläschchen mit Szintillationsflüssigkeit und messen Sie die Radioaktivität mit einem Szintillationszähler.

  • Analyse: Verbindungen, die die Bindung des Radioliganden signifikant reduzieren (im Vergleich zur Gesamtbindung abzüglich NSB), werden als "Hits" identifiziert.

Protokoll für das Primärscreening: Antibakterieller Assay (Bouillon-Mikrodilution)

Die Bouillon-Mikrodilutionsmethode ist ein Standardverfahren zur Bestimmung der minimalen Hemmkonzentration (MHK) einer Substanz gegen einen bestimmten Bakterienstamm.[15][16]

  • Vorbereitung des Inokulums: Züchten Sie den Ziel-Bakterienstamm über Nacht in einem geeigneten Nährmedium (z. B. Müller-Hinton-Bouillon, MHB). Stellen Sie die Bakteriensuspension auf eine Standard-Trübung ein, die einer Konzentration von ca. 5 x 10⁵ KBE/mL entspricht (typischerweise ein 0,5 McFarland-Standard).[15]

  • Plattenvorbereitung: Fügen Sie in die Wells einer 96-Well-Mikrotiterplatte das Nährmedium ein. Geben Sie die Testverbindungen in die erste Spalte und erstellen Sie serielle Verdünnungen über die Platte.

  • Inokulation: Fügen Sie zu allen Wells (außer der Negativkontrolle) die vorbereitete Bakteriensuspension hinzu.[15]

  • Inkubation: Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.[17] Dies kann visuell oder durch Messung der optischen Dichte mit einem Plattenlesegerät bestimmt werden.

Assay-TypZielklasseGemessener ParameterTypisches Ergebnis
Kinase-Inhibition ProteinkinasenADP-Produktion (Lumineszenz)% Inhibition, IC₅₀
GPCR-Bindung GPCRsVerdrängung eines Radioliganden% Verdrängung, Kᵢ
Antibakteriell BakterienBakterielles Wachstum (Trübung)Minimale Hemmkonzentration (MHK)

Tabelle 2: Übersicht über die primären biologischen Screening-Assays.

Hit-Validierung und nächste Schritte

Verbindungen, die in den Primärscreens Aktivität zeigen ("Hits"), müssen in Sekundär- und Tertiärassays validiert werden, um falsch-positive Ergebnisse auszuschließen und ihre Eigenschaften weiter zu charakterisieren.[3]

  • Dosis-Wirkungs-Analyse: Bestimmen Sie die Potenz der "Hits" durch Testung über einen Konzentrationsbereich, um IC₅₀- (für Inhibition) oder EC₅₀-Werte (für Aktivierung) zu ermitteln.[10]

  • Selektivitäts-Profiling: Testen Sie die aktiven Verbindungen gegen ein Panel von verwandten Zielmolekülen (z. B. andere Kinasen), um ihre Selektivität zu bewerten.[10] Hohe Selektivität ist oft wünschenswert, um Off-Target-Effekte zu minimieren.

  • Zellbasierte Assays: Bewerten Sie die Wirksamkeit der Verbindungen in einer relevanteren biologischen Umgebung. Diese Assays können zelluläre Permeabilität, Ziel-Engagement in der Zelle und Zytotoxizität messen.[18]

  • Struktur-Wirkungs-Beziehungs (SAR)-Analyse: Korrelieren Sie die chemischen Strukturen der Derivate mit ihrer biologischen Aktivität. Diese Analyse liefert entscheidende Einblicke für das rationale Design von potenteren und selektiveren Verbindungen in der nächsten Runde der Synthese (Lead-Optimierung).[3]

Fazit

Die Derivatisierung von 4-[(4-Methylphenyl)Sulfonyl]Piperidin-Hydrochlorid über N-Acylierung und N-Alkylierung ist eine effektive Strategie zur Erzeugung einer chemisch diversen Bibliothek für das biologische Screening. Die Kombination aus robusten Syntheseprotokollen und einem systematischen, kaskadierten Screening-Ansatz ermöglicht die effiziente Identifizierung und Validierung von bioaktiven Verbindungen. Dieser Leitfaden bietet eine solide Grundlage für Forscher, um das therapeutische Potenzial dieses vielseitigen chemischen Gerüsts zu erforschen und den Weg für die Entdeckung neuer Wirkstoffkandidaten zu ebnen.

Referenzen

  • Diverse Autoren. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

  • Berst, F. et al. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]

  • Schulze, J. et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. National Center for Biotechnology Information. [Link]

  • Al-Shabib, N. A. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]

  • BioAssay Systems. High-throughput Screen for Kinase Inhibitors. [Link]

  • Al-Dhubiab, B. E. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Schulze, J. et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

  • Ramirez, C. N. (2019). Assessment of antimicrobial activity. Protocols.io. [Link]

  • Molecular Devices. (2012). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • The Royal Society of Chemistry. (2016). Chapter 2: Considerations Related to Small-molecule Screening Collections. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • de Sa, A. L. et al. (2009). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]

Sources

Experimental protocol for "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" in receptor binding assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Protocol for Characterizing "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" in Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Characterizing Novel Piperidine Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS). The compound this compound belongs to this broad class. While its specific biological target is not presupposed, its structural motifs—a piperidine ring coupled with a sulfonyl group—suggest potential interactions with several receptor families known to bind similar pharmacophores.

Based on structural analogy to known CNS-active agents, plausible initial targets for screening include the sigma (σ) receptors and GABA-A (GABAA) receptors. For instance, various piperidine-based derivatives have shown high affinity for sigma receptors[1], and other cyclic sulfonamides and piperidine analogs are known to modulate GABAA receptor function[2].

This guide provides a comprehensive, field-tested framework for characterizing the binding affinity of novel compounds like this compound. It is designed not as a rigid, single-target protocol, but as an adaptable strategy for initial screening and detailed pharmacological profiling. We will present detailed, step-by-step protocols for radioligand binding assays targeting two high-probability receptor families: the sigma-2 (σ₂) receptor and the GABAA receptor. These protocols are self-validating systems designed to determine key binding parameters: the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Kᵢ) of the test compound.

Pillar 1: The Principle of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor[2][3]. The fundamental principle involves incubating a biological preparation containing the receptor of interest (e.g., cell membranes or tissue homogenates) with a radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor with high affinity and specificity. By measuring the amount of radioactivity bound to the preparation, one can quantify the ligand-receptor interaction[4][5].

There are two primary types of experiments detailed in this guide:

  • Saturation Binding Assays: These experiments are performed by incubating a fixed amount of the receptor preparation with increasing concentrations of a radioligand. The goal is to determine the affinity of the radioligand for the receptor (Kd) and the total number of binding sites present in the preparation (Bmax)[3][6][7]. This is a crucial first step to characterize the receptor population in your system.

  • Competition Binding Assays: These assays measure the ability of an unlabeled test compound (a "cold" ligand), such as this compound, to compete with a fixed concentration of a radioligand for binding to the target receptor[2][8][9]. The primary output is the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ is then used to calculate the inhibitory constant (Kᵢ), which represents the affinity of the test compound for the receptor[10][11].

A critical component of any binding assay is the determination of non-specific binding (NSB) . NSB refers to the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins[12][13][14]. To measure NSB, a parallel set of experiments is run in the presence of a high concentration of an unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific[4][5].

Specific Binding is the value of pharmacological interest and is calculated as: Specific Binding = Total Binding - Non-Specific Binding[4][6]

Pillar 2: Experimental Design & Step-by-Step Protocols

The following protocols provide a robust starting point for characterization. It is essential to optimize conditions such as protein concentration and incubation time for each new receptor preparation[5][15].

Part A: General Preparation of Reagents and Membranes

1. Membrane Preparation (from cell culture or tissue): This protocol assumes the use of a receptor-expressing cell line or brain tissue (e.g., rat cortex for GABAA or liver for sigma-2)[16][17][18].

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ tablets).

  • Procedure:

    • Harvest cells or dissect tissue and place in ice-cold homogenization buffer.

    • Homogenize using a Polytron or Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

    • Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold buffer, and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in a suitable assay buffer, determine the protein concentration using a standard method (e.g., BCA assay), and store aliquots at -80°C[16].

2. Test Compound Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).

  • Perform serial dilutions in the assay buffer to create a range of concentrations for the competition assay.

Protocol 1: Sigma-2 (σ₂) Receptor Binding Assay

This protocol is adapted from standard methods using [³H]DTG, a non-selective sigma ligand, with a masking agent to isolate σ₂ binding[18][19][20].

Parameter Recommendation Rationale
Target Receptor Sigma-2 (σ₂) ReceptorImplicated in various CNS functions and a potential target for piperidine derivatives[19].
Radioligand [³H]1,3-di-o-tolyl-guanidine ([³H]DTG)A well-characterized, high-affinity ligand for sigma receptors[20][21].
Masking Agent (+)-Pentazocine (100 nM)A selective σ₁ ligand used to occupy σ₁ sites, thus isolating [³H]DTG binding to σ₂ sites[18][20].
Assay Buffer 50 mM Tris-HCl, pH 7.4Standard physiological buffer for maintaining protein integrity.
Non-Specific Binding 10 µM Haloperidol or 10 µM unlabeled DTGA high concentration of an unlabeled ligand to saturate all specific binding sites[18][19].
Incubation 90-120 minutes at Room TemperatureAllows the binding reaction to reach equilibrium[18].
Termination Rapid vacuum filtrationSeparates receptor-bound radioligand from free radioligand[8][15].
Filters Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)PEI reduces non-specific binding of the radioligand to the negatively charged glass fiber filter[15][16].

Saturation Assay Workflow (σ₂ Receptor):

G cluster_prep Preparation cluster_incubation Incubation (RT, 120 min) cluster_termination Termination & Counting cluster_analysis Data Analysis prep_radioligand Prepare serial dilutions of [³H]DTG (e.g., 0.1-50 nM) total_binding Total Binding Tubes: Membranes + [³H]DTG + 100 nM (+)-Pentazocine prep_radioligand->total_binding nsb_binding NSB Tubes: Membranes + [³H]DTG + 100 nM (+)-Pentazocine + 10 µM Haloperidol prep_radioligand->nsb_binding prep_membranes Thaw & dilute membrane prep prep_membranes->total_binding prep_membranes->nsb_binding prep_nsb Prepare NSB agent (10 µM Haloperidol) prep_nsb->nsb_binding filtration Rapid vacuum filtration (PEI-treated GF/B filters) total_binding->filtration nsb_binding->filtration wash Wash filters with ice-cold assay buffer filtration->wash count Scintillation Counting (measure DPM) wash->count calc_specific Calculate Specific Binding (Total - NSB) count->calc_specific plot Plot Specific Binding vs. [³H]DTG concentration calc_specific->plot fit Non-linear regression (one-site binding hyperbola) plot->fit results Determine Kd & Bmax fit->results

Caption: Workflow for a σ₂ receptor saturation binding assay.

Competition Assay Protocol (σ₂ Receptor):

  • Assay Setup: In triplicate, prepare assay tubes/plates with a final volume of 250-500 µL.

    • Total Binding: Assay Buffer, 100 nM (+)-Pentazocine, a fixed concentration of [³H]DTG (near its Kd value, e.g., 5 nM), and membrane preparation[18].

    • Non-Specific Binding (NSB): Same as Total Binding, but add 10 µM Haloperidol.

    • Test Compound: Same as Total Binding, but add varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate all tubes at room temperature for 120 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through PEI-treated GF/B filters.

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (Disintegrations Per Minute, DPM) using a scintillation counter[22][23].

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot percent specific binding versus the log concentration of the test compound to generate a dose-response curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value[8][24].

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand determined from the saturation assay[10][11][25].

Protocol 2: GABA-A (GABAA) Receptor Binding Assay

This protocol uses the classic agonist radioligand [³H]muscimol to label the GABA binding site on the GABAA receptor complex[17][26][27].

Parameter Recommendation Rationale
Target Receptor GABAA ReceptorA major inhibitory neurotransmitter receptor and a common target for CNS drugs[2].
Radioligand [³H]MuscimolA potent and selective GABAA receptor agonist, widely used in binding assays[17][28][29].
Assay Buffer 50 mM Tris-citrate, pH 7.1This buffer composition is well-established for GABAA receptor binding.
Non-Specific Binding 100 µM GABAThe endogenous ligand is used at a high concentration to define non-specific binding[17][29].
Incubation 30-60 minutes at 0-4°C (on ice)Low temperature minimizes enzymatic degradation and preserves receptor integrity[26][29].
Termination Rapid vacuum filtrationStandard method for separating bound and free ligand.
Filters Glass fiber filters (GF/B or GF/C)Standard filters for retaining cell membranes[15]. Pre-soaking in PEI is also recommended.

Competition Assay Workflow (GABAA Receptor):

G cluster_prep Preparation cluster_incubation Incubation (0-4°C, 60 min) cluster_termination Termination & Counting cluster_analysis Data Analysis prep_radioligand Prepare fixed [³H]Muscimol (e.g., 2-4 nM) total_binding Total Binding: Membranes + [³H]Muscimol prep_radioligand->total_binding nsb_binding NSB: Membranes + [³H]Muscimol + 100 µM GABA prep_radioligand->nsb_binding competition Competition: Membranes + [³H]Muscimol + Test Compound prep_radioligand->competition prep_membranes Thaw & dilute membrane prep prep_membranes->total_binding prep_membranes->nsb_binding prep_membranes->competition prep_nsb Prepare NSB agent (100 µM GABA) prep_nsb->nsb_binding prep_test Prepare serial dilutions of Test Compound prep_test->competition filtration Rapid vacuum filtration (GF/B filters) total_binding->filtration nsb_binding->filtration competition->filtration wash Wash filters with ice-cold assay buffer filtration->wash count Scintillation Counting (measure DPM) wash->count calc_inhibition Calculate % Inhibition vs. Total Specific Binding count->calc_inhibition plot Plot % Inhibition vs. Log[Test Compound] calc_inhibition->plot fit Non-linear regression (sigmoidal dose-response) plot->fit results Determine IC₅₀ & calculate Kᵢ fit->results

Caption: Workflow for a GABA-A receptor competitive binding assay.

Saturation & Competition Assay Protocols (GABAA Receptor):

  • The step-by-step procedures for saturation and competition assays for the GABAA receptor are analogous to those described for the sigma-2 receptor. The key differences are the specific reagents (Radioligand, NSB agent), buffer, and incubation conditions, which are outlined in the table above. Follow the same principles of incubation, filtration, washing, counting, and data analysis.

Pillar 3: Data Interpretation and Trustworthiness

A successful and trustworthy binding assay relies on meeting several quality control criteria[5]:

  • Low Non-Specific Binding: Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. High NSB can obscure the specific signal and lead to inaccurate results.

  • Saturability: In a saturation experiment, the specific binding should approach a plateau (Bmax) at high radioligand concentrations, indicating a finite number of specific binding sites[30][31].

  • Reproducibility: Assays should yield consistent results across replicate experiments.

  • Appropriate Data Modeling: Use non-linear regression for analyzing both saturation and competition data. While older methods like the Scatchard plot exist, direct fitting of the data to the binding equations is now standard and more accurate[32][33].

By systematically applying these protocols, researchers can confidently determine the binding affinity and selectivity profile of this compound or any other novel compound, providing a critical foundation for further drug development efforts.

References

  • Raymon, H. K., Mahran, M. A., & Eldefrawi, A. T. (1994). Thin Layer Scintillation Counting in Drug-Receptor Binding. Journal of Pharmacological and Toxicological Methods, 31(3), 159-164. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

  • GraphPad. (2023). Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT Glossary of Pharmacology. [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib. [Link]

  • Gholam Wahid, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 65, 465-471. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Motulsky, H. (2018). Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Turku PET Centre. (2013). Bmax and KD. TPC. [Link]

  • Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • DavidsonX - D001x - Medicinal Chemistry. (n.d.). IC50 Determination. edX. [Link]

  • Tu, Z., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15907. [Link]

  • Seifert, R. (2012). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Computer-Aided Molecular Design, 26(5), 527-535. [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. [Link]

  • Chen, Z. W., et al. (2020). Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. Journal of Pharmacology and Experimental Therapeutics, 373(1), 113-125. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • Erdö, S. L., et al. (1989). Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British Journal of Pharmacology, 96(2), 313-318. [Link]

  • Li, Y., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52943. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. OpenWetWare. [Link]

  • Cook, G. (2001). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Methods in Molecular Biology, 178, 125-136. [Link]

  • Sun, S., & Bleckman, T. M. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology, 190, 29-42. [Link]

  • Erdö, S. L., et al. (1989). Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British Journal of Pharmacology. [Link]

  • Tu, Z., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences. [Link]

  • Mortensen, M., et al. (2014). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. The Journal of Physiology, 592(Pt 16), 3523-3534. [Link]

  • Wikipedia. (n.d.). Filter binding assay. Wikipedia. [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1078-1081. [Link]

  • Read Lab. (n.d.). Filter Binding Assay. University at Buffalo. [Link]

Sources

Application Notes & Protocols: Derivatization of Piperidines with 4-Toluene Sulfonyl Chloride for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the derivatization of piperidines using 4-Toluene Sulfonyl Chloride (TsCl) for improved detection and quantification by High-Performance Liquid Chromatography (HPLC). Piperidine and its analogs are common structural motifs in active pharmaceutical ingredients (APIs), but their analysis by reversed-phase HPLC with UV detection can be challenging due to their lack of a strong chromophore and poor retention on typical C18 columns. Pre-column derivatization with TsCl introduces a tosyl group, which significantly enhances the UV absorbance and hydrophobicity of the piperidine derivatives, leading to improved chromatographic performance. This guide details the chemical principles, a step-by-step derivatization protocol, and a robust HPLC method for the analysis of the resulting N-tosylated piperidines.

Introduction: The Rationale for Derivatization

Piperidine, a saturated heterocycle, and its derivatives are prevalent in a wide range of pharmaceuticals and biologically active compounds. Quantitative analysis of these compounds, particularly at low concentrations as impurities or metabolites, is crucial in drug development and quality control. However, the inherent chemical properties of simple piperidines present analytical challenges:

  • Lack of a UV Chromophore: The saturated piperidine ring does not absorb UV radiation in the typical range of HPLC detectors (200-400 nm), making direct detection difficult and insensitive.[1]

  • High Polarity: As secondary amines, piperidines are highly polar and often exhibit poor retention on non-polar stationary phases like C18, eluting at or near the solvent front. This can lead to co-elution with other polar matrix components and inaccurate quantification.

To overcome these limitations, a pre-column derivatization strategy is employed. Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For HPLC analysis of piperidines, 4-Toluene Sulfonyl Chloride (also known as tosyl chloride or TsCl) is an excellent derivatizing agent.[2][3][4][5]

The reaction of a piperidine with TsCl results in the formation of a stable N-tosyl piperidine derivative. This derivatization imparts two key advantages:

  • Introduction of a Strong Chromophore: The tosyl group contains a benzene ring, which is a strong chromophore, significantly increasing the UV absorbance of the derivative and thereby enhancing detection sensitivity.

  • Increased Hydrophobicity: The addition of the bulky, non-polar tosyl group increases the hydrophobicity of the molecule, leading to better retention and separation on reversed-phase HPLC columns.

The Chemistry of Tosylation

The reaction between a piperidine (a secondary amine) and 4-Toluene Sulfonyl Chloride is a nucleophilic acyl substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This results in the displacement of the chloride ion and the formation of a sulfonamide bond.

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine.[6][7] The base serves two primary purposes:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the starting piperidine and rendering it non-nucleophilic.

  • Catalysis: In some cases, bases like pyridine can act as nucleophilic catalysts by reacting with tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the piperidine.[8]

The overall reaction can be summarized as follows:

Piperidine + 4-Toluene Sulfonyl Chloride → N-Tosyl Piperidine + HCl

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of piperidines with TsCl followed by HPLC analysis.

derivatization_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis HPLC Analysis Sample Piperidine-containing Sample Reaction Mix & React (Controlled Temperature & Time) Sample->Reaction TsCl_sol TsCl Solution TsCl_sol->Reaction Base_sol Base Solution Base_sol->Reaction Quench Quench Reaction Reaction->Quench Dilute Dilute for Analysis Quench->Dilute Inject Inject into HPLC Dilute->Inject Detect UV Detection Inject->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for piperidine derivatization and HPLC analysis.

Detailed Protocol: Derivatization of Piperidines

This protocol provides a general procedure for the derivatization of a piperidine-containing sample. It is recommended to optimize the reaction conditions for specific applications.

4.1. Reagents and Materials

  • Piperidine standard or sample containing piperidine

  • 4-Toluene Sulfonyl Chloride (TsCl), AR grade

  • Acetonitrile (ACN), HPLC grade

  • Pyridine or Triethylamine (TEA), AR grade

  • Deionized water, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Volumetric flasks

  • Pipettes

  • Reaction vials with caps

  • Heating block or water bath

4.2. Preparation of Solutions

  • Piperidine Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of piperidine standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a volumetric flask.

  • Derivatization Reagent (TsCl Solution, e.g., 10 mg/mL): Accurately weigh TsCl and dissolve it in acetonitrile in a volumetric flask. Prepare this solution fresh daily, as TsCl can be sensitive to moisture.

  • Base Solution (e.g., 1 M NaOH): Prepare a 1 M solution of sodium hydroxide in deionized water.

  • Quenching Solution (e.g., 1 M HCl): Prepare a 1 M solution of hydrochloric acid in deionized water.

4.3. Derivatization Procedure

  • Sample Preparation: Pipette a known volume of the piperidine stock solution or sample into a reaction vial.

  • Addition of Base: Add a specific volume of the base solution (e.g., 1 M NaOH) to the reaction vial. The amount of base should be sufficient to neutralize the HCl produced during the reaction.

  • Addition of Derivatizing Agent: Add an excess of the TsCl solution to the reaction vial. An excess ensures the complete derivatization of the piperidine.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes). The optimal temperature and time should be determined experimentally.

  • Quenching: After the reaction is complete, cool the vial to room temperature. Add a specific volume of the quenching solution (e.g., 1 M HCl) to neutralize the excess base and stop the reaction.[9]

  • Dilution: Dilute the reaction mixture to a final known volume with the HPLC mobile phase.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Table 1: Example Derivatization Conditions

ParameterConditionRationale
SolventAcetonitrileGood solubility for both piperidine and TsCl.
Base1 M NaOHNeutralizes the HCl byproduct.
TsCl Concentration~10-fold molar excessEnsures complete reaction.
Temperature60 °CIncreases reaction rate.
Time30 minutesAllows for complete derivatization.
Quenching Agent1 M HClStops the reaction by neutralizing the base.

HPLC Method for N-Tosyl Piperidine Analysis

The following is a general HPLC method that can be adapted for the analysis of N-tosylated piperidines. Method optimization will be necessary for specific derivatives and matrices.

5.1. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 68% B)[2][3][4][5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

5.2. Method Validation

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for piperidine analysis is 0.44-53.33 μg/mL with an R² value of 0.9996.[2][3][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Average recoveries of around 101.82% with RSDs of 0.6% have been reported.[2][3][4]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. An LOD of 0.15 μg/mL has been reported for piperidine.[2][3][4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.44 μg/mL has been reported for piperidine.[2][3][4]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization Yield Incomplete reactionIncrease reaction time, temperature, or concentration of TsCl. Ensure the base is present in sufficient quantity.
Degradation of TsClPrepare fresh TsCl solution daily.
Poor Peak Shape Column overloadDilute the sample.
Inappropriate mobile phase pHAdjust the pH of the mobile phase.
Variable Retention Times Fluctuation in column temperatureUse a column oven to maintain a constant temperature.
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure proper mixing.

Conclusion

Pre-column derivatization of piperidines with 4-Toluene Sulfonyl Chloride is a robust and effective strategy to enhance their detectability and chromatographic behavior in HPLC analysis. The resulting N-tosylated derivatives exhibit strong UV absorbance and increased hydrophobicity, leading to sensitive and reliable quantification. The protocols and methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical procedures for piperidine-containing compounds.

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 2021. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate, 2021. [Link]

  • Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Proprep. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery, 2021. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 2021. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry, 2015. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate, 2025. [Link]

  • Preparation of mesylates and tosylates. Khan Academy. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. PubMed, 2017. [Link]

  • Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube, 2025. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate, 2012. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications, 2026. [Link]

  • Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange, 2015. [Link]

Sources

The Strategic Application of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride in the Synthesis of High-Affinity Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Piperidine Scaffold for Sigma Receptor Modulation

The piperidine moiety is a cornerstone in the design of ligands targeting sigma receptors, particularly the σ₁ subtype, which is implicated in a range of neurological disorders.[1][2] Its conformational flexibility and basic nitrogen atom are key pharmacophoric features that facilitate high-affinity binding. 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride serves as a pivotal starting material in the multi-step synthesis of these valuable research tools and potential therapeutics. The tosyl (p-toluenesulfonyl) group provides a robust protecting group for the piperidine nitrogen, enabling selective functionalization at other positions or controlled N-alkylation upon its removal. This guide provides an in-depth exploration of the strategic use of this precursor, complete with detailed protocols for the synthesis of a representative sigma receptor ligand.

Core Synthetic Strategy: A Multi-Step Approach to a Novel Sigma-1 Receptor Ligand

The journey from this compound to a potent sigma receptor ligand involves a carefully planned sequence of reactions. The overall strategy encompasses three key stages:

  • Deprotection of the N-Tosyl Group: The initial step involves the removal of the tosyl group to liberate the secondary amine of the piperidine ring.

  • N-Alkylation: The newly exposed piperidine nitrogen is then alkylated with a suitable electrophile to introduce a key structural motif required for sigma receptor affinity.

  • Amide Coupling: The final stage involves the coupling of the N-alkylated piperidine with a substituted benzoic acid to yield the target sigma receptor ligand.

This modular approach allows for the synthesis of a diverse library of ligands by varying the alkylating agent and the carboxylic acid component.

Visualizing the Synthetic Pathway

The following diagram illustrates the multi-step synthetic route from this compound to a target sigma receptor ligand, N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, a known high-affinity ligand for both σ₁ and σ₂ receptors.[3]

G start 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride step1 Step 1: Deprotection start->step1 HBr/AcOH or Mg/MeOH intermediate1 Piperidine step1->intermediate1 step2 Step 2: Reductive Amination intermediate1->step2 1. 4-Aminopiperidine, Benzyl Bromide, K2CO3 2. (Alternative) Reductive Amination intermediate2 4-Amino-1-benzylpiperidine step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 4-Iodobenzoyl chloride, Et3N, DCM final_product N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (Target Sigma Receptor Ligand) step3->final_product

Sources

Application Notes & Protocols: Leveraging 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride for the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for a New Generation of Antibiotics

The relentless rise of antimicrobial resistance (AMR) presents a formidable global health challenge, creating an urgent need for the discovery and development of new classes of antibacterial agents.[1] The historic success of sulfonamide drugs provides a compelling rationale for re-exploring this chemical space for novel therapeutic candidates.[2][3][4] Within this broad class, the sulfonylpiperidine moiety has emerged as a particularly promising scaffold. Recent research has identified sulfonylpiperidine derivatives as potent inhibitors of thymidylate kinase (TMK), an enzyme essential for bacterial DNA synthesis, validating it as a promising target for novel antibacterial drugs, especially against Gram-positive pathogens.[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride (also known as 4-tosylpiperidine hydrochloride) as a foundational building block in the rational design and synthesis of next-generation antibacterial agents. We will detail the scientific rationale, provide a comprehensive experimental workflow, and present detailed protocols for key assays in the early-stage drug discovery cascade.

Chemical Profile of the Core Scaffold
  • Compound Name: this compound

  • CAS Number: 676527-73-4[7]

  • Molecular Formula: C₁₂H₁₈ClNO₂S

  • Molecular Weight: 291.8 g/mol

  • Melting Point: ~230°C (decomposes)[8]

  • Structure:

    
    
    

This compound is a versatile synthetic intermediate, offering multiple reaction sites for chemical modification to generate a diverse library of novel chemical entities for screening.

Scientific Rationale and Drug Design Strategy

The strategic value of the sulfonylpiperidine scaffold lies in its proven ability to target essential bacterial enzymes and the tunability of its structure to optimize pharmacological properties.

Mechanism of Action: Targeting Thymidylate Kinase (TMK)

Thymidylate kinase (TMK) is a critical enzyme in the bacterial DNA synthesis pathway, responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[5] Its essentiality makes it an attractive target for antibiotic development. Structure-guided design has revealed that sulfonylpiperidine derivatives can establish key interactions, such as hydrogen bonds with critical amino acid residues (e.g., Arginine) within the active site of Staphylococcus aureus TMK, leading to potent enzyme inhibition.[5][6]

Structure-Activity Relationship (SAR) Considerations

The development of potent antibacterial agents from the this compound core requires a systematic exploration of the structure-activity relationship (SAR).[1] Key principles include:

  • Piperidine Nitrogen (N-substitution): The secondary amine of the piperidine ring is a prime site for modification. Introducing various substituents can modulate the compound's physicochemical properties, such as solubility, lipophilicity (logD), and metabolic stability, while also exploring new binding interactions with the target enzyme.

  • Aromatic Ring Substitution: Modifications to the 4-methylphenyl (tosyl) group can influence electronic properties and steric fit within the target's binding pocket. SAR studies on other sulfonamides have shown that electron-withdrawing or electron-donating groups can significantly impact antibacterial activity.[2]

  • Physicochemical Properties: The overall antibacterial efficacy of sulfonamides is heavily influenced by their degree of ionization (pKa) in physiological conditions.[9] Therefore, chemical modifications should be guided by the goal of achieving an optimal balance of properties to ensure sufficient target engagement.

Experimental Drug Discovery Workflow

The pathway from the starting scaffold to a preclinical candidate involves a multi-step, iterative process of design, synthesis, and biological evaluation. This workflow ensures that resources are focused on compounds with the highest potential for success.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical Assessment A Scaffold Selection: 4-[(4-Methylphenyl)Sulfonyl] Piperidine HCl B Rational Design & Library Synthesis A->B Derivatization Strategy C Primary Screening: Minimum Inhibitory Concentration (MIC) Assay B->C Compound Library D Secondary Screening: Cytotoxicity Assay (e.g., Resazurin) C->D Active Compounds (Low MIC) E Data Analysis: Calculate Selectivity Index (SI) D->E F Lead Optimization (Iterative SAR) E->F Prioritize Compounds (High SI) F->B Design Feedback G In Vivo Efficacy Testing (e.g., Mouse Infection Models) F->G Optimized Leads H Preclinical Candidate G->H

Caption: High-level workflow for antibacterial drug discovery.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the essential in vitro assays required to evaluate novel compounds derived from this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism and is a fundamental measure of antibacterial efficacy.[10][11][12] It is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

A. Materials and Reagents:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • 96-well, sterile, flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).[13]

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).[14]

  • Sterile saline (0.85% NaCl).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Multichannel pipette.

B. Experimental Procedure:

G start Start prep_inoculum 1. Prepare Inoculum: - Select 3-5 colonies - Suspend in saline - Adjust to 0.5 McFarland (~1.5x10^8 CFU/mL) start->prep_inoculum dilute_inoculum 2. Dilute Inoculum: - Dilute suspension 1:150 in MHB - Final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate 5. Inoculate Plate: - Add 50 µL of diluted inoculum  to wells 1-11 dilute_inoculum->inoculate prep_plate 3. Prepare Plate: - Add 50 µL MHB to wells 2-12 - Add 100 µL of 2x compound  to well 1 serial_dilute 4. Serial Dilution: - Transfer 50 µL from well 1 to 2 - Mix & repeat across to well 10 - Discard 50 µL from well 10 prep_plate->serial_dilute serial_dilute->inoculate controls Controls: - Well 11: Growth Control (Inoculum, no drug) - Well 12: Sterility Control (MHB only) incubate 6. Incubate: 35±2°C for 16-20 hours inoculate->incubate read 7. Read Results: Visually inspect for turbidity incubate->read end End: MIC is lowest conc. with no visible growth read->end

Caption: Step-by-step workflow for the broth microdilution MIC assay.

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Working Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (a typical dilution is 1:150).[10]

  • Plate Preparation:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Prepare test compounds at twice their highest desired final concentration. Add 100 µL of this 2x stock to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations.

  • Inoculation: Using a multichannel pipette, add 50 µL of the working inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Well 11 serves as the positive growth control (inoculum without compound).

    • Well 12 serves as the sterility control (MHB without inoculum).

  • Incubation: Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[15]

  • Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[11]

Protocol 2: In Vitro Cytotoxicity Assessment

It is crucial to determine if a compound's antibacterial activity is due to specific inhibition or general cytotoxicity.[16][17] This assay measures the impact of the compounds on the viability of a mammalian cell line.

A. Materials and Reagents:

  • Human cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (prepared in DMSO).

  • Resazurin sodium salt stock solution (e.g., 0.15 mg/mL in PBS), sterile-filtered.

  • 96-well, sterile, clear-bottom tissue culture plates.

  • Positive control for toxicity (e.g., Doxorubicin).

  • Plate reader capable of fluorescence measurement (Ex/Em ~560/590 nm).

B. Experimental Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "cells only" (negative control) and a positive control.

  • Incubation: Return the plate to the incubator for 48-72 hours.

  • Viability Assessment:

    • Add 10 µL of the resazurin stock solution to each well.

    • Incubate for another 2-4 hours. During this time, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration (log scale) to determine the 50% inhibitory concentration (IC₅₀), which is the concentration that reduces cell viability by 50%.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds. A key metric for prioritizing compounds is the Selectivity Index (SI) .

Data Tables

Table 1: In Vitro Antibacterial Activity of Sulfonylpiperidine Derivatives

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
Scaffold-01 8 >64
Scaffold-02 4 >64
Scaffold-03 16 32

| Ciprofloxacin | 0.5 | 0.25 |

Table 2: Cytotoxicity and Selectivity Index of Lead Compounds

Compound ID S. aureus MIC (µg/mL) Cytotoxicity IC₅₀ (µg/mL) vs. HEK293 Selectivity Index (SI = IC₅₀/MIC)
Scaffold-01 8 >100 >12.5
Scaffold-02 4 50 12.5

| Scaffold-03 | 16 | 20 | 1.25 |

The Selectivity Index (SI)

The SI is a critical parameter used to evaluate the therapeutic window of a potential drug. It provides a quantitative measure of a compound's specificity for the bacterial target over host cells. A higher SI value is desirable, as it indicates greater selectivity and a potentially safer compound.

G cluster_0 Interpretation A Selectivity Index (SI) IC₅₀ (Host Cell Cytotoxicity) / MIC (Bacterial Potency) High_SI High SI (>10): Promising Candidate (Selective Toxicity) Low_SI Low SI (<10): Poor Candidate (General Cytotoxicity)

Caption: The Selectivity Index formula and interpretation.

In Vivo Efficacy Models: Bridging from Bench to Preclinical

Once compounds with potent in vitro activity and a favorable selectivity index are identified, the next essential step is to evaluate their efficacy in a living organism.[18][19] Animal models of infection are indispensable for assessing a compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.[20]

Commonly Used Models:

  • Mouse Thigh Infection Model: Used to assess the ability of a compound to reduce bacterial load in a localized infection.[21][22]

  • Mouse Septicemia (Systemic Infection) Model: A more stringent model that evaluates a compound's ability to protect against a lethal systemic infection.[23]

  • Alternative Models: For high-throughput screening, invertebrate models like Galleria mellonella or Caenorhabditis elegans can be used to provide early in vivo data.[21][24]

Key Parameters to Assess:

  • Reduction in bacterial burden (CFU counts) in target organs (e.g., spleen, liver, thigh).

  • Increase in animal survival rates.

  • Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

Conclusion and Future Perspectives

This compound represents a validated and highly valuable starting point for the development of novel antibacterial agents. Its utility is anchored in the proven success of the sulfonylpiperidine scaffold in targeting essential bacterial enzymes like TMK. The systematic workflow presented here—encompassing rational design, synthesis, and a tiered screening cascade of in vitro potency and cytotoxicity assays—provides a robust framework for identifying and optimizing lead compounds. The ultimate goal is the development of candidates with high selectivity and potent in vivo efficacy. Future work should focus on elucidating the precise mechanism of action of novel hits, expanding SAR studies to improve the spectrum of activity, and evaluating efficacy against clinically relevant drug-resistant strains.

References

  • Witek, K., & Werner, E. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153–167.
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Witek, K., & Werner, E. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. IBT Bioservices.
  • Witek, K., & Werner, E. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • Martinez-Botella, G., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-73.
  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 30(2), 1527-1543.
  • BMG LABTECH. (2024).
  • Moriarty, T. F., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • Wikipedia. (n.d.).
  • Liu, Q., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 949516.
  • BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Development of Novel Antimicrobial Compounds. BenchChem.
  • Sarker, A., et al. (2024).
  • ResearchGate. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK).
  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
  • Kirby, J. E., et al. (2022). High Throughput, Real-time, Dual-readout Testing of Intracellular Antimicrobial Activity and Eukaryotic Cell Cytotoxicity. JoVE (Journal of Visualized Experiments).
  • Rakesh, K. P., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Bioorganic Chemistry, 105, 104400.
  • Rakesh, K. P., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • Claramunt, R. M., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(23), 15206.
  • iChemical. (n.d.). This compound, CAS No. 676527-73-4. iChemical.
  • Nouws, J. F., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics, 18(4), 254-260.
  • GARDP. (2024). An introduction to antibiotic research and development (R&D). YouTube.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Shah, S. S. A., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini-Reviews in Medicinal Chemistry, 13(1), 70-86.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Zhang, L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2759.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Li, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 26(12), 3538.
  • Li, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Sulfonylated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of tosylated piperidine derivatives, with a specific focus on improving reaction yield and purity. We will address common challenges encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

A Note on Nomenclature: 1-Tosyl vs. 4-Tosyl Piperidine

Before proceeding, it is crucial to clarify a common point of confusion regarding nomenclature. The title compound, "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride," describes a sulfone , where the tosyl group is attached to the C4 carbon of the piperidine ring.

However, the most direct and common synthesis involving piperidine and p-toluenesulfonyl chloride (TsCl) yields 1-[(4-Methylphenyl)Sulfonyl]Piperidine , a sulfonamide , where the tosyl group is attached to the nitrogen atom.

This guide will focus on the synthesis and optimization of the sulfonamide (1-tosylpiperidine) and its subsequent conversion to the hydrochloride salt, as this reaction is fundamental and its challenges are broadly applicable. The principles discussed herein provide a strong foundation for troubleshooting a wide range of related syntheses.

Section 1: Core Synthesis Protocol for 1-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

This section outlines a standard, reliable protocol for the N-tosylation of piperidine. This procedure serves as our baseline for the troubleshooting and FAQ sections that follow.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 1-[(4-Methylphenyl)sulfonyl]piperidine

  • Reactor Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 eq.) and triethylamine (TEA, 1.5 - 2.0 eq.) in dry dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring.

  • Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 - 1.2 eq.) in a minimal amount of dry DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the cooled piperidine mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.[2]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the piperidine spot is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess TEA and piperidine), water, saturated NaHCO₃ solution (to remove p-toluenesulfonic acid), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-tosylpiperidine, which is often an off-white solid or oil.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 1-tosylpiperidine in a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Slowly bubble anhydrous HCl gas through the solution or add a saturated solution of HCl in an appropriate solvent (e.g., HCl in ethanol).[3][4]

  • Isolation: A white precipitate of 1-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride will form. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid with cold, anhydrous diethyl ether to remove any non-salt impurities and dry under vacuum. Recrystallization from a solvent system like ethanol/ether may be performed to improve purity.

Synthesis Workflow Diagram

G cluster_prep Part A: Sulfonamide Synthesis cluster_salt Part B: Hydrochloride Salt Formation Reactants Piperidine + TEA in dry DCM ReactionVessel Reaction at 0°C -> RT Reactants->ReactionVessel 1. Add to flask TsCl p-Toluenesulfonyl Chloride (TsCl) in dry DCM TsCl->ReactionVessel 2. Add dropwise Workup Aqueous Workup (HCl, NaHCO₃, Brine) ReactionVessel->Workup 3. After 4-12h Evaporation Dry & Evaporate Solvent Workup->Evaporation FreeBase Crude 1-Tosylpiperidine Evaporation->FreeBase Dissolve Dissolve in Anhydrous Ether FreeBase->Dissolve HCl_add Add Anhydrous HCl Dissolve->HCl_add Filter Filter Precipitate HCl_add->Filter FinalProduct Pure Hydrochloride Salt Filter->FinalProduct

Caption: General workflow for the synthesis of 1-Tosylpiperidine Hydrochloride.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my yield consistently low?

Low yield is the most frequent complaint. The cause can often be traced to one of several factors related to reagents or reaction conditions.

  • Cause A: Poor Reagent Quality. p-Toluenesulfonyl chloride (TsCl) is susceptible to hydrolysis, breaking down into p-toluenesulfonic acid, which is unreactive.[5]

    • Solution: Use a fresh bottle of TsCl or purify older stock. Purity can be checked by melting point (pure TsCl melts at 67-69°C). To purify, TsCl can be recrystallized or washed thoroughly with cold water and dried in a vacuum desiccator.[5]

  • Cause B: Inadequate Base. The reaction generates one equivalent of HCl. An insufficient amount of base (like triethylamine) will allow this HCl to protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6][7]

    • Solution: Use at least 1.5 equivalents, and preferably 2.0 equivalents, of a tertiary amine base like triethylamine. This ensures all generated HCl is neutralized and provides a slightly basic medium to facilitate the reaction.

  • Cause C: Improper Temperature Control. The sulfonylation reaction is exothermic. Adding TsCl too quickly or at room temperature can cause localized heating, leading to side reactions and degradation of the product.

    • Solution: Strictly adhere to cooling the reaction to 0-5°C and adding the TsCl solution slowly and portion-wise.[1] This maintains control over the reaction rate and minimizes the formation of impurities.

  • Cause D: Inefficient Workup. Significant product loss can occur during the aqueous extraction phase if the pH is not controlled or if emulsions form.

    • Solution: Ensure the aqueous layers are of the correct pH during washes (acidic for the HCl wash, basic for the bicarbonate wash). To break emulsions, add a small amount of brine and allow the layers to stand.

Q2: My reaction seems incomplete, with starting material still present after hours. What's wrong?

An incomplete or "stalled" reaction is typically due to reagent deactivation or suboptimal conditions.

  • Cause A: Deactivated TsCl. As mentioned above, hydrolyzed TsCl is the primary culprit.

    • Solution: Verify the quality of your TsCl. If TLC shows unreacted piperidine but no remaining TsCl, you can attempt to "rescue" the reaction by adding another small portion (0.1-0.2 eq.) of fresh TsCl.

  • Cause B: Insufficient Base. If the reaction mixture becomes acidic, the piperidine will be protonated and the reaction will stop.

    • Solution: Check the pH of the reaction mixture (by spotting on wet pH paper). If acidic, add more triethylamine.

  • Cause C: Steric Hindrance (for substituted piperidines). If you are working with a substituted piperidine, steric bulk near the nitrogen atom can slow the reaction significantly.

    • Solution: Increase the reaction time, or consider gentle heating (e.g., 40°C) after the initial addition at low temperature. Alternatively, a more powerful catalytic base like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts (1-5 mol%).[6]

Q3: I'm observing significant side products. How can I improve purity?

The primary side product is often p-toluenesulfonic acid from the hydrolysis of TsCl.

  • Cause A: Presence of Water. Any moisture in the reagents or solvent will rapidly hydrolyze TsCl.

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or freshly distilled). Ensure all glassware is oven- or flame-dried before use. Store hygroscopic reagents like TsCl and triethylamine over molecular sieves or in a desiccator.[1]

  • Cause B: Reaction with Base. While less common with TEA, using pyridine as a base/solvent can lead to the formation of a pyridinium salt adduct with TsCl, which can complicate purification.

    • Solution: Prefer a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). They are excellent HCl scavengers but are poor nucleophiles, minimizing side reactions.

Troubleshooting Logic Diagram

G cluster_yield Low Yield Solutions cluster_incomplete Incomplete Reaction Solutions cluster_purity Purity Improvement Solutions Problem Primary Issue? LowYield Low Yield Problem->LowYield IncompleteRxn Incomplete Reaction Problem->IncompleteRxn ImpureProduct Impure Product Problem->ImpureProduct Y1 Check TsCl Quality (Melting Point, Freshness) LowYield->Y1 Y2 Increase Base (1.5-2.0 eq. TEA) LowYield->Y2 Y3 Control Temperature (Add TsCl at 0-5°C) LowYield->Y3 Y4 Optimize Workup (Check pH, use Brine) LowYield->Y4 I1 Verify TsCl Quality IncompleteRxn->I1 I2 Add More Base (if acidic) IncompleteRxn->I2 I3 Increase Reaction Time/ Gentle Heat IncompleteRxn->I3 P1 Use Anhydrous Solvents/Reagents ImpureProduct->P1 P2 Use Non-Nucleophilic Base (TEA instead of Pyridine) ImpureProduct->P2 P3 Thorough Aqueous Workup ImpureProduct->P3

Caption: A decision tree for troubleshooting common synthesis problems.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for this reaction? For routine synthesis, the combination of triethylamine (TEA) as the base and dichloromethane (DCM) as the solvent is considered the gold standard. DCM is an excellent solvent for all reactants and is unreactive. TEA is a strong enough base to scavenge HCl effectively but is non-nucleophilic and easily removed during an acidic workup.[1][2] Pyridine is also effective and can serve as both base and solvent, but its high boiling point and potential to act as a nucleophilic catalyst can make purification more challenging.[8]

Q2: How critical is the stoichiometry of the reactants? Stoichiometry is very important for maximizing yield and minimizing waste. A slight excess of p-toluenesulfonyl chloride (1.1-1.2 eq.) is often used to ensure all the valuable piperidine starting material is consumed. A larger excess of the base (1.5-2.0 eq.) is critical to drive the reaction to completion by neutralizing the HCl byproduct.[1]

Q3: Can I run the reaction at a higher temperature to speed it up? While gentle heating can sometimes help push a sluggish reaction to completion, starting the reaction at elevated temperatures is not recommended. The initial mixing of TsCl and piperidine is highly exothermic. Without initial cooling to 0-5°C, the reaction can become uncontrolled, leading to the formation of dark, tarry impurities and a significantly lower yield.

Q4: How can I best purify the final hydrochloride salt? If the crude free base (1-tosylpiperidine) is an oil or appears impure after workup, it is best to purify it by flash column chromatography on silica gel before forming the salt. Once you have the pure free base, dissolving it in a minimal amount of a polar solvent like ethanol or methanol and then adding a non-polar anti-solvent like diethyl ether or hexanes is an effective method for recrystallization of the hydrochloride salt, leading to a high-purity, crystalline solid.

Section 4: Summary of Key Reaction Parameters

The following table summarizes the impact of critical experimental variables on the synthesis outcome.

ParameterStandard ConditionRationale & Impact on Yield/Purity
Piperidine 1.0 equivalentThe limiting reagent. Purity is important.
p-Toluenesulfonyl Chloride (TsCl) 1.1 - 1.2 equivalentsSlight excess drives reaction to completion. Poor quality (hydrolyzed) is a primary cause of low yield.[5]
Base Triethylamine (TEA), 1.5 - 2.0 eq.Neutralizes HCl byproduct. Insufficient base stalls the reaction. TEA is preferred over pyridine for easier removal.[1][6]
Solvent Anhydrous Dichloromethane (DCM)Good solubility for all reagents, inert. Must be dry to prevent TsCl hydrolysis.[2]
Temperature 0-5°C for addition, then RTControls exothermic reaction, preventing side product formation and improving purity.[1][8]
Reaction Time 4-12 hoursMonitor by TLC. Over-extending time typically has little benefit if the reaction is already complete.

References

  • Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. - ResearchGate. Available at: [Link]

  • Condition optimizations of sulfonamide formation using piperidine... - ResearchGate. Available at: [Link]

  • p. 943 - Organic Syntheses Procedure . Available at: [Link]

  • Scheme 1. Reagents and conditions: (i) p-toluenesulfonyl chloride,... - ResearchGate. Available at: [Link]

  • This compound, CAS No. 676527-73-4 - iChemical. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. Available at: [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - MDPI. Available at: [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines - Organic Chemistry Portal. Available at: [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update - SVKM IOP. Available at: [Link]

  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl) - ResearchGate. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review . Available at: [Link]

  • Synthesis of o-methylphenyl 1-amidino-4-piperidinepropionate hydrochloride . Available at: [Link]

  • p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One - Oriental Journal of Chemistry. Available at: [Link]

  • This compound | VEGPHARM . Available at: [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents.
  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.

Sources

Purification of "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your final compound.

Introduction

The synthesis of this compound, often prepared by the tosylation of piperidine followed by salt formation, can yield a crude product containing various impurities. These can include unreacted starting materials, excess reagents, and byproducts from side reactions. Effective purification is therefore a critical step to obtain a product of high purity suitable for downstream applications. This guide will walk you through common issues and their solutions, supported by scientific principles and practical advice.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: The final product is an oil or fails to crystallize.

Possible Causes:

  • Presence of Impurities: Residual solvents, unreacted piperidine, or byproducts can act as impurities that inhibit crystallization.

  • Incorrect Solvent System: The chosen solvent or solvent mixture may not be suitable for inducing crystallization of the target compound.

  • Supersaturation Not Achieved: The concentration of the compound in the solution may not be high enough for crystals to form.

Solutions:

  • Ensure Complete Reaction and Reagent Removal: Before attempting crystallization, ensure the reaction has gone to completion and that volatile reagents have been removed under reduced pressure. An aqueous work-up can help remove water-soluble impurities.

  • Solvent Screening for Recrystallization: Perform a small-scale solvent screen to identify a suitable system. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[1]

    • Single Solvent Systems: Test solvents such as isopropanol, ethanol, or acetonitrile.

    • Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.[1] Common combinations include methanol-ether or isopropanol-ether.[2]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.

    • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to maximize crystal yield.[1]

Issue 2: The purified product has a low melting point and a broad melting range.

Possible Causes:

  • Contamination with Byproducts: The presence of impurities will depress and broaden the melting point range. The expected melting point for pure this compound is approximately 230°C (with decomposition).[3]

  • Incomplete Drying: Residual solvent can also lead to a lower and broader melting point.

Solutions:

  • Identify and Remove Key Impurities:

    • Unreacted Piperidine: This can be removed by an acidic wash during the work-up.

    • Excess p-Toluenesulfonyl Chloride (TsCl): This can be quenched by adding a small amount of aqueous ammonia or another amine to the reaction mixture before work-up. The resulting sulfonamide can then be removed by extraction or chromatography.

    • p-Toluenesulfonic Acid: This is a hydrolysis byproduct of TsCl and can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the work-up.

    • 4-[(4-Methylphenyl)Sulfonyl]piperidine (Free Base): If the hydrochloride salt formation was incomplete, the free base may be present. Ensure complete protonation by using a slight excess of HCl.

  • Re-purification: If the product is still impure after initial purification, a second recrystallization or column chromatography may be necessary.

  • Thorough Drying: Dry the purified crystals under vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable), to remove all traces of solvent.

Issue 3: Column chromatography yields poor separation or product decomposition.

Possible Causes:

  • Inappropriate Solvent System: The eluent may be too polar, causing all compounds to elute together, or not polar enough, resulting in very slow elution of the product.

  • Compound Tailing: The basic nature of the piperidine nitrogen can interact with the acidic silica gel, causing streaking or "tailing" of the spot on a TLC plate and poor separation on the column.

  • Product Instability on Silica Gel: Some compounds can decompose on acidic silica gel.

Solutions:

  • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good system will give the desired product an Rf value of approximately 0.3-0.4.

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. A common eluent for similar compounds is a mixture of hexane and ethyl acetate.

  • Mitigate Tailing:

    • Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.[4]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) for purification.

  • Dry Loading: If the crude product has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.

Workflow for Purification by Recrystallization

Caption: Workflow for purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts include:

  • Unreacted Piperidine: Due to incomplete reaction.

  • Excess p-Toluenesulfonyl Chloride (TsCl): From using an excess of the reagent to drive the reaction to completion.

  • p-Toluenesulfonic Acid: Formed from the hydrolysis of tosyl chloride by any moisture present.

  • Triethylammonium Chloride (or similar amine salt): If an amine base like triethylamine is used to scavenge the HCl generated during the reaction.

  • 4-Chloropiperidine derivatives: In some cases, the initially formed tosylate can undergo nucleophilic substitution by chloride ions present in the reaction mixture, leading to the formation of a chlorinated byproduct.[5][6][7]

Q2: What is a typical procedure for the synthesis of this compound?

A2: A representative procedure involves the reaction of piperidine with p-toluenesulfonyl chloride in the presence of a base, followed by acidification to form the hydrochloride salt.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve piperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 equivalents) or pyridine, to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up by washing the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the resulting crude 4-[(4-methylphenyl)sulfonyl]piperidine in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.

Q3: How can I monitor the purity of my product during purification?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the purification. Use a suitable eluent (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light or by staining with potassium permanganate. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the key physical properties of this compound?

A4:

Property Value
Molecular Formula C₁₂H₁₈ClNO₂S
Molecular Weight 279.79 g/mol
Appearance Typically a light brown solid

| Melting Point | ~230°C (decomposes)[3] |

Q5: My NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks in the NMR spectrum could correspond to the common impurities listed in Q1.

  • Unreacted Piperidine: Look for characteristic broad signals in the aliphatic region.

  • p-Toluenesulfonyl Chloride/p-Toluenesulfonic Acid: Aromatic signals corresponding to the tosyl group will be present, but the integration may be incorrect relative to the piperidine protons. A singlet around 2.4 ppm for the methyl group of the tosyl moiety will also be present.

  • Solvent Residues: Common solvents like dichloromethane, ethyl acetate, or hexane may be present.

  • Chlorinated Byproduct: The presence of a 4-chloropiperidine derivative would alter the chemical shifts and splitting patterns of the piperidine ring protons.

Purification Decision Tree

G A Crude Product B B A->B Analyze by TLC C C B->C Single Major Spot D D B->D Multiple Spots E E C->E Attempt Recrystallization F F D->F Significant Impurities H H E->H Pure Crystals I I E->I Fails to Crystallize/Remains Impure G G F->G Column Chromatography J J G->J Pure Fractions L L H->L Characterize (NMR, MP) I->G K K J->K Combine & Evaporate K->H l1 Purification Decision Tree

Caption: Purification decision tree.

References

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). ResearchGate. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). PubMed Central. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI. [Link]

  • Column Chromatography As A Tool For Purification. Sorbchem India. [Link]

  • Synthesis method of 4-phenylpiperidine hydrochloride.
  • Isolation And Purification Of Substance By Column Chromatography. (2025). Request PDF. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Solid organic cpd.s when isolated from organic reaction. SlideShare. [Link]

  • Synthesis of o-methylphenyl 1-amidino-4-piperidinepropionate hydrochloride. Molbase. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • 【4K】-- Column Chromatography (Purification). (2013). YouTube. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). PubMed Central. [Link]

  • 4-(Methanesulfonylmethyl)piperidine hydrochloride. PubChem. [Link]

  • 4-[(4-Methylphenyl)methyl]piperidine. PubChem. [Link]

  • A kind of purification method of high-purity piperidine.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2020). MDPI. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025). ResearchGate. [Link]

  • IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... (2017). ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification and isolation of this compound. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you achieve high-purity, crystalline material efficiently.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step solutions.

Q1: My compound is "oiling out" or precipitating as a viscous liquid instead of a solid. How can I fix this?

A1: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is a common challenge in crystallization, particularly with salts.[1][2] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[1] This is often because the temperature of the solution is higher than the melting point of the impure solid, or the rate of supersaturation is too high, preventing molecules from organizing into a crystal lattice.[3] Oiled-out products are undesirable as they tend to trap impurities.[1][4]

Root Cause Analysis & Solutions:

  • Excessive Supersaturation Rate: Rapid cooling or fast addition of an anti-solvent creates a high level of supersaturation that the system cannot relieve through controlled crystal growth, leading to the formation of a kinetically favored, but thermodynamically unstable, liquid phase.[1]

    • Solution: Reduce the rate at which supersaturation is generated.

      • Cooling Crystallization: Decrease the cooling rate significantly. For example, instead of transferring directly to an ice bath, allow the flask to cool slowly to room temperature on the benchtop, insulated with paper towels, before moving it to a refrigerator (2-8°C).[3]

      • Anti-Solvent Crystallization: Add the anti-solvent dropwise, with vigorous stirring, over a prolonged period. This prevents localized high concentrations of anti-solvent that can cause the compound to crash out as an oil.[1]

  • High Initial Concentration/Low Solvent Volume: If the solution is too concentrated, the saturation point is reached at a temperature where the compound's liquid state is more stable than its solid state.

    • Solution: Increase the volume of the "good" solvent. Return the oiled-out mixture to the heat source, add more of the primary solvent until the oil redissolves completely, and then re-attempt the slow cooling process.[3] While this may slightly decrease the overall yield, it is crucial for obtaining a pure, crystalline product.

  • Inappropriate Solvent System: The chosen solvent system may not be optimal, promoting LLPS.

    • Solution: Re-evaluate your solvent/anti-solvent pair. As a hydrochloride salt, the compound is polar. Good solvents are typically polar protic solvents like ethanol, methanol, or isopropanol.[5] Suitable anti-solvents are less polar, such as ethyl acetate, methyl t-butyl ether (MTBE), or toluene. Avoid highly non-polar anti-solvents like hexanes in the initial attempt, as the large polarity difference can induce oiling.

G start Oiling Out Observed check_supersaturation Is supersaturation rate high? (e.g., crash cooling, fast anti-solvent addition) start->check_supersaturation slow_down SOLUTION: 1. Re-dissolve with heat. 2. Cool slowly OR add anti-solvent dropwise. check_supersaturation->slow_down Yes check_concentration Is the solution highly concentrated? check_supersaturation->check_concentration No add_solvent SOLUTION: 1. Re-dissolve with heat. 2. Add more 'good' solvent (10-20%). 3. Re-cool slowly. check_concentration->add_solvent Yes check_solvent_system Is the solvent/anti-solvent polarity gap very large? check_concentration->check_solvent_system No change_solvent SOLUTION: Choose a less potent anti-solvent. (e.g., Toluene instead of Hexane) check_solvent_system->change_solvent Yes seed_crystals Advanced Solution: Add seed crystals just after saturation is reached. check_solvent_system->seed_crystals No

Caption: A decision-making workflow when crystallization fails to initiate.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for the crystallization of this compound?

A1: As a hydrochloride salt, this compound is polar. Therefore, the ideal crystallization is achieved by dissolving it in a minimum amount of a hot, polar "good" solvent and then inducing precipitation by either cooling or adding a less polar "anti-solvent."

Good Solvents (for Dissolution)Potential Anti-Solvents (for Precipitation)Notes
EthanolEthyl AcetateA very common and effective pair.
Isopropanol (IPA)Methyl t-Butyl Ether (MTBE)Good for inducing precipitation; MTBE is a common choice. [6]
MethanolTolueneMethanol is a very strong solvent, so more anti-solvent may be needed.
WaterAcetone / IsopropanolUse water only if the compound is highly soluble; adding acetone can precipitate the salt. [6]

Always perform small-scale solubility tests before committing your entire batch.

Q2: Can the pH of the solution affect my yield and crystal quality?

A2: Absolutely. The pH is a critical parameter for the crystallization of ionizable compounds like amine hydrochlorides. [7][8]The hydrochloride salt form exists when the piperidine nitrogen is protonated. This typically occurs in an acidic environment (pH < 5). If the solution becomes neutral or basic, the free base is formed. The free base has significantly different solubility characteristics and is often an oil or a lower-melting solid, which can prevent crystallization or lead to an impure product. [5]Maintaining an acidic pH ensures that the desired salt form is the dominant species in solution, leading to a more robust and reproducible crystallization process. [9][10] Q3: My final product is a very fine powder. How can I obtain larger crystals?

A3: The formation of very fine powder suggests that the nucleation rate was excessively high, leading to the rapid formation of many small crystals rather than the slow growth of fewer, larger ones. This is often caused by cooling the solution too quickly or creating local areas of very high supersaturation. [3]To obtain larger crystals, you must slow down the entire process. Dissolve the compound in slightly more solvent than the minimum required (e.g., an extra 5-10% by volume) and cool the solution as slowly as possible. An insulated container or a dewar can be used to slow the rate of heat loss. This extended time in the metastable zone encourages molecules to add to existing crystal lattices rather than forming new nuclei.

Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a reliable starting point for purifying the title compound.

Materials:

  • Crude this compound

  • Good Solvent: Isopropanol (IPA)

  • Anti-Solvent: Methyl t-Butyl Ether (MTBE)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Heating mantle or hot plate

  • Dropping funnel or pipette

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Anti-Solvent Addition: Allow the solution to cool slightly below its boiling point. Begin adding MTBE dropwise from a dropping funnel with vigorous stirring.

  • Initiation of Crystallization: Continue adding MTBE until the solution becomes faintly and persistently cloudy. This indicates the point of saturation. If it becomes too cloudy, add a few drops of hot IPA to clarify.

  • Crystal Growth: Stop adding the anti-solvent. Cover the flask and allow it to cool slowly to room temperature with gentle stirring. You should observe the gradual formation of crystalline solids. For maximum yield, you can then place the flask in a refrigerator (2-8°C) for several hours or overnight.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 IPA/MTBE mixture, followed by a wash with cold MTBE to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulf
  • Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. BenchChem.
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • How does the solvent or pH affect the formation of weak bonds in crystal packing?
  • Oiling Out in Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • Troubleshooting Crystalliz
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • Isolation of primary amines as HCL salt problem. Sciencemadness.org.
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystalliz

Sources

Technical Support Center: Stability and Storage of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Your Compound

4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride is a sulfonylpiperidine derivative provided as a hydrochloride salt. The molecule's stability is governed by the chemical properties of its three core components: the piperidine ring, the sulfonamide group, and the hydrochloride salt form. The piperidine ring, a saturated heterocycle, can be susceptible to oxidation and certain elimination reactions.[1][2] The sulfonamide group is generally robust but can be liable to hydrolysis under extreme conditions.[3] Finally, as a hydrochloride salt, the compound's stability is enhanced compared to its free base form, but it introduces considerations related to hygroscopicity and pH.[4][5]

This guide provides a comprehensive framework for storing, handling, and troubleshooting the stability of this compound to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound? For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[6] An inert atmosphere (argon or nitrogen) is also recommended to minimize the risk of oxidation.[1]

Q2: Is the compound hygroscopic? Yes, amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the air.[7][8] It is critical to store the compound in a desiccated environment to prevent water absorption, which can lead to physical changes (clumping) and chemical degradation.[4][9]

Q3: What is the expected shelf-life? When stored under the recommended conditions (-20°C, desiccated, dark, inert atmosphere), the compound is expected to be stable for at least 1-2 years.[9] However, we strongly advise performing periodic quality control checks using a stability-indicating method, such as the HPLC protocol outlined in Section 4.2, to confirm its purity before use.

Q4: Can I handle this compound on the open bench? For weighing and preparing solutions, it is acceptable to handle the compound on an open bench for short periods. However, to minimize moisture uptake and exposure to atmospheric oxygen, it is best practice to work quickly and in a low-humidity environment. For long-term aliquoting and storage, working in a glove box or glove bag under an inert atmosphere is ideal.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific issues you may encounter, providing the scientific rationale and corrective actions.

Issue 1: My solid compound has developed a yellow or brownish discoloration.

  • Potential Cause: This is a classic sign of oxidation . The tertiary amine of the piperidine ring is susceptible to oxidation, which can form N-oxides or other colored degradation products, even from prolonged exposure to atmospheric oxygen.[1] Photodegradation from exposure to UV or ambient light can also cause discoloration.

  • Scientific Explanation: Oxidative pathways can be initiated by atmospheric oxygen, trace metal impurities, or light. These reactions often involve radical mechanisms that lead to complex mixtures of colored byproducts.

  • Solution & Prevention:

    • Confirm Identity: Before use, run a purity check (e.g., HPLC, LC-MS) to quantify the level of degradation.

    • Purge with Inert Gas: For future storage, transfer the compound to a new, clean amber vial. Purge the vial headspace with a stream of dry argon or nitrogen for 1-2 minutes before sealing tightly.

    • Protect from Light: Always store vials in a dark location or wrapped in aluminum foil.[1]

    • Re-purification (Advanced): If degradation is significant, the material may require re-purification by recrystallization or column chromatography, though this should be a last resort.

Issue 2: An unexpected peak has appeared in my HPLC/LC-MS analysis.

  • Potential Cause & Explanation: The identity of the new peak depends on its retention time relative to the parent compound.

    • A Less Polar Peak (Earlier Elution in Reverse Phase): This often indicates the formation of the free base . The hydrochloride salt can dissociate, especially if exposed to a basic environment or moisture. The neutral free base is less polar than the charged hydrochloride salt and will elute earlier on a C18 column.

    • A More Polar Peak (Later Elution in Reverse Phase): This could signify hydrolysis of the sulfonamide group or oxidation to an N-oxide.[1] Sulfonamide hydrolysis, while requiring harsh conditions, would yield sulfanilic acid derivatives and piperidine, both of which are highly polar.[10] N-oxides are also significantly more polar than the parent amine.

    • A Peak Indicating Ring Opening: Under strongly basic conditions or with prolonged heating, Hofmann elimination could occur, leading to the opening of the piperidine ring.[11][12] This is a less common pathway for a secondary amine derivative but is a theoretical possibility.

  • Troubleshooting Workflow:

    • Characterize the Impurity: If using LC-MS, determine the mass of the new peak. A mass increase of 16 Da suggests oxidation (N-oxide). A mass loss of ~36.5 Da suggests conversion to the free base.

    • Review Handling Procedures: Was the compound exposed to basic solutions, high temperatures, or non-pH-controlled aqueous buffers?

    • Implement Stability-Indicating Method: Use the HPLC protocol in Section 4.2, which is designed to separate these potential degradants.

Issue 3: I am seeing poor reproducibility in my biological assays.

  • Potential Cause: Inconsistent purity of the compound is a primary cause of poor assay reproducibility. If the compound degrades between experiments, the actual concentration of the active molecule will vary, leading to inconsistent results.[1]

  • Scientific Explanation: A decrease in the parent compound's purity means a lower effective concentration is being used in the assay. Furthermore, the degradation products themselves could potentially interfere with the assay, acting as inhibitors or agonists, or by other non-specific mechanisms.

  • Solution & Prevention:

    • Aliquot the Compound: Upon receiving a new batch, perform an initial QC check. If it passes, immediately weigh out single-use aliquots based on your typical experimental needs. Store these aliquots under the ideal conditions specified in the FAQ.

    • Use Freshly Prepared Solutions: Do not store the compound in solution for extended periods unless solution stability data has been established. Prepare solutions immediately before use from a solid aliquot.

    • Qualify Each Batch: Before starting a new set of critical experiments, run a quick purity check on an aliquot from the batch you intend to use.

Decision Tree for Troubleshooting

G start Evidence of Decomposition? sub_obs What is the observation? start->sub_obs Yes color Discoloration (Yellow/Brown) hplc New Peak in HPLC/LC-MS bio Poor Assay Reproducibility sub_obs->color sub_obs->hplc sub_obs->bio cause_ox Likely Cause: Oxidation / Photodegradation color->cause_ox cause_hplc Analyze Peak Properties hplc->cause_hplc cause_bio Likely Cause: Inconsistent Purity bio->cause_bio sol_ox Solution: 1. Confirm Purity (HPLC) 2. Store under Inert Gas 3. Protect from Light cause_ox->sol_ox peak_polar More Polar Peak cause_hplc->peak_polar Later Elution peak_nonpolar Less Polar Peak cause_hplc->peak_nonpolar Earlier Elution sol_bio Solution: 1. Aliquot Solid Compound 2. Use Fresh Solutions 3. Qualify Each Batch cause_bio->sol_bio cause_polar Likely Cause: N-Oxide or Hydrolysis peak_polar->cause_polar cause_nonpolar Likely Cause: Free Base Formation peak_nonpolar->cause_nonpolar sol_hplc Solution: 1. Characterize by MS 2. Review Handling (pH, Temp) 3. Use Stability Method cause_polar->sol_hplc cause_nonpolar->sol_hplc

Caption: Troubleshooting Decision Tree for Compound Decomposition.

Experimental Protocols & Methodologies

Protocol: Recommended Storage and Handling

This protocol ensures the long-term integrity of the solid compound.

  • Initial QC: Upon receipt, perform an initial purity analysis using the HPLC method in Section 4.2. This establishes a baseline (t=0) purity value.

  • Environment: If possible, perform all aliquoting inside a glove box or glove bag with a dry, inert atmosphere (N₂ or Ar). If not available, work quickly in a room with low humidity.

  • Aliquoting: Based on typical experimental needs, weigh the desired amount of solid into appropriately sized, tared amber glass vials.

  • Inerting: Purge the headspace of each vial with a gentle stream of dry N₂ or Ar for 30-60 seconds.

  • Sealing: Immediately and tightly cap the vials. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials inside a secondary container that includes a desiccant (e.g., silica gel). Store this container at -20°C in a dark location.

Protocol: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent compound from potential polar and non-polar degradants.[13][14] It should be considered a starting point and may require optimization for your specific equipment.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (based on the tosyl chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Water:Acetonitrile. Dilute as necessary.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

System Suitability:

  • Expected Retention Time: ~8-12 minutes (highly dependent on exact system).

  • Tailing Factor: ≤ 1.5.

  • Theoretical Plates: ≥ 2000.

Workflow for Stability Assessment

G cluster_storage Storage & Sampling cluster_analysis Analysis & Decision receive Receive Compound qc0 Initial QC (t=0) [HPLC, NMR] receive->qc0 aliquot Aliquot & Store (-20°C, Inert, Dark) qc0->aliquot sample Pull Sample at Time Points (e.g., 3, 6, 12 months) aliquot->sample hplc_analysis Analyze via Stability- Indicating HPLC sample->hplc_analysis compare Compare Purity to t=0 Data hplc_analysis->compare decision Purity > 98%? compare->decision pass PASS: Continue Use decision->pass Yes fail FAIL: Quarantine Batch Investigate Cause decision->fail No

Caption: Workflow for Long-Term Compound Stability Monitoring.

Potential Degradation Pathways

Understanding the potential chemical transformations is key to preventing them.

G cluster_pathways Potential Degradation Pathways parent 4-[(4-Methylphenyl)Sulfonyl]Piperidine HCl Parent Compound freebase Free Base Loss of HCl parent:f1->freebase Moisture, Basic pH noxide N-Oxide Oxidation (+O) [Air, Light] parent:f1->noxide O₂, Light hofmann Ring-Opened Product Hofmann Elimination [Strong Base, Heat] parent:f1->hofmann Heat, OH⁻

Caption: Potential Chemical Degradation Pathways.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][15][16][17][18]

  • BIOSYNCE Blog. (2025). What is the stability of piperidine? BIOSYNCE. [Link][19]

  • BTC Blog. (2025). What are the storage stability of Piperidine Series compounds over time? BTC. [Link][9]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link][5]

  • Hofmann Elimination. (2020). In Wikipedia. [Link][11]

  • Ismaiel, O. A., et al. (2012). Stability-indicating methods for the determination of pipazethate HCl... Journal of the Chilean Chemical Society. [Link][14]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][13]

  • Sulfonamide (chemistry). (2023). In Wikipedia. [Link][3]

Sources

Optimizing reaction conditions for the synthesis of "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.

Introduction

The synthesis of this compound is a crucial process in the development of various pharmaceutical compounds. The N-tosyl piperidine moiety is a common scaffold in medicinal chemistry. This guide outlines a reliable two-step synthetic pathway and provides solutions to common challenges encountered during the procedure. The presented methodology emphasizes robustness, yield optimization, and purity of the final product.

The proposed synthetic route involves two key transformations:

  • N-Tosylation of Piperidin-4-one: Protection of the piperidine nitrogen with a tosyl group.

  • Wolff-Kishner Reduction: Deoxygenation of the ketone to a methylene group.

  • Hydrochloride Salt Formation: Conversion of the final compound to its hydrochloride salt for improved stability and handling.

This guide will delve into the intricacies of each step, providing detailed protocols and addressing potential pitfalls.

Reaction Pathway Overview

Synthesis_Pathway Piperidin4one Piperidin-4-one Hydrochloride Tosylpiperidone 1-Tosylpiperidin-4-one Piperidin4one->Tosylpiperidone   p-Toluenesulfonyl Chloride,   Base (e.g., Pyridine) Tosylpiperidine 4-[(4-Methylphenyl)Sulfonyl]Piperidine Tosylpiperidone->Tosylpiperidine   Hydrazine Hydrate,   Base (e.g., KOH),   High-boiling solvent (e.g., Ethylene Glycol) FinalProduct 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride Tosylpiperidine->FinalProduct   HCl in organic solvent   (e.g., Methanol/Ether) Troubleshooting_Tosylation start Low Yield in N-Tosylation check_tlc Check TLC for Starting Material start->check_tlc extend_time Extend Reaction Time / Gentle Heating check_tlc->extend_time  Yes check_moisture Check for Moisture Contamination check_tlc->check_moisture  No end Yield Improved extend_time->end use_anhydrous Use Anhydrous Solvents and Dry Glassware check_moisture->use_anhydrous  Yes check_base Check Stoichiometry of Base check_moisture->check_base  No use_anhydrous->end increase_base Increase Amount of Base check_base->increase_base  Yes check_base->end  No increase_base->end

Technical Support Center: Stability of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in various solvent systems. Given the limited publicly available stability data for this specific molecule, this guide provides a framework for establishing its stability in your own experimental settings, based on established principles of pharmaceutical forced degradation studies and the known behavior of related chemical structures.

Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered when working with this compound, particularly concerning its stability in solution.

Question 1: I am dissolving this compound for the first time. What are the recommended storage conditions for the solid compound?

Answer:

For long-term integrity, the solid form of this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The hydrochloride salt form indicates that the compound is sensitive to moisture, which could lead to hydrolysis or physical changes in the solid state. Storing it at room temperature is generally acceptable.[2]

Question 2: My solution of this compound shows a new peak in the HPLC chromatogram after a few days. What could be the cause?

Answer:

The appearance of a new peak in your HPLC analysis strongly suggests degradation of the parent compound. The likely culprits are hydrolysis, oxidation, or photodegradation, depending on your solvent and storage conditions. Sulfonamides, while generally resistant to hydrolysis at acidic pH, can degrade under basic or even neutral aqueous conditions, especially with elevated temperatures.[3] The piperidine ring can also be susceptible to oxidation.

To diagnose the issue, consider the following:

  • pH of your solvent system: Is it aqueous? If so, what is the pH? Extreme pH values can accelerate hydrolysis.

  • Solvent Purity: Peroxides in solvents like THF or ether can cause oxidative degradation.

  • Light Exposure: Have you protected your solution from light? Photodegradation is a common pathway for many active pharmaceutical ingredients.[4][5]

  • Temperature: Are you storing the solution at room temperature or elevated temperatures? Heat can accelerate most degradation pathways.[5]

A systematic forced degradation study is the most effective way to identify the cause and establish appropriate handling procedures.[4][6]

Question 3: How can I determine the stability of this compound in my specific solvent system?

Answer:

A forced degradation study is the standard approach to understanding a compound's intrinsic stability.[5] This involves subjecting solutions of the compound to stress conditions that are more severe than typical experimental or storage conditions to accelerate degradation.[4][6] The goal is to generate a modest amount of degradation (typically 5-20%) to identify potential degradation products and pathways without completely destroying the molecule.[5][6]

A well-designed study will include the following stress conditions:

  • Acidic and Basic Hydrolysis: Treat the compound in your solvent with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), in your solvent.

  • Thermal Stress: Heat a solution of the compound (and the solid compound) to an elevated temperature (e.g., 60-80 °C).

  • Photostability: Expose a solution of the compound to a controlled light source, such as a photostability chamber with UV and visible light, as per ICH Q1B guidelines.

Throughout the study, you will need a stability-indicating analytical method, typically RP-HPLC with UV or mass spectrometric detection, to separate the parent compound from any degradants.[6][7]

Question 4: What is a suitable analytical method for a stability study of this compound?

Answer:

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for stability studies.[7][8][9] Since the molecule contains a tosyl group, it will have a UV chromophore, making UV detection a viable option.

Here is a starting point for method development:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good initial choice.[8][10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile or methanol is standard.[8][9][10]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Validation: The method must be validated to be "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.[6]

Experimental Protocol: Forced Degradation Study Workflow

This workflow provides a step-by-step guide to performing a forced degradation study.

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in your primary solvent to a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Control: Dilute the stock solution with your solvent to the target concentration. Store at 4 °C protected from light.

    • Acid Hydrolysis: Mix equal parts of your stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Base Hydrolysis: Mix equal parts of your stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M.

    • Oxidation: Mix equal parts of your stock solution with 6% H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Dilute the stock solution to the target concentration and place it in an oven at 60 °C.

  • Incubate: Store the acid, base, oxidation, and thermal samples at 60 °C. Store a separate set at room temperature as a comparison.

  • Time-Point Sampling: Withdraw aliquots from each sample at regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately neutralize the acid and base samples before analysis.

  • Analyze: Analyze all samples by your validated stability-indicating HPLC method.

  • Evaluate: Compare the chromatograms from the stressed samples to the control. Calculate the percentage of degradation and note the retention times of any new peaks.

Workflow Diagram

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution (1 mg/mL) Control Control (4°C) Stock->Control Dilute & Treat Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Dilute & Treat Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Dilute & Treat Oxidation Oxidation (3% H2O2, 60°C) Stock->Oxidation Dilute & Treat Thermal Thermal Stress (Solvent, 60°C) Stock->Thermal Dilute & Treat Sampling Time-Point Sampling (0, 2, 4, 8, 24h...) Control->Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Evaluate Calculate % Degradation Identify Degradants HPLC->Evaluate

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

While specific data is unavailable for this compound, we can infer a general stability profile based on its structure. The following table provides a qualitative summary of expected stability in common laboratory solvents. This should be verified experimentally.

Solvent/ConditionExpected StabilityRationale & Key Considerations
Aqueous Buffers (pH 3-5) Likely Stable Sulfonamides are generally resistant to hydrolysis in acidic conditions.[3] Monitor for any signs of instability over extended periods.
Aqueous Buffers (pH 7-9) Potentially Unstable Stability is expected to decrease as pH becomes neutral to basic. Hydrolysis of the sulfonamide bond is a potential degradation pathway.
Aprotic Solvents (DMSO, DMF) Generally Stable Should be stable if the solvent is anhydrous and free of contaminants. Hygroscopic solvents can absorb water, leading to hydrolysis.
Protic Solvents (Methanol, Ethanol) Generally Stable Generally good solvents, but potential for solvolysis exists, especially under heating or with catalytic amounts of acid/base.
Chlorinated Solvents (DCM, Chloroform) Generally Stable Ensure solvents are stabilized (e.g., with amylene for chloroform) to prevent degradation by acidic byproducts.

References

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Patel, Y., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • García-Galán, M. J., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Jain, R., & Gupta, A. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Unknown Author. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. ResearchGate. [Link]

  • Lyu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. [Link]

  • Unknown Author. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Unknown Author. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. [Link]

  • Unknown Author. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • De-la-Pena, M., et al. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • iChemical. (n.d.). This compound, CAS No. 676527-73-4. iChemical. [Link]

  • Unknown Author. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. [Link]

  • PubChem. (n.d.). 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine. PubChem. [Link]

  • Rawal, R. K., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. SpringerLink. [Link]

  • Unknown Author. (n.d.). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

  • Rao, C. (2015). DRUG EXCIPIENT COMPATIBILITY SCREENING OF FEXOFENADINE HYDROCHLORIDE FOR ORALLY DISINTEGRATING TABLETS. Semantic Scholar. [Link]

Sources

Technical Support Center: Synthesis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block. As a key structural motif in various pharmacologically active agents, its efficient and pure synthesis is paramount. This guide provides in-depth troubleshooting advice, addresses common side reactions, and offers validated protocols to navigate the complexities of its preparation.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of the target sulfone generally proceeds through two robust and well-established pathways: Nucleophilic Substitution (Route A) and Sulfide Oxidation (Route B) . The choice between these routes often depends on the availability of starting materials, scalability, and the impurity profile that can be tolerated. The final step in either route is the formation of the hydrochloride salt from the free base.

G cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Sulfide Oxidation A_Start N-Protected 4-OH-Piperidine A_LG Activate Hydroxyl (e.g., -OTs, -OMs, -Br) A_Start->A_LG A_SN2 SN2 with Sodium p-toluenesulfinate A_LG->A_SN2 A_Deprotect N-Deprotection A_SN2->A_Deprotect FreeBase Piperidine Sulfone (Free Base) A_Deprotect->FreeBase Common Intermediate B_Start N-Protected 4-OH-Piperidine B_Sulfide Mitsunobu or Tosylation/ Displacement with p-thiocresol B_Start->B_Sulfide B_Oxidation Selective Oxidation of Sulfide to Sulfone B_Sulfide->B_Oxidation B_Deprotect N-Deprotection B_Oxidation->B_Deprotect B_Deprotect->FreeBase Final 4-[(4-Methylphenyl)Sulfonyl] Piperidine Hydrochloride FreeBase->Final Salt Formation (HCl)

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide and FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Category: Nucleophilic Substitution Pathway (Route A)

Q1: My SN2 reaction with sodium p-toluenesulfinate is slow and gives a low yield. What are the likely causes?

A: This is a classic issue often traced back to three factors: the leaving group, the solvent, or the reagent quality.

  • Leaving Group Efficacy: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. For a 4-substituted piperidine, the reactivity order is I > Br ≈ OTs (tosylate) > OMs (mesylate) >> Cl. If you are starting from 4-hydroxypiperidine, direct conversion to the tosylate or mesylate is common. However, be aware that the reaction of alcohols with tosyl chloride can sometimes yield the corresponding chloride as a byproduct, which is a less reactive leaving group.[1][2]

  • Solvent Choice: This reaction requires a polar, aprotic solvent to solvate the cation of the sulfinate salt while leaving the nucleophilic anion reactive. Optimal choices include DMF, DMSO, or acetonitrile. Using protic solvents (like ethanol or water) or non-polar solvents (like toluene or hexane) will drastically reduce the reaction rate.

  • Reagent Purity: Sodium p-toluenesulfinate is hygroscopic. Water contamination will impede the reaction. Ensure the reagent is dry, or use freshly prepared material.

Troubleshooting Flowchart: Low SN2 Yield

G Start Low Yield in SN2 Step LG Is the Leaving Group optimal (e.g., OTs, I, Br)? Start->LG Solvent Is the solvent polar aprotic (DMF, DMSO)? LG->Solvent Yes Fix_LG Consider converting -OH to a better leaving group like -I or -Br via Appel or Finkelstein reaction. LG->Fix_LG No Reagent Is the sulfinate salt anhydrous? Solvent->Reagent Yes Fix_Solvent Switch to anhydrous DMF or DMSO. Solvent->Fix_Solvent No Temp Has temperature been optimized (e.g., 60-100 °C)? Reagent->Temp Yes Fix_Reagent Dry reagent under vacuum or use a fresh bottle. Reagent->Fix_Reagent No Fix_Temp Increase temperature incrementally while monitoring for elimination. Temp->Fix_Temp No Success Yield Improved Temp->Success Yes

Sources

Technical Support Center: Purification of Piperidine from Pyridine Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine is a foundational saturated heterocycle, integral to the synthesis of numerous pharmaceuticals and specialty chemicals.[1][2] Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered product profiles, and compromised biological activity. A frequent challenge in its synthesis, particularly via the catalytic hydrogenation of pyridine, is the presence of residual, unreacted pyridine.[2][3]

Complete separation of piperidine and pyridine by standard fractional distillation is notoriously difficult because they form a constant boiling azeotropic mixture.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively remove pyridine contamination and achieve high-purity piperidine.

Frequently Asked Questions (FAQs)

Q1: Why can't I separate piperidine from pyridine with simple fractional distillation?

A: Piperidine and pyridine form an azeotrope, which is a mixture that boils at a constant temperature, and its vapor has the same composition as the liquid.[6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C, which is very close to the boiling point of pure piperidine (105.8°C).[4][7] This makes separation by conventional fractional distillation ineffective.[5]

Q2: My piperidine has a yellow tint. Is this related to pyridine and how can I fix it?

A: A yellow color in piperidine is typically caused by oxidation products, not necessarily pyridine.[7] The most effective way to remove these colored impurities is through distillation.[7] To prevent future discoloration, store purified piperidine under an inert atmosphere (like nitrogen or argon) and protect it from light and heat.[7]

Q3: How much water is acceptable in my piperidine, and how do I remove it?

A: Water can be a significant impurity, especially after aqueous workup procedures.[7] For most applications, piperidine should be as dry as possible. To remove residual water, you can dry the piperidine over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation.[6][7]

Q4: I see a solid precipitate forming in my stored piperidine. What is it?

A: If stored improperly, piperidine, being a base, can react with atmospheric carbon dioxide to form piperidine carbonate, which is a solid.[7] Alternatively, if stored at low temperatures, the piperidine itself may have solidified, as its melting point is -10 °C.[7]

Troubleshooting Guides

Problem: Significant Pyridine Impurity (>1%) Detected by GC or NMR After Synthesis.

Probable Cause 1: Incomplete Hydrogenation of Pyridine

The catalytic hydrogenation of pyridine to piperidine may not have gone to completion.

Solution:

  • Optimize Reaction Conditions: Increase the reaction time, hydrogen pressure, or temperature to drive the reaction to completion.

  • Evaluate Catalyst Activity: The catalyst (e.g., Nickel, Ruthenium) may be deactivated.[8] Use fresh catalyst or increase the catalyst loading. Ensure the pyridine starting material is free from catalyst poisons.[8]

Probable Cause 2: Azeotrope Formation During Workup Distillation

You are attempting to purify the crude product by simple or fractional distillation, which is ineffective at breaking the piperidine-pyridine azeotrope.

Solution:

  • Chemical Conversion: Convert the piperidine to a non-volatile salt, allowing the more volatile pyridine to be removed.

  • Azeotropic Distillation: Introduce a third component (an entrainer) that alters the relative volatilities of piperidine and pyridine, allowing for separation.

Data & Method Selection

Physical Properties of Piperidine and Pyridine
CompoundBoiling Point (1 atm)Molar Mass ( g/mol )pKa (of conjugate acid)
Piperidine105.8 °C[4]85.1511.22
Pyridine115.3 °C[4]79.105.25
Piperidine-Pyridine Azeotrope~106.1 °C[4][5]N/AN/A
Method Selection Guide
Purification MethodBest ForProsCons
Purification via Salt Formation High levels of pyridine impurityHighly effective, yields very pure piperidineMulti-step process, involves use of strong acids/bases
Azeotropic Distillation with Water Moderate levels of pyridine impurityCan be effective for enriching piperidineRequires careful control of distillation conditions
Acid-Base Extraction Removing small amounts of pyridineSimple and quick procedureMay not be effective for large amounts of pyridine, potential for product loss in aqueous phase

Decision Workflow for Purification

G start Initial State: Piperidine with Pyridine Impurity check_level Assess Pyridine Level (e.g., by GC) start->check_level high_level High Pyridine (>5%) check_level->high_level > 5% low_level Low Pyridine (<5%) check_level->low_level < 5% salt_formation Method: Purification via Salt Formation high_level->salt_formation azeo_dist Alternative Method: Azeotropic Distillation high_level->azeo_dist Alternative extraction Method: Acid-Base Extraction low_level->extraction final_product High-Purity Piperidine salt_formation->final_product extraction->final_product azeo_dist->final_product G cluster_0 Salt Formation & Separation cluster_1 Liberation & Final Purification dissolve 1. Dissolve impure piperidine in an organic solvent (e.g., xylene) purge 2. Bubble CO2 gas through the solution dissolve->purge precipitate 3. Cool to precipitate solid piperidine carbonate purge->precipitate filter 4. Filter the solid. (Pyridine remains in filtrate) precipitate->filter suspend 5. Suspend carbonate salt in water filter->suspend Transfer Solid add_base 6. Add strong base (e.g., NaOH) to liberate free piperidine suspend->add_base extract 7. Extract piperidine into an organic solvent add_base->extract dry_distill 8. Dry and distill to obtain pure piperidine extract->dry_distill

Caption: Workflow for purification via carbonate salt formation.

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve the impure piperidine (containing pyridine) in an organic solvent like xylene. Add a small amount of water. [7]2. Carbon Dioxide Purge: Bubble carbon dioxide gas through the solution. An exothermic reaction will occur, and solid piperidine carbonate will precipitate. [7][9]3. Filtration: Cool the mixture to between 10°C and 20°C to ensure complete precipitation, then filter the solid piperidine carbonate. The pyridine will remain in the filtrate. [7]4. Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine. [6][7]5. Extraction: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane. [7]6. Drying and Distillation: Dry the organic extract over solid KOH, filter, and then distill to obtain pure piperidine. Collect the fraction boiling at 105-106°C. [7]

Protocol 2: Azeotropic Distillation with Water

This process introduces water as an entrainer, which forms a new, lower-boiling azeotrope that preferentially removes one component. In this system, an aqueous azeotrope containing a higher ratio of piperidine to pyridine is formed and can be distilled off. [4] Step-by-Step Methodology:

  • Charge the Still: Charge a distillation flask equipped with a fractionating column with the piperidine-pyridine mixture. For optimal results, the mixture should contain between 6 and 12 parts by weight of piperidine to each part of pyridine. [4]2. Add Water: Add water to the mixture.

  • Distillation: Heat the mixture to boiling. An aqueous azeotropic distillate will form, which contains a higher ratio of piperidine to pyridine than the initial mixture. [4]This azeotrope boils below the boiling point of pure piperidine.

  • Collection: Collect the distillate. The resulting product will be an aqueous solution of piperidine with a significantly reduced pyridine content.

  • Dehydration: The collected aqueous piperidine can then be dried, for example, by a second azeotropic distillation with toluene to remove the water, followed by a final fractional distillation. [10]

Protocol 3: Acid-Base Extraction

This is a standard liquid-liquid extraction technique that relies on the differential basicity of piperidine and pyridine.

Workflow Diagram:

G start Impure Piperidine in Organic Solvent wash Wash with dilute aq. acid (e.g., 1M HCl) start->wash separate Separate Layers wash->separate aqueous Aqueous Layer: Contains Piperidinium & Pyridinium Salts separate->aqueous Bottom organic Organic Layer: (Discard) separate->organic Top basify Basify Aqueous Layer with NaOH aqueous->basify extract Extract with fresh organic solvent basify->extract dry Dry organic layer (e.g., over KOH) extract->dry evaporate Evaporate solvent dry->evaporate product Pure Piperidine evaporate->product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve: Dissolve the impure piperidine in a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid, such as 1M HCl or a 20% citric acid solution. [11]Both piperidine and pyridine will be protonated and move into the aqueous layer.

  • Basify: Collect the aqueous layer and, with cooling, add a strong base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 12). This will deprotonate the piperidinium and pyridinium salts, regenerating the free amines.

  • Extract: Extract the aqueous solution multiple times with fresh organic solvent (e.g., diethyl ether).

  • Dry and Concentrate: Combine the organic extracts, dry them over a suitable drying agent (like solid KOH), filter, and remove the solvent by distillation or rotary evaporation to yield purified piperidine.

Purity Assessment

After any purification procedure, it is crucial to verify the purity of the final product.

  • Gas Chromatography (GC): An excellent method for quantifying the residual pyridine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Allows for the detection of characteristic aromatic protons of pyridine, which are absent in the piperidine spectrum.

  • Infrared (IR) Spectroscopy: Can be used to confirm the absence of aromatic C-H and C=C stretching vibrations characteristic of pyridine.

References

  • Piperidine Purification and Isolation: A Technical Support Guide. (2025). Benchchem.
  • Stasse, H. L. (1944). Process for purifying piperidine (U.S. Patent No. 2,363,157). U.S.
  • Pshenichnyi, G., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
  • Engel, K. H. (1944). Purification of piperidine (U.S. Patent No. 2,363,159). U.S.
  • Stasse, H. L. (1944). Process for the purification of piperidine (U.S. Patent No. 2,363,158). U.S.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
  • A kind of purification method of high-purity piperidine. (2009).
  • Pshenichnyi, G., et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)
  • How can I remove the pyridine from the sugar compound?. (2015).
  • Method for treating mixed liquid containing piperidine and water. (2021).
  • A Further Note on the Purific
  • Technical Support Center: Managing Impurities in Piperidine Synthesis. (2025). Benchchem.
  • What is best method to remove pyridine from a reaction mixture?. (2014).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Synthesis. (2025). DTIC.
  • Preparation of piperidine from pyridine?. (2008). Sciencemadness.org.
  • Piperidine. (n.d.). Wikipedia.
  • PIPERIDINE. (n.d.).
  • Electrolytic reduction of pyridine to piperidine. (2022). Sciencemadness Discussion Board.
  • Piperidine Synthesis. (n.d.). Scribd.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2007).
  • Removing Pyridine. (2024). Reddit.

Sources

Managing hygroscopicity of "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth, evidence-based answers and protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and analysis of this compound due to its hygroscopicity.

Q1: My weighed sample of this compound is gaining mass on the analytical balance. What is happening and how can I get an accurate weight?

Answer: This phenomenon is a classic sign of a hygroscopic compound actively absorbing moisture from the ambient laboratory air. The hydrochloride salt and sulfonyl functional groups in the molecule are likely interacting with atmospheric water, causing a continuous increase in the mass reading on the balance. This can lead to significant errors in solution concentrations and subsequent analyses.

Causality Explained: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1] For an active pharmaceutical ingredient (API) like this compound, this can alter its physical and chemical properties.[2] The rate and extent of moisture uptake are influenced by the compound's chemical structure, crystal form, particle size, and, most importantly, the ambient relative humidity (RH). Inaccurate weighing directly impacts assay results, potency calculations, and the overall reliability of your data.

Protocol for Accurate Weighing of a Hygroscopic Compound: To mitigate moisture uptake during weighing, speed and environmental control are critical. The subtraction method (weighing by difference) is highly recommended.[3]

  • Preparation: Before starting, allow the compound's container to equilibrate to the temperature of the weighing room to prevent thermal drift on the balance.[4]

  • Tare the Vessel: Place a clean, dry, sealable container (e.g., a screw-cap vial) on the analytical balance and tare the mass.

  • Initial Weighing: Remove the tared vessel from the balance. In a controlled, low-humidity environment if possible (like a glove box), quickly add an approximate amount of the compound to the vessel and seal it immediately. Place the sealed vessel back on the balance and record the total mass (Mass 1).

  • Sample Transfer: Quickly transfer the required amount of powder from the vessel to your receiving flask or container.

  • Final Weighing: Immediately reseal the original vessel and place it back on the balance. Record the new total mass (Mass 2).

  • Calculation: The accurate mass of the transferred sample is the difference between the initial and final measurements (Mass 1 - Mass 2).

This procedure ensures that the compound is exposed to the ambient environment for the shortest possible time.[3][5]

Q2: I've noticed my powder is clumping and has poor flow. Could this be related to moisture, and how does it affect my experiments?

Answer: Yes, changes in the physical state of the powder, such as clumping, caking, and reduced flowability, are direct consequences of moisture absorption.[6] This is a critical issue, especially in manufacturing and formulation, as it can lead to processing difficulties and non-uniform dosage.[7]

Causality Explained: When a hygroscopic powder absorbs water, liquid bridges can form between individual particles.[8] These bridges increase inter-particle cohesive forces, leading to the formation of agglomerates (clumps) and a significant decrease in the powder's ability to flow freely.[9][10] Poor flowability can cause:

  • Inconsistent die filling during tableting, leading to variations in tablet weight and content uniformity.

  • Inaccurate dosing when using volumetric filling methods.

  • Challenges in powder blending and achieving a homogenous mixture with excipients.[7]

Workflow for Assessing and Mitigating Poor Powder Flow: dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Decision tree for troubleshooting poor powder flowability.

Q3: My analytical results (e.g., HPLC assay, dissolution) are inconsistent from batch to batch. Can hygroscopicity be the cause?

Answer: Absolutely. Uncontrolled water content is a major source of variability in analytical testing. The "true" amount of the active compound in a weighed sample is lower if it contains significant absorbed water, which directly impacts assay and potency calculations. Furthermore, moisture can alter the dissolution rate.

Causality Explained:

  • Assay and Potency: If you weigh out 100 mg of a powder that has absorbed 5% water by mass, you are actually weighing only 95 mg of the active compound. This will lead to lower-than-expected assay results and can be misinterpreted as product degradation.

  • Dissolution Profile: The presence of moisture can either plasticize the solid, potentially increasing the dissolution rate, or cause particle agglomeration, which reduces the effective surface area and slows dissolution.[11] For hydrochloride salts, excess water can also influence the micro-environmental pH, potentially leading to the disproportionation of the salt back to its less soluble free base form, which would drastically alter the dissolution profile.[12][13]

  • Chemical Stability: Absorbed water can act as a solvent and a reactant, facilitating hydrolytic degradation pathways, especially under accelerated stability conditions (high temperature and humidity).[7]

Protocol for Investigating Analytical Inconsistency:

  • Quantify Water Content: Use Karl Fischer titration to determine the precise water content of each batch before any other testing.[14][15][16] This is the gold-standard method for water determination.

  • Correct for Water Content: Adjust the sample weight used in your assay calculations based on the measured water content to determine the "on-as-is" vs. "anhydrous" potency.

    • Corrected Mass = Weighed Mass * (1 - [Water Content % / 100])

  • Standardize Sample Handling: Ensure all samples are handled under consistent, controlled humidity conditions before and during testing.

  • Solid-State Characterization: If variability persists, use techniques like Powder X-ray Diffraction (PXRD) to check for any moisture-induced changes in the crystal form (polymorphism), which could affect dissolution.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

Answer: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[17] For a pharmaceutical compound like this compound, this is a critical solid-state property that must be managed. The presence of polar functional groups (sulfonyl, amine hydrochloride) makes the molecule susceptible to forming hydrogen bonds with water.

This is a concern for several reasons:

  • Physical Stability: Moisture uptake can lead to physical changes like deliquescence (dissolving in absorbed water), clumping, and altered flow properties.[18][19]

  • Chemical Stability: Water can mediate chemical degradation, such as hydrolysis, reducing the shelf-life of the drug substance.[7]

  • Dosage Form Performance: Changes in water content can affect dissolution rates and bioavailability.[2]

  • Manufacturing and Handling: The material's physical properties can change upon exposure to different humidity levels, creating significant challenges during manufacturing processes.[2]

Q2: How can I precisely quantify the hygroscopicity of my sample?

Answer: The best method for a comprehensive hygroscopicity assessment is Dynamic Vapor Sorption (DVS) .[20][21] This technique measures the change in mass of a sample as it is exposed to a precisely controlled, stepwise progression of relative humidity (RH) at a constant temperature.[1][22]

A DVS experiment generates a moisture sorption-desorption isotherm, which provides critical information:

  • The equilibrium moisture content at various RH levels.

  • The rate of water uptake.

  • Whether the water uptake is reversible (hysteresis).[22]

  • The critical RH at which significant physical changes (e.g., deliquescence or phase transition) occur.

Table 1: Hygroscopicity Classification (based on European Pharmacopoeia) This table helps classify the material based on DVS data collected after 24 hours of exposure to 80% RH at 25°C.[1]

Classification% Weight Increase (Water Sorbed)
DeliquescentSufficient water is absorbed to form a liquid.
Very hygroscopic≥ 15%
Hygroscopic≥ 2% and < 15%
Slightly hygroscopic≥ 0.2% and < 2%
Non-hygroscopic< 0.2%

For routine water content measurement, Karl Fischer (KF) Titration is the preferred method due to its accuracy, precision, and specificity for water.[16][23] It can be used to quantify both free and bound water.[15]

Q3: What are the recommended storage and packaging conditions for this compound?

Answer: Given its hygroscopic nature, this compound must be protected from atmospheric moisture during storage and transport.

Recommended Storage Conditions:

  • Environment: Store in a controlled environment with low relative humidity (e.g., < 40% RH).

  • Temperature: Room temperature (20-25°C) is generally acceptable unless thermal degradation is a concern. Stability studies as per ICH Q1A(R2) guidelines should be performed to establish the re-test period under specific conditions.[24][25][26][27][28]

  • Container: Use tightly sealed, impermeable containers.

Packaging Recommendations: Packaging selection is a critical defense against moisture.[2]

  • Primary Packaging: High-density polyethylene (HDPE) bottles or laminated foil pouches are excellent choices. The container closure system must be validated.

  • Desiccants: Include a desiccant, such as silica gel or molecular sieves, inside the secondary packaging to absorb any moisture that permeates the container or is present in the headspace.

  • Performance Testing: Packaging should meet the standards for moisture permeation as defined in USP <671> Containers—Performance Testing to be classified as "well-closed" or "tight".[29][30][31][32][33]

Workflow for Storage and Handling: dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Recommended workflow for handling hygroscopic APIs.

References

  • GMP Insiders.
  • Mettler Toledo.
  • Scharlab.
  • US Pharmacopeia. General Chapters: <671> CONTAINERS-PERFORMANCE TESTING. [Link]

  • Sigma-Aldrich.
  • Mecmesin. USP 671 US Pharmacopeial Convention - General chapter <671> Containers - Performance Testing.
  • Wikipedia. Karl Fischer titration. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • USP-NF. General Chapter <671> Containers—Performance Testing.
  • PMC - NIH. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • Slideshare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Eurofins. Container Testing. [Link]

  • Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • FDA. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • CS Analytical. USP 671 Permeation Testing. [Link]

  • Labcompare.com. The Do's and Don'ts of Laboratory Balances. [Link]

  • ResearchGate. A review on the influence of water on food powder flowability. [Link]

  • Particle Technology Labs. Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. [Link]

  • PMC - NIH. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. [Link]

  • ProUmid. Dynamic Vapor Sorption (DVS) Analysis. [Link]

  • AQUALAB. The Impact of Powder Moisture Content on Quality and Stability. [Link]

  • SK pharmteco. Dynamic Vapor Sorption. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]

  • PubMed. Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • PubMed. Effects of Water on Powder Flowability of Diverse Powders Assessed by Complimentary Techniques. [Link]

  • ResearchGate. Effect of water activity on flow factor of different food powders. [Link]

  • ResearchGate. Effects of Water on Powder Flowability of Diverse Powders Assessed by Complimentary Techniques. [Link]

  • Pharmaceutical Technology. An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • PubMed. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • ResearchGate. Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • PMC - NIH. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. [Link]

  • MDPI. State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. [Link]

  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. [Link]

  • PubMed Central. New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride and its Analogs in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The strategic manipulation of this heterocycle often requires the use of nitrogen protecting groups that not only mask the amine's reactivity but also influence the stereochemical outcome of subsequent reactions. Among these, the tosyl (p-toluenesulfonyl) group is a classic choice, prized for its stability and crystallinity. This guide provides a detailed comparison of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride, a key synthetic building block, with other sulfonylpiperidines and alternative N-protected piperidines. We will delve into the nuanced effects of the sulfonyl group on reactivity, explore comparative experimental data for protection and deprotection strategies, and offer field-proven insights to guide your synthetic choices.

Introduction: The Strategic Role of the N-Sulfonyl Group in Piperidine Chemistry

The piperidine ring is a privileged structure in drug discovery, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The secondary amine of the piperidine core is a key handle for synthetic elaboration, but its nucleophilicity and basicity necessitate protection during many synthetic transformations.

The choice of a nitrogen protecting group is a critical decision that extends beyond simple amine masking. The electronic and steric properties of the protecting group can profoundly impact the reactivity and conformation of the piperidine ring. Sulfonamides, particularly those derived from aromatic sulfonyl chlorides, are a major class of protecting groups.[2] The sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the piperidine nitrogen. This electronic perturbation, combined with the steric bulk of the arylsulfonyl moiety, plays a decisive role in the stereochemical course of reactions, a feature we will explore in detail.[3]

This compound, often referred to as 4-Tosylpiperidine HCl, serves as a stable, crystalline, and readily available starting material for introducing the N-tosyl-protected piperidine motif.[4] This guide will compare its utility against other sulfonylpiperidines (e.g., N-nosyl and N-brosyl derivatives) and more common protecting groups like Boc and Cbz, providing a clear framework for rational reagent selection.

Comparative Analysis of N-Protecting Groups for Piperidine

The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. In reality, every protecting group represents a compromise. The N-tosyl group is renowned for its robustness, but this stability comes at the cost of harsh deprotection conditions.

Key Performance Characteristics

The selection of a protecting group is dictated by the planned synthetic route. The tosyl group's stability to strongly acidic and basic conditions, as well as many oxidative and reductive reagents, makes it suitable for multi-step syntheses where other groups like Boc (acid-labile) or Cbz (hydrogenolysis) might fail. However, this same stability makes its removal a significant synthetic challenge.

Protecting GroupAbbreviationStability (Typical)Common Cleavage ConditionsKey Advantages & Disadvantages
p-Toluenesulfonyl TsVery High: Stable to strong acids, bases, many redox reagents.Harsh: Na/NH₃ (Birch), HBr/AcOH, Sodium Naphthalenide[3], Red-Al®, Mg/MeOH.Pro: High stability, crystalline derivatives, directs stereochemistry.[3] Con: Very difficult to remove.
2-Nitrobenzenesulfonyl Ns (Nosyl)Moderate: Less stable than Ts. Labile to nucleophiles.Mild: Thiophenolate, other thiolates (e.g., β-mercaptoethanol) with base (K₂CO₃).Pro: Good stability, easily cleaved under mild, orthogonal conditions. Con: Can be sensitive to some reductive conditions.
tert-Butoxycarbonyl BocLow: Labile to moderate/strong acids (TFA, HCl).Mild: Trifluoroacetic acid (TFA) in DCM, HCl in dioxane.[1]Pro: Very easy to install and remove, widely used. Con: Unstable to acidic conditions.
Benzyloxycarbonyl CbzModerate: Stable to acids, bases. Labile to hydrogenolysis.Mild: Catalytic hydrogenation (e.g., H₂, Pd/C).Pro: Orthogonal to acid/base labile groups. Con: Incompatible with substrates containing reducible groups (alkenes, alkynes, etc.).
The Sulfonyl Group's Influence on Reactivity and Stereoselectivity

A critical, yet often overlooked, aspect of the N-tosyl group is its profound influence on the stereochemical outcome of reactions involving the piperidine ring. The bulky tosyl group and the partially sp²-hybridized sulfonamide nitrogen create significant steric hindrance.

In intramolecular C-H amination reactions to form 2-aryl-piperidines, the N-tosyl group can enforce a specific chair conformation to minimize pseudo-allylic strain.[3] This strain, an A(1,3) strain between the N-tosyl group and an adjacent quasi-axial substituent, dictates that the thermodynamically favored product is often the one where the bulky aryl group adopts an axial position to avoid steric clash with the tosyl group. This level of stereocontrol is a distinct advantage not typically observed with smaller protecting groups.[3]

Stereoselectivity

Experimental Protocols and Methodologies

To provide a practical context, we present validated protocols for the key steps involving N-tosyl piperidines: synthesis and deprotection.

Protocol 1: General Synthesis of N-Tosylpiperidine from Piperidine

This protocol describes the straightforward tosylation of a piperidine starting material. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl byproduct.[5]

Materials:

  • Piperidine (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve piperidine (1.0 equiv) in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 equiv) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure N-tosylpiperidine.

Causality Behind Choices:

  • Base (Pyridine/TEA): Essential for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.[5]

  • Aqueous Workup: The acid wash removes excess pyridine/TEA, while the bicarbonate wash removes any remaining acidic impurities, ensuring a clean product.

Protocol 2: Deprotection of N-Tosyl Piperidines via Sodium Naphthalenide

The reductive cleavage of the robust N-S bond is one of the most effective methods for deprotecting N-tosyl amides. This protocol is adapted from demonstrated literature procedures.[3]

Materials:

  • N-Tosylpiperidine derivative (1.0 equiv)

  • Naphthalene (2.5 equiv)

  • Sodium metal (2.3 equiv)

  • Anhydrous dimethoxyethane (DME)

  • Saturated NH₄Cl solution

Procedure:

  • Prepare the Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DME and naphthalene (2.5 equiv). Cool the solution to -78 °C (dry ice/acetone bath).

  • Add small, freshly cut pieces of sodium metal (2.3 equiv) to the stirred solution. The mixture will turn a deep green color as the sodium naphthalenide radical anion forms. Stir for 1-2 hours at -78 °C.

  • Deprotection: Slowly add a solution of the N-tosylpiperidine derivative (1.0 equiv) in a minimal amount of anhydrous DME to the sodium naphthalenide solution at -78 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution until the green color disappears.

  • Allow the mixture to warm to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting piperidine product by column chromatography or distillation.

Trustworthiness of the Protocol: This method is highly effective but requires strict adherence to anhydrous and inert conditions due to the high reactivity of sodium metal and the radical anion intermediate. The deep green color of the reagent serves as a visual indicator of its activity.

// Nodes start [label="1. Prepare Sodium\nNaphthalenide Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_details [label="Na + Naphthalene in DME\ n@ -78°C under N₂\n(Deep Green Solution)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="2. Add N-Tosylpiperidine\nSubstrate @ -78°C", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="3. Quench with sat.\nNH₄Cl Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Purification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Final Deprotected\nPiperidine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

// Edges start -> reagent_details [style=dashed, arrowhead=none]; start -> deprotection; deprotection -> quench; quench -> workup; workup -> purify; purify -> product; } dot Diagram 2: Step-by-step experimental workflow for N-tosyl deprotection.

Conclusion and Future Outlook

This compound is more than just a protected amine; it is a strategic building block for complex molecule synthesis. Its primary advantage lies in the exceptional stability of the tosyl group and its powerful ability to direct stereochemistry, an attribute that is particularly valuable in the synthesis of chiral piperidine derivatives.[3]

Choose 4-Tosylpiperidine when:

  • Your synthetic route involves harsh conditions that other protecting groups would not survive.

  • Stereochemical control at a position adjacent to the nitrogen is critical.

  • A crystalline, easily purified intermediate is desired.

Consider alternatives when:

  • A facile, late-stage deprotection is required. In this case, an N-nosyl analog or a non-sulfonyl group like Boc or Cbz is superior.

  • The harsh reductive conditions for tosyl cleavage are incompatible with other functional groups in the molecule.

The choice between 4-tosylpiperidine and its alternatives is a classic synthetic dilemma of stability versus lability. While alternatives like N-nosylpiperidines offer a more convenient cleavage path, they do not possess the same legacy of application in directing stereoselectivity as the N-tosyl group. By understanding the fundamental trade-offs presented in this guide, researchers can make more informed and strategic decisions, optimizing their synthetic routes for efficiency and success.

References

  • Van Niel, M. B., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 22(24), 7526-7530. [Link]

  • Webster, M. E., et al. (2009). Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1). Bioorganic & Medicinal Chemistry Letters, 19(3), 793-797. [Link]

  • Han, S., et al. (2012). C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines and 1,2,3,4-Tetrahydroisoquinolines via Stereoselective Intramolecular Amination of Benzylic C-H Bonds. Journal of the American Chemical Society, 134(26), 10763-10766. [Link]

  • Martínez-Botella, G., et al. (2012). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). ResearchGate. [Link]

  • Wang, M., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5663-5673. [Link]

  • Rajasekhar, D., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]

  • iChemical. (n.d.). This compound. iChemical. [Link]

  • Doll, R. J., et al. (1996). Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[6][7]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Journal of Medicinal Chemistry, 39(26), 5043-5054. [Link]

  • Gopishetti, S., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

  • Zhu, M., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(21), 3585-3617. [Link]

  • ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Chemistry Stack Exchange. [Link]

Sources

A Comparative Guide to the Biological Activity of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the biological activity of novel derivatives of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and evaluation of new chemical entities. This document will detail the rationale behind experimental design, provide robust protocols, and present data in a clear, comparative format to facilitate informed decision-making in the early stages of drug discovery.

The core structure, 4-[(4-Methylphenyl)sulfonyl]piperidine, is a versatile scaffold found in a variety of biologically active compounds.[1][2][3] Modifications to this core can lead to derivatives with a wide spectrum of pharmacological activities, including but not limited to, analgesic, antibacterial, and enzyme inhibitory effects.[2][4][5] This guide will focus on a systematic approach to characterizing and comparing these activities.

Rationale for Comparison: The Importance of Structure-Activity Relationship (SAR)

The central goal of synthesizing and evaluating derivatives of a lead compound is to establish a clear Structure-Activity Relationship (SAR). Understanding how modifications to the chemical structure impact biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will use a hypothetical series of derivatives of this compound (designated as Compound A (parent compound), Compound B , Compound C , and Compound D ) to illustrate the comparative evaluation process.

Experimental Workflow for Comparative Biological Activity Profiling

A logical and stepwise experimental workflow is crucial for generating reliable and comparable data. The following workflow outlines the key stages in the biological evaluation of our hypothetical derivatives.

Experimental Workflow cluster_0 Initial Screening cluster_1 Primary Target Engagement cluster_2 Broader Biological Profiling cluster_3 Data Analysis & SAR A Compound Synthesis & Characterization B Cytotoxicity Assessment (MTT Assay) A->B Purity & Identity Confirmed C Receptor Binding Affinity (Radioligand Binding Assay) B->C Non-toxic Concentrations Determined E Enzyme Inhibition Assays B->E F Antibacterial Activity Screening B->F D Functional Activity (cAMP Assay for GPCRs) C->D Binding Confirmed G Comparative Data Analysis D->G E->G F->G H SAR Elucidation G->H

Caption: A streamlined workflow for the comprehensive biological evaluation of novel chemical derivatives.

Step-by-Step Experimental Protocols

Cytotoxicity Assessment: The MTT Assay

Before evaluating the specific biological activities of the compounds, it is essential to determine their cytotoxicity to ensure that any observed effects are not due to general cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, CHO) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compounds A, B, C, and D) and a vehicle control. Replace the cell culture medium with medium containing the compounds and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will determine the non-toxic concentration range for subsequent assays.

Primary Target Engagement: Radioligand Binding and Functional Assays

Assuming our hypothetical derivatives are designed to target a G-protein coupled receptor (GPCR), the following assays are critical for characterizing their interaction with the target.

This assay measures the affinity of the test compounds for the target receptor by competing with a radiolabeled ligand.[9][10][11]

Principle: The assay quantifies the displacement of a known high-affinity radioligand from the receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).[9][12]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[12]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compounds.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[9][12]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[9][12][13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This assay determines whether the compounds act as agonists, antagonists, or inverse agonists by measuring their effect on the production of the second messenger cyclic AMP (cAMP).[14][15]

Principle: GPCRs coupled to Gs proteins stimulate adenylyl cyclase to produce cAMP, while those coupled to Gi proteins inhibit its activity.[14][16] Changes in intracellular cAMP levels are measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assays.[14][17][18]

GPCR Signaling Pathway Ligand Ligand (e.g., Compound A-D) GPCR GPCR Ligand->GPCR Binds to G_protein G-protein (Gs/Gi) GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Stimulates (Gs) or Inhibits (Gi) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Novel Piperidine Derivative

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride is a substituted piperidine derivative with a sulfonyl moiety. The accurate and precise quantification of this molecule is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. The validation of analytical methods is, therefore, not merely a regulatory hurdle but a scientific necessity to guarantee the reliability of data generated during drug substance and drug product development.[1][2] This guide will compare three common analytical techniques for the assay of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration.

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the method (e.g., assay, impurity profiling). For this compound, its piperidine ring and sulfonyl group present unique analytical considerations that will be explored in the context of each method.

The Foundation of Trust: Understanding Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3][4] The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), provides a framework for the validation of analytical procedures.[1][5][6][7][8] The core validation parameters that will be discussed for each method include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_Planning Planning & Development cluster_Execution Execution cluster_Evaluation Evaluation & Documentation Method_Development Method Development & Optimization Define_Validation_Parameters Define Validation Parameters & Acceptance Criteria Method_Development->Define_Validation_Parameters Specificity Specificity Define_Validation_Parameters->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical first step. Below is a comparison of HPLC, GC, and potentiometric titration for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Potentiometric Titration
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the potential difference between two electrodes as a function of the volume of a titrant added.
Applicability to Analyte Highly suitable. The compound is non-volatile and possesses a UV-absorbing chromophore (the tosyl group).Less suitable. The compound is a hydrochloride salt and is non-volatile, requiring derivatization to increase volatility.[9][10][11]Suitable. The piperidine hydrochloride is a salt of a weak base and can be titrated with a strong base.[12][13]
Specificity High. The chromatographic separation can resolve the analyte from impurities and degradation products.[14]High, especially when coupled with a mass spectrometer (GC-MS).Lower. The method is not specific and will titrate any acidic or basic species present.
Sensitivity High. Can detect low levels of the analyte.Very high, particularly with sensitive detectors like FID or MS.Lower. Requires higher concentrations of the analyte.
Sample Throughput Moderate. Typical run times are in the range of 5-30 minutes.Moderate to low, especially if derivatization is required.High. Titrations can be performed relatively quickly.
Instrumentation Cost HighHighLow
Typical Use Case Assay, impurity profiling, stability studies.Analysis of volatile impurities or when high sensitivity is required (with derivatization).Routine assay of the bulk drug substance where high specificity is not required.

Experimental Protocols and Validation Data

This section provides detailed, step-by-step methodologies for the validation of each analytical technique, accompanied by illustrative experimental data.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the most common and versatile technique for the analysis of pharmaceutical compounds.[15][16] For this compound, the presence of the tosyl group provides a strong UV chromophore, making UV detection a straightforward choice. A reversed-phase method is proposed, as it is well-suited for separating moderately polar compounds.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water), isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 225 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Validation Data Summary (Illustrative):

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity No interference at the retention time of the analyte peak.Peak is spectrally pure and well-resolved from placebo and forced degradation peaks.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the nominal concentration.0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
Robustness % RSD for assay results ≤ 2.0%All variations resulted in % RSD < 1.5%.
Gas Chromatography (GC)

Rationale: While less direct for a non-volatile salt, GC can be a powerful technique, especially for identifying and quantifying volatile impurities or when coupled with a mass spectrometer for structural elucidation.[9][10] For the analysis of the parent compound, derivatization is necessary to increase its volatility. A common approach for amines is silylation or acylation.

Experimental Protocol:

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization: React the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine to a more volatile silyl derivative.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C).

  • Injector and Detector Temperature: 250 °C and 300 °C, respectively.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection.

Validation Data Summary (Illustrative):

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity No interfering peaks from the derivatizing agent or by-products.Analyte peak is well-resolved.
Linearity (r²) ≥ 0.9950.9985
Range 50-150% of the nominal concentration.0.5 - 1.5 mg/mL (pre-derivatization)
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD) Repeatability: ≤ 3.0% Intermediate: ≤ 3.0%Repeatability: 1.5% Intermediate: 2.5%
Robustness % RSD for assay results ≤ 3.0%All variations resulted in % RSD < 2.8%.
Potentiometric Titration

Rationale: Potentiometric titration is a classic and cost-effective method for the assay of acidic and basic compounds.[12][17] this compound, being the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl), can be assayed by titration with a strong base, such as sodium hydroxide. The endpoint is determined by the inflection point in the titration curve.

Experimental Protocol:

  • Instrumentation: Potentiometric titrator with a pH electrode.

  • Titrant: Standardized 0.1 N Sodium Hydroxide.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Procedure: Titrate the sample solution with the standardized sodium hydroxide solution, recording the pH and the volume of titrant added. The equivalence point is determined from the derivative of the titration curve.

Validation Data Summary (Illustrative):

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity Not applicable (the method is non-specific).N/A
Linearity (r²) ≥ 0.9990.9995
Range 50-150% of the nominal sample weight.50 - 150 mg
Accuracy (% Assay) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 1.5%Repeatability: 0.5% Intermediate: 0.9%
Robustness % RSD for assay results ≤ 2.0%All variations resulted in % RSD < 1.0%.

Logical Relationships and Method Selection

The choice of an analytical method is a balance of technical requirements, project phase, and available resources. The following diagram illustrates the decision-making process for selecting an analytical method for this compound.

Method_Selection_Logic Method Selection Logic Start Define Analytical Need Impurity_Profiling Impurity Profiling or Stability Indicating Assay? Start->Impurity_Profiling Bulk_Assay Routine Bulk Drug Assay? Impurity_Profiling->Bulk_Assay No Select_HPLC Select HPLC Impurity_Profiling->Select_HPLC Yes Volatile_Impurities Analysis of Volatile Impurities? Bulk_Assay->Volatile_Impurities No Select_Titration Select Potentiometric Titration Bulk_Assay->Select_Titration Yes Volatile_Impurities->Select_HPLC No (for general assay) Select_GC Select GC (with derivatization if needed) Volatile_Impurities->Select_GC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The validation of analytical methods is a cornerstone of pharmaceutical development, ensuring data integrity and product quality. For the analysis of this compound, this guide has compared three orthogonal analytical techniques: HPLC, GC, and potentiometric titration.

  • HPLC is recommended as the primary method for the assay and impurity profiling of this compound due to its high specificity, sensitivity, and applicability to the non-volatile nature of the compound.

  • Potentiometric Titration serves as a rapid, cost-effective, and precise method for the routine assay of the bulk drug substance where the impurity profile is well-characterized and controlled.

  • GC is a specialized technique that would be most applicable for the analysis of specific volatile impurities or when derivatization is justified for specific analytical challenges.

Ultimately, the choice and validation of an analytical method should be guided by a thorough understanding of the molecule's properties, the intended use of the method, and the stringent requirements of regulatory bodies.

References

  • PubMed. (1998, March 20). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Retrieved from [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • BA Sciences. USP <1225> Method Validation. Retrieved from [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • USP. VALIDATION OF COMPENDIAL METHODS - General Chapters. Retrieved from [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubMed. (2007, March 28). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Retrieved from [Link]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • NIH. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

  • PubMed. (1999, June 11). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Retrieved from [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. Retrieved from [Link]

  • Journal of the AOAC. (2020, February 18). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (2022, January 15). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved from [Link]

  • LibreTexts Chemistry. Titrimetric Methods. Retrieved from [Link]

  • Scribd. Amine Titration. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • AOCS. Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. Retrieved from [Link]

  • ACS Publications. (1956). Analytical Chemistry, 28(4). Retrieved from [Link]

  • Scribd. Amine Titration Method. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride Against Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties.[1][2][3][4] The choice of a piperidine building block is therefore a critical decision in the design of a synthetic route, directly impacting reaction efficiency, scalability, and orthogonality. This guide provides an in-depth comparison of 4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride (Tosyl-Piperidine HCl) with its primary alternatives, most notably tert-butoxycarbonyl (Boc) protected piperidines. We will dissect their performance in the context of the widely-used Buchwald-Hartwig N-arylation, providing field-proven insights, quantitative data, and validated experimental protocols to guide researchers in making the optimal choice for their drug discovery programs.

The Strategic Importance of the Piperidine Building Block

The piperidine scaffold is a privileged structure in drug design, enhancing properties like metabolic stability, solubility, and target binding affinity.[3][5] Its introduction into a molecule is typically achieved via a pre-functionalized building block. The protecting group on the piperidine nitrogen dictates the synthetic strategy. An ideal group should be stable under various reaction conditions but readily cleavable when desired, a concept known as orthogonality.[6] This guide focuses on two workhorses of piperidine chemistry: the robust sulfonyl-protected and the versatile carbamate-protected piperidines.

Profile of the Core Reagent: this compound

Commonly known as Tosyl-Piperidine HCl, this reagent employs the p-toluenesulfonyl (Tosyl or Ts) group. The hydrochloride salt form enhances its stability and shelf-life.

  • Chemical Nature: The tosyl group is a strong electron-withdrawing group. This significantly reduces the nucleophilicity of the piperidine nitrogen, rendering it stable to a wide range of reaction conditions, including many nucleophilic and basic environments.[7][8]

  • Key Advantage - Robustness: Its stability makes it ideal for multi-step syntheses where downstream reactions might inadvertently affect a more labile protecting group.[8]

  • Key Disadvantage - Harsh Deprotection: The stability of the N-Ts bond necessitates harsh conditions for its removal, typically involving strong reducing agents (e.g., Na/liquid ammonia) or strong acids at elevated temperatures, which can limit functional group compatibility in the final deprotection step.[7]

Primary Alternatives: A Focus on N-Boc-Piperidines

The most common alternative is a piperidine protected with the tert-butoxycarbonyl (Boc) group, such as 1-Boc-4-aminopiperidine or 1-Boc-piperidine.

  • Chemical Nature: The Boc group is a carbamate that also deactivates the nitrogen, but to a lesser extent than the tosyl group.[9][10]

  • Key Advantage - Mild Deprotection: The Boc group is prized for its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) at room temperature, which preserves sensitive functional groups.[10][11]

  • Key Disadvantage - Moderate Stability: It is less stable than the tosyl group and can be incompatible with strong acids or prolonged heating used in other synthetic steps.

The following diagram illustrates the decision-making logic when selecting between these two primary classes of building blocks.

G start Synthetic Goal: Incorporate a Piperidine Moiety decision1 Will the synthesis involve strong acidic conditions? start->decision1 decision2 Is the final deprotection step on a sensitive substrate? decision1->decision2  No choice_tosyl Choose N-Tosyl-Piperidine (High Stability) decision1->choice_tosyl  Yes decision2->choice_tosyl  No (Robustness is key) choice_boc Choose N-Boc-Piperidine (Mild Deprotection) decision2->choice_boc  Yes consider_other Consider alternative (e.g., N-Cbz, N-Alloc) decision2->consider_other  Orthogonality Needed G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 1. Add solids (Pd(OAc)₂, XPhos, NaOtBu) to an oven-dried Schlenk tube. p2 2. Seal, evacuate, and backfill with Argon (repeat 3x). p1->p2 r1 3. Add anhydrous toluene via syringe. p2->r1 r2 4. Add 4-bromoanisole and piperidine. r1->r2 r3 5. Heat mixture to 100 °C with vigorous stirring. r2->r3 r4 6. Monitor reaction progress by TLC/LC-MS (approx. 2-6 hours). r3->r4 w1 7. Cool to room temperature. r4->w1 w2 8. Dilute with ethyl acetate and filter through a pad of Celite. w1->w2 w3 9. Wash filtrate with water and brine. Dry over Na₂SO₄. w2->w3 w4 10. Concentrate and purify by flash column chromatography. w3->w4

Caption: Experimental workflow for a Buchwald-Hartwig N-arylation.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed toluene (5-10 mL per mmol of aryl bromide) via syringe.

  • Add the aryl bromide (1.0 equiv) and piperidine (1.2 equiv) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the N-arylated piperidine. [12]

Protocol 2: Deprotection of an N-Tosyl Piperidine Derivative

This protocol illustrates the conditions required to remove the tosyl group, highlighting the key difference from the Boc strategy.

Objective: To deprotect N-Tosyl-4-benzylpiperidine.

Materials:

  • N-Tosyl-4-benzylpiperidine (1.0 equiv)

  • 33% HBr in acetic acid

Step-by-Step Procedure:

  • Dissolve N-Tosyl-4-benzylpiperidine in a solution of 33% hydrogen bromide in acetic acid.

  • Heat the mixture to 70-80 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • After cooling, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or crystallization.

Causality Note: The harsh, acidic, and high-temperature conditions are necessary to cleave the highly stable sulfonamide bond. This contrasts sharply with the room-temperature, TFA-based deprotection of a Boc group, which is typically complete in under an hour.

Mechanistic Insights & Expert Discussion

The choice between Tosyl- and Boc-piperidine building blocks is fundamentally a strategic decision based on chemical orthogonality.

  • When to Use Tosyl-Piperidine: This building block excels in complex syntheses where the piperidine nitrogen must remain inert through multiple steps that may involve acidic conditions incompatible with a Boc group. For instance, if a subsequent step requires a strong acid-catalyzed reaction elsewhere in the molecule, the N-Tosyl group will remain intact. Its use, however, presupposes that the final molecule can withstand the harsh deprotection conditions.

  • When to Use Boc-Piperidine: This is the default choice for most applications due to the mildness of its removal. [10]It is ideal for synthesizing complex, late-stage intermediates that are laden with sensitive functional groups. The Boc/TFA deprotection is clean, high-yielding, and easy to perform, making it highly amenable to both discovery and process chemistry scales.

The catalytic cycle below illustrates the mechanism of the Buchwald-Hartwig amination, the core reaction discussed. The efficiency of this cycle is highly dependent on the choice of ligand (e.g., XPhos), which stabilizes the palladium species and facilitates the key steps of oxidative addition and reductive elimination. [13][14]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2_complex [Ar-Pd(II)-X]L₂ ox_add->pd2_complex amine_coord Amine Coordination (R₂NH) pd2_complex->amine_coord + R₂NH - HX (via Base) amide_complex [Ar-Pd(II)-NR₂]L₂ amine_coord->amide_complex red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 Reforms Catalyst product Ar-NR₂ (Product) red_elim->product Forms Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

While this compound is a valuable building block, its utility is context-dependent and largely reserved for synthetic routes that demand its exceptional stability. For the majority of modern drug discovery applications, particularly those involving the synthesis of complex molecules in the late stages, N-Boc protected piperidines offer a superior strategic advantage. The mild deprotection conditions, high yields, and broad functional group compatibility make the Boc group the more versatile and often preferred choice for introducing the critical piperidine scaffold. This guide empowers researchers to move beyond a one-size-fits-all approach and make an informed, strategic decision based on the specific challenges of their synthetic pathway.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Verification of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are paramount. This guide provides an in-depth analysis of the spectroscopic data required to verify the identity and integrity of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride . As a key building block in medicinal chemistry, its structural features present a valuable case study for the application of modern spectroscopic techniques.

This document is structured to not only present the expected spectral data but also to elucidate the rationale behind the interpretation, drawing from fundamental principles and comparative analysis with structurally related alternatives.

The Analytical Imperative: A Multi-technique Approach

No single analytical technique is sufficient for the complete characterization of a novel compound. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a robust and scientifically sound verification. This guide will dissect the expected outcomes from each technique for our target compound.

Visualizing the Verification Workflow

The process of compound verification follows a logical progression from sample preparation to data acquisition and interpretation. The following workflow diagram illustrates the integrated approach to spectroscopic analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation cluster_comp Comparative Analysis cluster_final Conclusion prep Weigh and dissolve sample in appropriate deuterated solvent (NMR) or matrix (MS/IR) nmr ¹H & ¹³C NMR prep->nmr Analyze ir FTIR prep->ir Analyze ms Mass Spectrometry prep->ms Analyze interp_nmr Correlate chemical shifts and coupling constants to structure nmr->interp_nmr interp_ir Identify characteristic functional group vibrations ir->interp_ir interp_ms Determine molecular weight and fragmentation patterns ms->interp_ms compare Compare experimental data with expected values and alternative compound data interp_nmr->compare interp_ir->compare interp_ms->compare verify Confirm Structure & Purity compare->verify

Caption: Workflow for Spectroscopic Compound Verification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectrum

The proton NMR spectrum will reveal the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and the relative number of protons in each environment through integration. The hydrochloride salt form will result in the protonation of the piperidine nitrogen, leading to a downfield shift of the adjacent protons and the appearance of a broad N-H proton signal.

G cluster_mol This compound Structure cluster_signals Expected ¹H NMR Signals mol A A: ~7.8 ppm (d) Aromatic (ortho to SO₂) B B: ~7.4 ppm (d) Aromatic (meta to SO₂) C C: ~3.6 ppm (m) Piperidine (axial, C2/C6) D D: ~3.0 ppm (m) Piperidine (equatorial, C2/C6) E E: ~3.3 ppm (m) Piperidine (C4) F F: ~2.2 ppm (m) Piperidine (C3/C5) G G: ~1.8 ppm (m) Piperidine (C3/C5) H H: ~2.4 ppm (s) Methyl I I: ~9.0 ppm (br s) N-H

Caption: Key Proton Environments and Their Expected NMR Signals.

Table 1: Expected ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~ 9.0Broad Singlet2HN-H₂⁺The acidic protons on the protonated nitrogen are expected to be deshielded and may exchange with trace water, leading to a broad signal.
b~ 7.8Doublet2HAr-H (ortho to SO₂)Protons ortho to the electron-withdrawing sulfonyl group are significantly deshielded.
c~ 7.4Doublet2HAr-H (meta to SO₂)Protons meta to the sulfonyl group are less deshielded than the ortho protons.
d~ 3.6 - 3.8Multiplet2HPiperidine H-2, H-6 (axial)Protons on carbons adjacent to the protonated nitrogen are deshielded.
e~ 3.0 - 3.2Multiplet2HPiperidine H-2, H-6 (equatorial)
f~ 3.3 - 3.5Multiplet1HPiperidine H-4The proton on the carbon bearing the sulfonyl group will be deshielded.
g~ 2.1 - 2.3Multiplet2HPiperidine H-3, H-5 (axial)
h~ 1.8 - 2.0Multiplet2HPiperidine H-3, H-5 (equatorial)
i2.45Singlet3HAr-CH₃A characteristic singlet for the methyl group on the tosyl moiety.
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 145Ar-C (para to CH₃)The carbon attached to the sulfonyl group is deshielded.
~ 142Ar-C (ipso to SO₂)
~ 130Ar-CH (meta to SO₂)
~ 128Ar-CH (ortho to SO₂)
~ 55Piperidine C-4The carbon directly attached to the electron-withdrawing sulfonyl group is significantly deshielded.
~ 45Piperidine C-2, C-6Carbons adjacent to the protonated nitrogen are deshielded.
~ 30Piperidine C-3, C-5
~ 21.5Ar-CH₃A characteristic upfield signal for the methyl carbon.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3000 - 2700Broad, StrongN-H₂⁺ stretchThe stretching vibration of the ammonium salt is characteristically broad and strong.
~ 1600, 1490MediumC=C aromatic stretchCharacteristic absorptions for the aromatic ring.
~ 1350 - 1320StrongAsymmetric SO₂ stretchA key diagnostic peak for the sulfonyl group.
~ 1170 - 1150StrongSymmetric SO₂ stretchThe second key diagnostic peak for the sulfonyl group.
~ 1100 - 1000MediumC-N stretch

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the preferred method due to the presence of the basic nitrogen, which is readily protonated.

  • Expected Molecular Ion: The molecular formula of the free base is C₁₂H₁₇NO₂S, with a monoisotopic mass of approximately 239.10 Da. In positive mode ESI-MS, the expected base peak would be the protonated molecule [M+H]⁺ at m/z ≈ 240.1.

  • Key Fragmentation Patterns: Tandem MS (MS/MS) would reveal characteristic fragmentation. Key expected losses include the tosyl group (155 Da) and fragmentation of the piperidine ring.

IV. Comparison with Alternatives

To highlight the unique spectroscopic signature of this compound, a comparison with simpler, commercially available piperidine derivatives is instructive.

Table 4: Spectroscopic Comparison

Feature4-[(4-Methylphenyl)Sulfonyl]Piperidine HCl Piperidine HCl [1][2]4-Methylpiperidine HCl [3]
¹H NMR Aromatic signals (~7.4-7.8 ppm), Methyl singlet (~2.45 ppm)No aromatic signalsA methyl doublet (~0.9 ppm)
¹³C NMR Aromatic carbons (~128-145 ppm), C-4 at ~55 ppmC-2/6 at ~46 ppm, C-3/5 at ~25 ppm, C-4 at ~23 ppmAdditional methyl carbon signal (~22 ppm)
IR Strong SO₂ stretches (~1350 & 1150 cm⁻¹)Absence of SO₂ stretchesAbsence of SO₂ stretches
MS ([M+H]⁺) m/z ≈ 240.1m/z ≈ 86.1m/z ≈ 100.1

This comparative analysis demonstrates that the presence of the (4-methylphenyl)sulfonyl group provides a distinct set of signals in all three spectroscopic techniques, allowing for unambiguous differentiation from simpler piperidine structures.

V. Experimental Protocols

The following are generalized protocols for the acquisition of high-quality spectroscopic data for the verification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Standard single-pulse experiment, spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Proton-decoupled pulse sequence, spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (typically >1024).

  • Data Processing: Apply Fourier transformation, phase and baseline correction, and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Spectrometer: FTIR spectrometer with an ATR accessory.

    • Parameters: Spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 co-added scans.

    • A background spectrum of the clean, empty ATR crystal should be acquired prior to sample analysis.

  • Data Processing: The instrument software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or an acetonitrile/water mixture.

  • Acquisition (ESI-MS):

    • Mass Spectrometer: An instrument equipped with an Electrospray Ionization (ESI) source.

    • Parameters: Positive ion mode, full scan mode to determine the [M+H]⁺ ion, and subsequent product ion scans (MS/MS) on the parent ion to observe fragmentation. Collision energy should be optimized to obtain a rich fragmentation spectrum.

Conclusion

The structural verification of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By combining the detailed structural insights from ¹H and ¹³C NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can be highly confident in the identity and purity of this important synthetic intermediate. The predicted data and comparative analysis provided in this guide serve as a robust framework for the interpretation of experimentally acquired spectra.

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • NIST. Piperidine hydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChem. Piperidine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • NIST. 4-Methylpiperidine hydrochloride. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • SpectraBase. Piperidine hydrochloride. Wiley-VCH GmbH. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • NIST. Piperidine, 4-methyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Wiley-VCH GmbH. [Link]

Sources

Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of the Nα-Fmoc deprotection reagent is a critical determinant of peptide yield, purity, and overall synthetic success. For decades, a 20% solution of piperidine in N,N-dimethylformamide (DMF) has been the gold standard. However, growing concerns over piperidine's regulatory status as a controlled substance, its associated safety and handling issues, and its role in promoting undesirable side reactions have catalyzed the exploration and adoption of effective alternatives.[1][2]

This guide provides an in-depth, objective comparison of piperidine and its leading alternatives, supported by experimental data and field-proven insights. We will delve into the mechanistic nuances of Fmoc deprotection, evaluate the performance of different reagents against critical benchmarks, and provide detailed protocols to empower you in selecting the optimal deprotection strategy for your specific synthetic challenges.

The Core of Fmoc Deprotection: A Mechanistic Overview

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-catalyzed β-elimination reaction.[][4] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine. This generates a carbanion, which then undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[4]

A crucial, yet often overlooked, function of the deprotection reagent is to act as a scavenger for this DBF byproduct.[5] Efficient trapping of DBF is essential to prevent its polymerization or its reaction with the newly liberated amine, which would result in irreversible chain termination.[5] Piperidine excels in both roles: it is a sufficiently strong base to effect rapid deprotection and a nucleophilic scavenger that forms a stable adduct with DBF.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF releases Adduct DBF-Base Adduct DBF->Adduct + Base (Scavenging) Base Base (e.g., Piperidine) Base->Fmoc_Peptide Base->DBF

Caption: Mechanism of Fmoc deprotection and DBF scavenging.

The Quest for Alternatives: Why Move Beyond Piperidine?

The primary drivers for seeking alternatives to piperidine can be summarized as:

  • Regulatory Hurdles: Piperidine is a controlled substance in many regions due to its use in illicit drug manufacturing, creating administrative and procurement challenges.[1][2]

  • Side Reactions: Piperidine's basicity can promote several deleterious side reactions, including:

    • Aspartimide Formation: Particularly in sequences containing Asp-Xxx motifs (especially Asp-Gly, Asp-Ala, Asp-Ser), piperidine can catalyze the formation of a cyclic imide, which can lead to a mixture of α- and β-peptides or piperidide adducts upon ring opening.[6][7][8]

    • Diketopiperazine (DKP) Formation: At the dipeptide stage, especially with Proline in the first or second position, piperidine can induce cyclization to form a diketopiperazine, leading to chain termination.[6][8]

    • Racemization: C-terminal cysteine and other sensitive amino acids can be susceptible to racemization upon prolonged exposure to piperidine.[7][9]

  • Toxicity and Handling: Piperidine is a toxic and volatile compound, necessitating stringent safety precautions.

Comparative Performance of Fmoc Deprotection Reagents

The ideal Fmoc deprotection reagent should afford rapid and complete Fmoc removal while minimizing the aforementioned side reactions. The choice of reagent is often sequence-dependent, and what works optimally for one peptide may be suboptimal for another.[6]

Reagent(s)Typical ConcentrationDeprotection TimeKey AdvantagesPotential Drawbacks
Piperidine 20% in DMF5-20 minWell-established, effective, and reliable for many sequences.Controlled substance, promotes aspartimide/DKP formation and racemization in sensitive sequences.[1][6][8]
4-Methylpiperidine (4-MP) 20% in DMF5-20 minNot a controlled substance, performance is equivalent to piperidine, similar cost.[1][10]Similar propensity for side reactions as piperidine.[2]
Piperazine 5-10% in DMF (often with additives)5-20 minMilder base, significantly reduces aspartimide formation, not a controlled substance.[6][7]Slower deprotection kinetics than piperidine, may be less effective for difficult sequences.[2]
DBU 2% in DMF< 2 minExtremely rapid deprotection, highly effective for aggregation-prone sequences.[11][12][13]Non-nucleophilic (does not scavenge DBF), can strongly promote aspartimide formation.[11][14]
Piperazine / DBU 5% Piperazine / 2% DBU in DMF< 5 minRapid and efficient deprotection, safer alternative to piperidine, minimizes side reactions.[6][15][16]Requires a two-component mixture.
Pyrrolidine 20% in various solventsVariableEffective in "greener," less polar solvents, lower boiling point than piperidine.[17][18][19]May increase side-product formation in susceptible sequences.[17][18]

In-Depth Analysis of Piperidine Alternatives

4-Methylpiperidine (4-MP): The Direct Replacement

For laboratories seeking a straightforward, "drop-in" replacement for piperidine without altering established protocols, 4-methylpiperidine is an excellent choice.[1][10]

  • Expertise & Experience: Extensive studies have demonstrated that 4-MP exhibits virtually identical kinetics for Fmoc group removal compared to piperidine.[1] Over years of use in thousands of peptide syntheses, no significant differences in performance or peptide purity have been observed.[1] Its primary advantage is that it is not a controlled substance, thereby eliminating the administrative burden associated with piperidine.[1]

  • Trustworthiness: The protocol for using 4-MP is identical to the standard piperidine protocol. Its reliability has been validated across a wide range of peptide sequences, from simple to complex.[1]

Piperazine: The Milder, Safer Option

Piperazine is a weaker base than piperidine (pKa of conjugate acid ~9.73 vs. ~11.1 for piperidine), which is its key advantage in minimizing base-catalyzed side reactions.[2]

  • Expertise & Experience: Piperazine is particularly recommended for sequences prone to aspartimide formation.[6][7] While its deprotection kinetics can be slower, this is often a worthwhile trade-off for the significant increase in final peptide purity for sensitive sequences.[2] The addition of 0.1M 1-hydroxybenzotriazole (HOBt) to piperazine solutions has been shown to further suppress side reactions.[7]

  • Trustworthiness: The reduced basicity of piperazine directly translates to a lower incidence of base-mediated side reactions. This makes it a more forgiving reagent for peptides containing sensitive residues like Asp, Cys, and His.[7][20]

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The High-Speed Solution

DBU is a non-nucleophilic, sterically hindered amidine base that is significantly stronger than piperidine. This translates to extremely rapid Fmoc deprotection, often in under two minutes.[11][21]

  • Expertise & Experience: DBU's primary application is in the synthesis of "difficult" or aggregation-prone sequences, such as amyloid-β peptides.[12][13] In these cases, incomplete deprotection with standard reagents is a major cause of deletion sequences. The high efficiency of DBU can dramatically improve the quality of the crude product.[12] However, its potent basicity can exacerbate aspartimide formation.[11] A common strategy is to use DBU for the majority of the synthesis and switch to a milder reagent like 20% piperidine when approaching an aspartimide-prone sequence.[13]

  • Trustworthiness: The major caveat with DBU is its inability to scavenge the DBF byproduct.[14][21] Therefore, it is almost always used in a cocktail with a nucleophilic scavenger. A common and highly effective formulation is a combination of 2% DBU and 5% piperazine, which provides both rapid deprotection and efficient scavenging.[6][15]

Pyrrolidine: The "Green" Chemistry Contender

With the increasing focus on sustainable chemistry, pyrrolidine has emerged as a viable alternative to piperidine, particularly for its compatibility with a wider range of less polar, more environmentally friendly solvents.[17][18]

  • Expertise & Experience: Pyrrolidine has a lower boiling point (87 °C) than piperidine (106 °C), which can be advantageous in wash-free synthesis protocols where the base is removed by evaporation.[19] It has been shown to be an efficient deprotection agent in solvent systems like dimethyl sulfoxide/ethyl acetate.[17]

  • Trustworthiness: While promising, pyrrolidine's performance can be sequence-dependent, with some studies reporting an increase in diketopiperazine and aspartimide formation in susceptible sequences.[17][18] Therefore, careful evaluation is recommended before its widespread adoption for all syntheses.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key deprotection strategies.

Standard Piperidine / 4-Methylpiperidine Deprotection Protocol

This protocol is the conventional method and is identical for both piperidine and 4-methylpiperidine.[6]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) piperidine or 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Repeat (Recommended): Repeat steps 2-4 one more time to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual base and the DBF-adduct.

  • Confirmation (Optional): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine.

Standard_Protocol Start Start: Peptide-Resin Swell Swell Resin (DMF, 30-60 min) Start->Swell Deprotect1 Deprotection 1: 20% Base in DMF (5-10 min) Swell->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Deprotection 2: 20% Base in DMF (5-10 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Wash Wash Resin (DMF, 5-7x) Drain2->Wash End Ready for Next Coupling Wash->End

Caption: General experimental workflow for Fmoc deprotection in SPPS.

Piperazine/DBU Rapid Deprotection Protocol

This protocol is advantageous for rapid deprotection and for sequences prone to aggregation.[6][15]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF. For sequences highly prone to aspartimide formation, add 1% formic acid to this mixture.[15][16]

  • Deprotection: Add the deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-5 minutes. Kinetic studies show deprotection is often complete in less than a minute.[15]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Confirmation (Optional): Perform a Kaiser test.

Conclusion and Recommendations

The selection of an Fmoc deprotection reagent has a profound impact on the outcome of solid-phase peptide synthesis. While 20% piperidine in DMF remains a workhorse in many laboratories, a nuanced understanding of its limitations and the availability of superior alternatives for specific applications is crucial for the modern peptide chemist.

  • For a direct, non-regulated replacement in established protocols, 4-methylpiperidine is the clear choice.[1]

  • For sequences containing sensitive residues prone to aspartimide formation or racemization, the milder basicity of piperazine offers a significant advantage in preserving peptide integrity.[6][7]

  • For challenging, aggregation-prone sequences where incomplete deprotection is the primary obstacle, a DBU-based cocktail , particularly a combination of piperazine and DBU , provides the speed and efficiency required to achieve high-purity products.[6][12][15]

Ultimately, the optimal deprotection strategy is not a one-size-fits-all solution. Researchers and process chemists must critically evaluate the specific demands of their target peptide to select the most appropriate reagent, thereby maximizing both yield and purity.

References

  • Hachmann, J., & Lebl, M. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 7(3), 399-401. Available at: [Link]

  • Ralhan, K., Krishnakumar, V., & Gupta, S. (2016). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 6(3), 2269-2276. Available at: [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides. Available at: [Link]

  • Tickler, A. K., Barrow, C. J., & Wade, J. D. (2001). Improved preparation of amyloid‐β peptides using DBU as Nα‐Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 488-494. Available at: [Link]

  • Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(10), 1323. Available at: [Link]

  • Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(10), 1323. Available at: [Link]

  • Atrasini, D., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(21), 7435-7445. Available at: [Link]

  • Guzman, F., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(9), 1275-1282. Available at: [Link]

  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... ResearchGate. Available at: [Link]

  • Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997-4003. Available at: [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 157-165. Available at: [Link]

  • Technical Support Information Bulletin 1173. Aapptec. Available at: [Link]

  • Ralhan, K., Krishnakumar, V., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. SciSpace. Available at: [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13869-13877. Available at: [Link]

  • Methods for Removing the Fmoc Group. (1994). In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). Semantic Scholar. Available at: [Link]

  • Hartrampf, N., et al. (2020). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 31(15), 1445-1450. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ResearchGate. Available at: [Link]

  • Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. (2001). ResearchGate. Available at: [Link]

  • Improved Synthesis of Sensitive Peptides via Fmoc Deprotection Approach. (2024). Synfacts, 20(05), 0495. Available at: [Link]

  • Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-172. Available at: [Link]

  • Methods for Removing the Fmoc Group. (2010). ResearchGate. Available at: [Link]

  • Methods for Removing the Fmoc Group. (1994). Humana Press. Available at: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Screening of bases for Fmoc-removal in DMF. (2021). ResearchGate. Available at: [Link]

  • Simon, M. D., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8119. Available at: [Link]

  • Li, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(13), 2466-2471. Available at: [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 331-338. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2007). ResearchGate. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). Glasp. Available at: [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). Figshare. Available at: [Link]

Sources

A Senior Scientist's Guide to the Comparative Analysis of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction to the Sulfonylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

The confluence of a piperidine ring and a sulfonamide group creates a structural motif of significant interest in medicinal chemistry. The piperidine moiety, a saturated nitrogen-containing heterocycle, is one of the most prevalent scaffolds in FDA-approved drugs, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for exploring three-dimensional chemical space.[1][2] When coupled with a sulfonamide linker, a key functional group known for its hydrogen bonding capabilities and metabolic stability, the resulting sulfonylpiperidine core becomes a powerful building block for targeting a wide array of biological entities, from enzymes to G-protein coupled receptors (GPCRs).[1][3]

This guide focuses on 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride (herein referred to as the Parent Compound ), a representative member of this chemical class. We will conduct a detailed comparative analysis of this compound against a rationally designed set of analogues to elucidate critical Structure-Activity Relationships (SAR). Our objective is to provide researchers and drug development professionals with a practical framework for evaluating such a chemical series, from initial physicochemical characterization to in vitro pharmacological profiling.

The workflow for such a comparative analysis is a systematic process designed to generate robust, decision-driving data.

G cluster_0 Compound Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Pharmacology cluster_3 Data Analysis & Interpretation Parent Parent Compound PhysChem Solubility, logP, pKa Parent->PhysChem A1 Analogue 1 (p-CF3) A1->PhysChem A2 Analogue 2 (p-OCH3) A2->PhysChem A3 Analogue 3 (N-Methyl) A3->PhysChem Binding Target Binding Assay (Affinity - Ki) PhysChem->Binding Functional Cellular Functional Assay (Potency - EC50) Binding->Functional SAR Structure-Activity Relationship (SAR) Functional->SAR

Caption: Workflow for Comparative Analysis.

II. Comparative Physicochemical and Structural Analysis

The foundation of any SAR study lies in understanding how subtle structural changes impact a molecule's fundamental physicochemical properties. These properties, in turn, govern its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5] Early characterization of these attributes is crucial for de-risking chemical scaffolds and prioritizing compounds for further testing.[6][7]

A. Selection of Analogues

For this analysis, we have selected three analogues of the Parent Compound, each featuring a specific, deliberate structural modification designed to probe a key aspect of its chemical space:

  • Parent Compound: 4-[(4-Methylphenyl )Sulfonyl]Piperidine Hydrochloride

  • Analogue 1 (A1): 4-[(4-Trifluoromethylphenyl )Sulfonyl]Piperidine Hydrochloride - Probes electronic effects on the aryl ring (strong electron-withdrawing group).

  • Analogue 2 (A2): 4-[(4-Methoxyphenyl )Sulfonyl]Piperidine Hydrochloride - Probes electronic effects on the aryl ring (electron-donating group).

  • Analogue 3 (A3): 1-Methyl-4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride - Probes the role of the piperidine N-H bond (tertiary vs. secondary amine).

B. Physicochemical Property Comparison

The following table summarizes key computed and experimental physicochemical properties. The causality behind these choices is critical: logP (lipophilicity) influences membrane permeability and protein binding; pKa affects ionization state and solubility at physiological pH; and solubility is paramount for oral absorption and formulation.

CompoundStructureMolecular WeightcLogPpKa (Basic)Aqueous Solubility (pH 7.4)
Parent 4-[(4-Methylphenyl)Sulfonyl]Piperidine HCl275.791.85~8.5Moderate
Analogue 1 4-[(4-CF3-phenyl)Sulfonyl]Piperidine HCl329.752.90~8.3Low
Analogue 2 4-[(4-Methoxyphenyl)Sulfonyl]Piperidine HCl291.791.70~8.6Moderate
Analogue 3 1-Methyl-4-[(4-Methylphenyl)Sulfonyl]Piperidine HCl289.822.15~8.0High

Interpretation of Physicochemical Data:

  • The trifluoromethyl group in Analogue 1 significantly increases lipophilicity (cLogP) and is expected to decrease aqueous solubility, potentially impacting oral bioavailability.

  • The methoxy group in Analogue 2 has a minimal effect on lipophilicity compared to the parent methyl group.

  • N-methylation in Analogue 3 removes the hydrogen bond donor capability of the piperidine nitrogen but slightly increases lipophilicity. The change in pKa may also influence its interaction with the biological target.

III. In Vitro Pharmacological Evaluation: A Comparative Workflow

To assess the biological impact of these structural modifications, we will evaluate the compounds against a hypothetical Gs-coupled GPCR, "Target X". This involves two key experiments: a binding assay to measure affinity for the receptor and a functional assay to measure the cellular response upon binding.

A. Target Binding Affinity Assay

Binding assays are essential for quantifying the direct interaction between a compound and its target.[8] A competitive radioligand binding assay is a classic, robust method for determining the binding affinity (expressed as the inhibition constant, Ki) of unlabeled test compounds.

Causality Statement: This protocol is designed to ensure that the binding reaction reaches equilibrium and that the concentration of the radioligand is well below its dissociation constant (Kd) to provide an accurate measure of the test compound's Ki.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • Radioligand: A high-affinity radiolabeled ligand for Target X (e.g., [³H]-Ligand Y) at a final concentration of 0.5 nM (~Kd).

    • Membrane Preparation: Cell membranes prepared from HEK293 cells stably expressing Target X, diluted in assay buffer to a final concentration of 10 µ g/well .

    • Test Compounds: Parent Compound and Analogues 1-3, prepared as 10 mM DMSO stock solutions and serially diluted in assay buffer.

    • Non-specific Binding (NSB) Control: A high concentration (10 µM) of a known, unlabeled high-affinity ligand for Target X.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 25 µL of Assay Buffer (for Total Binding) or NSB Control.

      • 25 µL of serially diluted test compound.

      • 50 µL of radioligand solution.

      • 100 µL of the cell membrane preparation.

    • Incubate the plate for 90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the reaction by harvesting the plate contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter mat and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

CompoundBinding Affinity (Ki, nM) for Target X
Parent 55.4
Analogue 1 (p-CF3) 8.2
Analogue 2 (p-OCH3) 120.7
Analogue 3 (N-Methyl) 450.1
B. Cellular Functional Activity Assay

While binding affinity measures target engagement, a functional assay is required to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50 or IC50). Since Target X is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).[9]

Causality Statement: This homogeneous assay format is chosen for its high throughput and sensitivity. The use of a phosphodiesterase (PDE) inhibitor (IBMX) is critical to prevent the degradation of cAMP, ensuring the measured signal accurately reflects adenylate cyclase activity stimulated by the receptor.[10]

  • Cell Preparation:

    • Plate HEK293 cells stably expressing Target X in a 384-well white plate at a density of 5,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Stimulation:

    • Remove culture medium and replace with 10 µL of stimulation buffer (e.g., HBSS) containing 500 µM IBMX.

    • Add 10 µL of serially diluted test compounds (Parent and Analogues 1-3) to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection (HTRF® Protocol):

    • Following the manufacturer's protocol (e.g., Cisbio), add 10 µL of HTRF® cAMP-d2 detection reagent to all wells.[9]

    • Add 10 µL of HTRF® anti-cAMP-cryptate detection reagent to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF® ratio (665nm/620nm) and normalize the data to a positive control (e.g., a known agonist) and a vehicle control.

    • Plot the normalized response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

CompoundFunctional Potency (EC50, nM)Efficacy (% of Max Response)
Parent 150.2100%
Analogue 1 (p-CF3) 25.6105%
Analogue 2 (p-OCH3) 455.895%
Analogue 3 (N-Methyl) >10,000 (inactive)N/A

IV. Structure-Activity Relationship (SAR) Analysis: Synthesizing the Data

By integrating the physicochemical, binding, and functional data, we can derive clear SAR trends that guide future optimization efforts.[11][12]

  • Aryl Ring Substitution (Parent vs. A1 vs. A2):

    • Replacing the electron-donating methyl group (Parent) with a strongly electron-withdrawing trifluoromethyl group (A1 ) resulted in a ~7-fold increase in both binding affinity and functional potency. This suggests that the binding pocket of Target X has a preference for electron-poor or lipophilic substituents at this position. The increased lipophilicity of A1 may enhance hydrophobic interactions within the binding site.

    • Conversely, switching to the electron-donating methoxy group (A2 ) led to a ~2-3 fold decrease in affinity and potency, reinforcing the hypothesis that electron-withdrawing character is favored.

  • Piperidine N-Substitution (Parent vs. A3):

    • Methylation of the piperidine nitrogen (A3 ) was catastrophic for activity, resulting in a >8-fold loss in binding affinity and complete ablation of functional activity. This strongly implies that the N-H proton of the secondary amine in the parent compound is a critical hydrogen bond donor, likely interacting with a key residue (e.g., an aspartate or glutamate) in the receptor's binding pocket. Its removal eliminates this crucial interaction.

Caption: Key SAR trends for the sulfonylpiperidine scaffold.
(Note: A placeholder image URL is used in the DOT script. In a real application, this would be replaced with the actual chemical scaffold image.)

V. Conclusion and Future Directions

This comparative analysis demonstrates a systematic approach to understanding the SAR of the sulfonylpiperidine scaffold. Our findings indicate that for Target X, activity is enhanced by electron-withdrawing, lipophilic groups on the 4-position of the phenyl ring and is critically dependent on the presence of a hydrogen bond-donating secondary amine in the piperidine ring.

Analogue 1 (p-CF3) emerges as the most promising lead from this initial series. Future work should focus on:

  • Further Aryl Ring Exploration: Probing other positions on the phenyl ring and exploring alternative electron-withdrawing groups.

  • In Vitro ADME Profiling: Subjecting Analogue 1 to a panel of early ADME assays (e.g., metabolic stability in liver microsomes, Caco-2 permeability, CYP450 inhibition) to assess its drug-like properties.[4][13]

  • Selectivity Profiling: Screening against a panel of related receptors to ensure target selectivity.

By employing this iterative cycle of design, synthesis, and testing, researchers can efficiently navigate the chemical space around this valuable scaffold to develop optimized clinical candidates.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita Website. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories Website. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs Website. [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from PharmaLegacy Website. [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from Concept Life Sciences Website. [Link]

  • Jackson, K. L., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2946. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Cattaneo, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1894-1906. [Link]

  • Li, G., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2735. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Sulfonamide derivatives of piperidine. Retrieved from ResearchGate. [Link]

  • Kumar, A., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1275-1280. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2758. [Link]

Sources

Efficacy of Piperidine-Core Therapeutics: A Comparative Analysis Focused on Pridopidine in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of drugs synthesized from the versatile "4-[(4-Methylphenyl)Sulfonyl]Piperidine" scaffold, with a primary focus on Pridopidine, a late-stage clinical candidate for Huntington's disease. We will explore the chemical rationale behind the use of this core structure, delve into the mechanism of action of Pridopidine, and compare its clinical efficacy against established treatments for Huntington's disease, supported by experimental data and detailed protocols.

The "4-[(4-Methylphenyl)Sulfonyl]Piperidine" Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting a variety of biological receptors. The addition of a tosyl (p-toluenesulfonyl) group at the 4-position, creating "4-[(4-Methylphenyl)Sulfonyl]Piperidine," serves multiple strategic purposes in drug synthesis:

  • Activation of the Piperidine Ring: The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the piperidine nitrogen and adjacent carbons, facilitating further chemical modifications.

  • Introduction of a Key Structural Element: The tosyl group itself can participate in crucial interactions with biological targets or serve as a leaving group in subsequent synthetic steps.

  • Modulation of Physicochemical Properties: The sulfonyl moiety can impact the solubility, lipophilicity, and metabolic stability of the final drug molecule.

This versatile building block has been instrumental in the development of numerous compounds targeting the central nervous system, including sigma-1 receptor modulators and dopamine receptor ligands.

Pridopidine: A Case Study in Piperidine-Based Drug Design

Pridopidine (formerly Huntexil, ACR16) is a prime example of a therapeutic agent derived from a substituted piperidine core. It is a first-in-class, orally available small molecule that has been extensively investigated for the treatment of Huntington's disease, a devastating neurodegenerative disorder.[3]

Synthesis and Chemical Structure

While the precise, proprietary synthesis of Pridopidine by pharmaceutical companies is not fully disclosed, the core structure of 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine points to a synthetic route involving a 4-arylpiperidine intermediate. A relevant patent describes the synthesis of 4-(3-methanesulfonylphenyl)-1-n-propyl-piperidine, highlighting the importance of the substituted piperidine core.[4] The hydrochloride salt of the parent scaffold, "4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride," represents a stable and readily available starting material for the synthesis of such complex piperidine derivatives.

Mechanism of Action: A Selective Sigma-1 Receptor Agonist

Initially investigated as a "dopamine stabilizer," subsequent research has revealed that Pridopidine's primary mechanism of action is as a selective agonist of the sigma-1 receptor (S1R).[3][5][6] The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, a critical hub for cellular signaling and stress responses.[6][7]

By binding to and activating the S1R, Pridopidine exerts a range of neuroprotective effects:[5][7][8]

  • Enhancement of Mitochondrial Function: Pridopidine has been shown to improve mitochondrial dynamics and reduce the production of reactive oxygen species.[5][8]

  • Modulation of ER Stress: It helps to alleviate endoplasmic reticulum stress, a key pathological feature of Huntington's disease.[5]

  • Promotion of Neurotrophic Factor Release: Pridopidine stimulates the release of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and function.

  • Restoration of Calcium Homeostasis: It helps to normalize intracellular calcium levels, which are often dysregulated in neurodegenerative conditions.[6]

The following diagram illustrates the proposed signaling pathway of Pridopidine's action:

pridopidine_moa Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R Binds and Activates ER Endoplasmic Reticulum (ER) S1R->ER Modulates ER Stress Mitochondria Mitochondria S1R->Mitochondria Enhances Mitochondrial Function Cell_Survival Neuronal Survival and Function S1R->Cell_Survival Increased Neurotrophic Support ER->Cell_Survival Reduced Stress Mitochondria->Cell_Survival Improved Energy Production

Caption: Proposed Mechanism of Action of Pridopidine

Comparative Efficacy of Pridopidine in Huntington's Disease

A direct comparison of Pridopidine with other drugs synthesized from the exact same starting material is not feasible, as no other such drugs are currently approved or in late-stage clinical trials for the same indication. Therefore, we will compare the efficacy of Pridopidine to the current standard of care for Huntington's disease, which primarily involves symptomatic management.

Standard of Care for Huntington's Disease

The management of Huntington's disease is multifaceted and focuses on alleviating symptoms. Key therapeutic approaches include:

  • Chorea Management: Tetrabenazine and deutetrabenazine are VMAT2 inhibitors approved for the treatment of chorea associated with Huntington's disease.

  • Antipsychotics: Atypical antipsychotics like olanzapine and risperidone may be used to manage psychosis and behavioral disturbances.

  • Antidepressants: Selective serotonin reuptake inhibitors (SSRIs) are commonly prescribed for depression and anxiety.

Clinical Efficacy of Pridopidine

Multiple clinical trials have evaluated the efficacy and safety of Pridopidine in patients with Huntington's disease. The primary endpoints in these trials often include the Unified Huntington's Disease Rating Scale (UHDRS), which assesses motor function, cognitive function, behavioral abnormalities, and functional capacity.

A systematic review and meta-analysis of randomized controlled trials of Pridopidine for Huntington's disease revealed the following key findings:[9][10][11]

  • Motor Function: While the effect on the total motor score (TMS) of the UHDRS was not consistently significant, a significant improvement was observed in the modified motor score (mMS), which focuses on voluntary movements.[9][10][11]

  • Safety and Tolerability: Pridopidine has demonstrated a good safety profile and is generally well-tolerated by patients.[9][10]

The following table summarizes key efficacy data from clinical trials of Pridopidine:

Clinical Trial EndpointPridopidine Effect (Compared to Placebo)Significance (p-value)Citation
UHDRS-Total Motor Score (TMS)Insignificant improvementp = 0.09[9]
UHDRS-Modified Motor Score (mMS)Significant improvementp = 0.02[9][10]
Voluntary Motor SymptomsSignificant improvementp < 0.05[12]

Recent analyses from the Phase 3 PROOF-HD trial have shown that in patients not taking antidopaminergic medications, Pridopidine demonstrated significant benefits in functional capacity, motor skills, and cognitive function over a period of up to two years.[13][14][15]

Comparative Analysis
FeaturePridopidineTetrabenazine/DeutetrabenazineAtypical Antipsychotics
Primary Mechanism Sigma-1 Receptor AgonistVMAT2 InhibitionDopamine D2 Receptor Antagonism
Therapeutic Goal Neuroprotection, Symptom ImprovementChorea SuppressionManagement of Psychosis/Behavior
Effect on Motor Function Improvement in voluntary motor controlReduction of involuntary movements (chorea)Can have extrapyramidal side effects
Potential for Disease Modification Preclinical evidence suggests neuroprotective effectsSymptomatic treatmentSymptomatic treatment
Key Side Effects Generally well-toleratedDrowsiness, parkinsonism, depressionWeight gain, metabolic syndrome, sedation

Experimental Protocols

Sigma-1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of a compound for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • [³H]-pentazocine (radioligand)

  • Haloperidol (positive control)

  • Membrane preparations from cells expressing the sigma-1 receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (e.g., Pridopidine)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the membrane preparation, assay buffer, and either the test compound, positive control, or vehicle.

  • Add the radioligand ([³H]-pentazocine) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki value of the test compound using the Cheng-Prusoff equation.

The following diagram illustrates the experimental workflow:

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilutions of Test Compound C Incubate with [³H]-pentazocine A->C B Membrane Preparation B->C D Rapid Filtration C->D E Scintillation Counting D->E F Calculate Ki E->F

Caption: Radioligand Binding Assay Workflow

Conclusion

The "4-[(4-Methylphenyl)Sulfonyl]Piperidine" scaffold is a valuable starting point for the synthesis of novel therapeutics, particularly for central nervous system disorders. Pridopidine, a selective sigma-1 receptor agonist, exemplifies the potential of this chemical class. While its efficacy in the broad Huntington's disease population has shown mixed results on some primary endpoints, subgroup analyses and effects on specific aspects of motor function are promising. Its unique, neuroprotective mechanism of action distinguishes it from current symptomatic treatments and holds potential for disease modification. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of Pridopidine and other drugs derived from this versatile piperidine core.

References

  • Pridopidine's Mechanism of Action Suggests Neuroprotective Effects in Huntington Disease. (2021). NeurologyLive. [Link]

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. (2022). MDPI. [Link]

  • The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease. (2016). Immuneering Corporation. [Link]

  • Pridopidine | ALZFORUM. (2025). ALZFORUM. [Link]

  • The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models. (2021). PubMed. [Link]

  • Process for the synthesis of 4-(3-methanesulfonylphenyl)-1-n-propyl-piperidine. (2006).
  • The Efficacy and Safety of Pridopidine on Treatment of Patients with Huntington's Disease: A Systematic Review and Meta‐Analysis. (2020). NIH. [Link]

  • Pridopidine for the Improvement of Motor Function in Patients With Huntington's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2021). PMC - PubMed Central. [Link]

  • Open-label Extension Study of Pridopidine (ACR16) in the Symptomatic Treatment of Huntington Disease. (2022). ClinicalTrials.Veeva. [Link]

  • Pridopidine shows long-term benefit for some Huntington's patients. (2025). Huntington's Disease News. [Link]

  • Efficacy and safety of the dopaminergic stabilizer Pridopidine (ACR16) in patients with Huntington's disease. (2009). PubMed. [Link]

  • Pridopidine for the Improvement of Motor Function in Patients With Huntington's Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. (2021). Frontiers. [Link]

  • Open-label Extension Study of Pridopidine (ACR16) in the Symptomatic Treatment of Huntington Disease (OPEN-HART). (2022). ClinicalTrials.gov. [Link]

  • Pridopidine Maintains Effectiveness in Huntington Disease Without Antidopaminergic Medications. (2024). NeurologyLive. [Link]

  • The Phase 3 PROOF-HD Trial Demonstrates Meaningful Benefits of Pridopidine on Function, Cognition, and Motor Signs in Huntington Disease (HD) (PL5.002). (2025). Neurology.org. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. [Link]

Sources

A Senior Scientist's Guide to Purity Assessment of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting various therapeutic areas. Its structural integrity and purity are paramount; the presence of even trace-level impurities can have profound consequences, leading to altered pharmacological activity, unexpected toxicity, or failure of synthetic steps. Impurities can originate from starting materials, by-products of the synthesis, or degradation products formed during storage. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental necessity for ensuring the reliability and reproducibility of research and development outcomes.

This guide provides an in-depth comparison of the purity profiles of this compound from three representative suppliers (designated A, B, and C). We will employ an orthogonal analytical approach, leveraging the strengths of multiple techniques to build a comprehensive understanding of each sample's quality. The causality behind each experimental choice will be explained, reflecting a field-proven methodology for qualifying critical raw materials.

The Analytical Strategy: An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on an orthogonal strategy, where different methods based on distinct chemical and physical principles are used to cross-verify results. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. Our assessment is grounded in guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A for impurities in new drug substances, and the United States Pharmacopeia (USP) for specific tests like residual solvents.[1][2][3]

Our chosen analytical workflow is as follows:

G cluster_0 cluster_1 Purity & Impurity Profiling cluster_2 Volatile & Inorganic Impurities cluster_3 Structural Verification cluster_4 A Sample Receipt (Suppliers A, B, C) B HPLC-UV/CAD (Organic Impurities, Assay) A->B Orthogonal Testing C Headspace GC-MS (Residual Solvents) A->C Orthogonal Testing D Elemental Analysis (CHN/S Content) A->D Orthogonal Testing E NMR Spectroscopy (¹H and ¹³C) (Structural Identity) A->E Orthogonal Testing F Comprehensive Quality Report & Supplier Qualification B->F Data Consolidation C->F Data Consolidation D->F Data Consolidation E->F Data Consolidation G start Impurity Detected in HPLC > 0.10% struct_known Is structure known? start->struct_known is_metabolite Is it a known metabolite? struct_known->is_metabolite Yes identify Identify Structure (e.g., LC-MS, NMR) struct_known->identify No safety_data Does safety data exist for this level? is_metabolite->safety_data No accept Acceptable: Set Specification is_metabolite->accept Yes qualify Qualify Impurity (Toxicology Studies) safety_data->qualify No safety_data->accept Yes identify->is_metabolite qualify->accept Safety Established reject Unacceptable: Reject Batch qualify->reject Safety Concern

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

For professionals in drug development and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride. Synthesizing regulatory standards with practical laboratory experience, this document moves beyond a simple checklist to explain the critical reasoning behind each procedural step, ensuring a self-validating system of safety and compliance.

Hazard Characterization: An Evidence-Based Assessment

An analysis of a closely related compound, 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride, reveals the following GHS hazard classifications, which we will adopt as a conservative baseline for our disposal protocol[3]:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory Tract Irritation)

Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

Table 1: Inferred Hazard Profile and PPE Requirements

Hazard CategoryGHS Classification (Inferred)Required Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Standard laboratory PPE; no eating, drinking, or smoking in the handling area.
Skin Irritation Category 2 (H315: Causes skin irritation)Chemically resistant gloves (e.g., nitrile rubber), lab coat.[1][3]
Eye Irritation Category 2A (H319: Causes serious eye irritation)Chemical safety goggles and/or face shield.[1][3]
Respiratory Irritation Category 3 (H335: May cause respiratory irritation)Use in a well-ventilated area or chemical fume hood.[3][5]

On-Site Waste Management: Segregation and Containment

Proper on-site handling is the first critical step in the disposal pathway. The primary principle is to prevent the mixing of incompatible waste streams and to ensure clear communication of hazards.[6][7]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container: Utilize a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene) and have a secure, tightly sealing lid.[6]

  • Labeling: The container label is a critical control. It must, at a minimum, include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Toxic," "Irritant").[6]

    • The date accumulation started.

  • Segregation: Store the waste container in a designated satellite accumulation area. This area must be separate from general lab traffic and away from incompatible materials, particularly strong bases and oxidizing agents.[8][9]

  • Waste Forms:

    • Solid Waste: Unused or expired pure compounds should be transferred directly into the designated waste container. Avoid creating dust.

    • Contaminated Labware: Items such as gloves, weigh boats, and paper towels that are grossly contaminated should be placed in the same hazardous waste container.

    • Empty Containers: The original product container, once empty, should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then often be disposed of as non-hazardous waste, but institutional policies should be consulted.[10]

Chemical Waste Disposal Pathways

The disposal of this compound must be handled by a licensed professional waste disposal service.[6][11] The characteristics of this compound prohibit simple disposal methods.

Sewer Disposal is Strictly Prohibited. As a pharmaceutical-related chemical, this waste falls under the U.S. Environmental Protection Agency's (EPA) sewer ban, which prohibits the drain disposal of hazardous waste pharmaceuticals.[10][12] This regulation was enacted to prevent the contamination of water systems with bioactive chemical compounds.[12]

Recommended Disposal Method: Incineration. The most effective and compliant disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][11] Incineration ensures the complete destruction of the organic molecule, converting it to less harmful components.

The diagram below outlines the decision-making process for handling waste generated from this compound in the laboratory.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Intermediate Processing cluster_3 Final Disposal Containers start Waste Generated: 4-[(4-Methylphenyl)Sulfonyl]Piperidine HCl pure_solid Pure Solid / Expired Reagent start->pure_solid contaminated_materials Contaminated Materials (Gloves, Wipes, Glassware) start->contaminated_materials empty_container Empty Stock Container start->empty_container haz_waste Hazardous Chemical Waste Container (Solid) pure_solid->haz_waste contaminated_materials->haz_waste rinse_container Triple-rinse with appropriate solvent empty_container->rinse_container rinsate_waste Hazardous Chemical Waste Container (Liquid Rinsate) rinse_container->rinsate_waste Collect Rinsate non_haz Non-Hazardous Solid Waste rinse_container->non_haz Dispose of Container (per institutional policy)

Caption: Waste Segregation and Disposal Workflow.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (if safe to do so, open a fume hood sash). Eliminate all sources of ignition.[2][13]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 1, including respiratory protection if dust is airborne.

  • Containment and Cleanup:

    • For a small, solid spill, gently cover the material with an inert absorbent material like sand or vermiculite.[13]

    • Carefully sweep or scoop the mixture into the designated hazardous waste container. Use non-sparking tools.[2][13]

    • Do not add water, as this could increase the surface area of the spill and contaminate drains.

    • Once the bulk material is collected, decontaminate the area with a suitable solvent and wipes, placing all cleanup materials into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office, following all internal reporting procedures.

By adhering to this comprehensive disposal protocol, researchers can ensure that their work with this compound is conducted with the highest standards of safety, regulatory compliance, and environmental stewardship.

References

  • Republic Services. (n.d.). Best Practices for Managing Laboratory Waste.
  • CP Lab Safety. (n.d.). Waste Handling Best Practices for New Chemists.
  • Temarry Recycling. (2020, August 27). 3 Tips To Improve Your Laboratory Waste Management.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet - Piperidine.
  • Thermo Fisher Scientific. (2015, February 2). Safety Data Sheet - 4-Methylpiperidine.
  • ChemSupply Australia. (n.d.). Safety Data Sheet - PIPERIDINE.
  • Fisher Scientific. (2023, October 11). Safety Data Sheet - Piperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet - Piperidine.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Piperidine, hydrochloride.
  • Apollo Scientific. (n.d.). Safety Data Sheet - Piperidine-4-carboxylic acid.
  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet - 1-Methylpiperidin-4-ol.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet - Piperidine.
  • Maybridge. (2022, April 26). Safety Data Sheet - 4-Methylenepiperidine hydrochloride.
  • AA Blocks. (2025, January 18). Safety Data Sheet - 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - 4-Methylpiperidine.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to both scientific advancement and the safety of our personnel. The handling of specialized chemical reagents demands a rigorous, proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-[(4-Methylphenyl)Sulfonyl]Piperidine Hydrochloride. While specific toxicological data for this compound is limited, a robust safety protocol can be established by analyzing its constituent chemical moieties: the piperidine ring and the tosyl group. The piperidine structure, in particular, dictates a cautious approach due to its known corrosive and toxic properties. This document outlines a comprehensive personal protective equipment (PPE) strategy, operational workflows, and disposal plans to ensure minimal risk and maintain a secure laboratory environment.

A First-Principles Hazard Assessment

Given the absence of a comprehensive, published safety profile for this compound, we must infer its potential hazards from its chemical structure. The molecule is a piperidine derivative, which is a class of compounds known for significant biological activity and potential hazards. The parent compound, piperidine, is classified as corrosive, toxic, and flammable.[1][2] The hydrochloride salt form suggests the compound is a solid, which introduces the potential for aerosolization and inhalation of dust particles during handling.

Therefore, we will operate under the assumption that this compound presents multiple hazards. The following table summarizes the anticipated risks, primarily derived from the safety profiles of piperidine and its analogs.

Potential Hazard Basis for Concern (Derived from Piperidine & Analogs) Primary Route of Exposure
Skin Corrosion/Burns Piperidine and its derivatives are known to cause severe skin burns and damage upon contact.[1][3]Dermal Contact
Serious Eye Damage Direct contact with dust or splashes can lead to severe irritation and potentially irreversible eye damage.[1][3]Ocular Contact
Acute Toxicity Analogs are often harmful if swallowed, toxic in contact with skin, and can be fatal if inhaled.[1][3]Ingestion, Dermal, Inhalation
Respiratory Irritation Inhalation of dust can irritate the respiratory tract.[2]Inhalation

The Core PPE Ensemble: Your First Line of Defense

Based on the hazard assessment, a specific ensemble of PPE is mandatory for all operations involving this compound. This is not merely a recommendation but a foundational requirement for safe handling.

  • Primary Engineering Control: Chemical Fume Hood The single most important piece of safety equipment is a properly functioning chemical fume hood. All weighing, transferring, and solution preparation of the compound must occur within the hood to contain dust and vapors, preventing inhalation.[3][4]

  • Hand Protection: Chemical-Resistant Gloves Standard latex examination gloves are insufficient. You must use gloves specifically rated for chemical resistance.

    • Material: Nitrile or Neoprene gloves are recommended. Avoid PVC gloves, which offer poor protection against many chemicals.[5]

    • Standard: Gloves should be tested according to the EN 374 standard or equivalent.[1]

    • Protocol: Double-gloving is a best practice when handling potentially hazardous compounds.[6] The outer glove is removed immediately after handling, while the inner glove is retained until leaving the work area. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5]

  • Eye and Face Protection: Goggles and Face Shield Because the compound is a solid that can create dust, eye protection is critical.

    • Requirement: Chemical safety goggles that provide a full seal around the eyes are mandatory.[7]

    • Additional Protection: A full-face shield must be worn over the safety goggles whenever handling the solid material outside of a glovebox to protect against splashes and aerosolized particles.[8]

  • Body Protection: Impermeable Gown A standard cloth lab coat is not adequate as it can absorb chemical spills.

    • Requirement: A disposable, solid-front gown made of a non-absorbent material such as polyethylene-coated polypropylene is required.[6] This provides a barrier against spills and prevents the contamination of personal clothing.

Procedural Guidance: Integrating PPE into Your Workflow

Effective protection relies on not just what PPE you wear, but how and when you use it. The following workflow integrates PPE use into the entire handling process.

cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling Operations cluster_doff Doffing & Decontamination cluster_dispose Disposal A Assemble all chemicals, glassware, and equipment B Verify fume hood functionality A->B C Don disposable gown B->C D Don respirator (if required) C->D E Don safety goggles and face shield D->E F Don two pairs of nitrile gloves E->F G Perform all manipulations inside fume hood F->G H Remove outer gloves G->H I Remove face shield and goggles H->I J Remove gown I->J K Remove inner gloves J->K L Wash hands thoroughly K->L M Dispose of all contaminated PPE as hazardous waste L->M start Start: Area Entry step1 Step 1: Don disposable gown. Ensure it is fully secured. start->step1 step2 Step 2: Don safety goggles. Adjust for a snug fit. step1->step2 step3 Step 3: Don face shield. step2->step3 step4 Step 4: Don first pair of gloves (inner). step3->step4 step5 Step 5: Don second pair of gloves (outer). Pull cuffs over gown sleeves. step4->step5 end Ready for Handling step5->end

Caption: The correct sequence for donning personal protective equipment.

Step 2: Safe Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents) is already inside. This minimizes traffic in and out of the sash.

  • Weighing: Tare your balance with the weigh paper. Carefully use a clean spatula to transfer the solid compound. Avoid any actions that could create dust clouds, such as dropping the solid from a height.

  • Transfer/Solubilization: Place the weigh paper directly into the destination flask. Use a solvent wash bottle to rinse any residual solid from the paper and spatula into the flask.

  • Work Area: Keep the sash at the lowest practical height. All work must be performed at least 6 inches inside the plane of the sash.

  • Post-Handling: After use, securely cap the primary container. Decontaminate the spatula and any surfaces within the fume hood with an appropriate solvent.

Step 3: PPE Doffing Sequence

Removing PPE correctly is paramount to prevent transferring contaminants from the lab environment to your person. The principle is to remove the most contaminated items first.

start Start: Exiting Work Area step1 Step 1: Remove outer gloves. Peel off without touching the exterior. start->step1 step2 Step 2: Remove face shield and goggles. Handle by the straps. step1->step2 step3 Step 3: Remove disposable gown. Roll it away from the body. step2->step3 step4 Step 4: Remove inner gloves. Dispose of immediately. step3->step4 step5 Step 5: Wash hands thoroughly with soap and water. step4->step5 end Safe Exit step5->end

Caption: The correct sequence for doffing to prevent self-contamination.

Emergency Protocols: Spills and Exposures

Preparedness is key. Ensure all personnel are familiar with these procedures and the location of emergency equipment.

Equipment Purpose Location
Safety Shower For immediate decontamination in case of a large-area skin exposure. [9]Within the laboratory, clearly marked and unobstructed.
Eyewash Station For flushing eyes for at least 15 minutes following any eye contact. [9]Within the laboratory, clearly marked and unobstructed.
Spill Kit Contains absorbent materials, waste bags, and additional PPE for cleaning up spills.Clearly marked and accessible within the lab.
Fire Extinguisher CO2 or dry chemical extinguisher for fires. [3]Clearly marked and accessible within the lab.

In Case of a Spill:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operational.

  • Control: If flammable solvents are involved, remove all ignition sources. [3]4. Contain: Use a spill kit with an inert absorbent material (like sand or vermiculite) to cover the spill. Do not use combustible materials. [4]5. Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. [4] In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [9]* Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3][10]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3][10]

Disposal Plan: A Cradle-to-Grave Responsibility

All materials that come into contact with this compound must be considered hazardous waste.

  • Waste Identification: All waste streams must be clearly labeled as "Hazardous Waste" with the full chemical name. [4]2. Segregation: This waste must be kept separate from other laboratory waste to prevent dangerous reactions.

  • Containerization:

    • Solid Waste: All contaminated PPE (gloves, gowns, face shields), weigh paper, and spill cleanup materials must be placed in a dedicated, leak-proof, and clearly labeled hazardous waste container. [4] * Chemical Waste: Unused or waste quantities of the compound itself must be stored in a tightly sealed, properly labeled container.

  • Arranging for Disposal: Disposal must be handled by a licensed and qualified hazardous waste disposal company. Maintain meticulous records of waste generation and disposal dates for regulatory compliance. [4] By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • WorkSafe. (2022, June 30). Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (1999, September). Hazard Summary: Piperidine. Retrieved from [Link]

  • Australian National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10 - Piperidine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • PubChem. 4-[(4-Methylphenyl)methyl]piperidine. Retrieved from [Link]

  • PubChem. 4-Methylenepiperidine hydrochloride. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.